SORT-PGRN interaction inhibitor 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-benzyl-5-tert-butylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,3)13-9-12(14(18)19)17(16-13)10-11-7-5-4-6-8-11/h4-9H,10H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXYLILRNVOJNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)C(=O)O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372534 | |
| Record name | 1-Benzyl-3-tert-butyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100957-85-5 | |
| Record name | 1-Benzyl-3-tert-butyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of SORT-PGRN Interaction Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Progranulin (PGRN), a secreted glycoprotein, is critically involved in various biological processes, including neuronal survival and inflammation.[1] Haploinsufficiency of PGRN is a major cause of frontotemporal lobar degeneration (FTLD-TDP).[1][2] The cell surface receptor sortilin (SORT1) plays a pivotal role in regulating extracellular PGRN levels by mediating its endocytosis and subsequent lysosomal degradation.[3][4] Consequently, the inhibition of the SORT1-PGRN interaction has emerged as a promising therapeutic strategy to elevate extracellular PGRN levels.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of SORT-PGRN interaction inhibitors, with a focus on a representative small molecule inhibitor, referred to here as "SORT-PGRN interaction inhibitor 1". This inhibitor potently disrupts the SORT1-PGRN interaction with a reported IC50 of 2 μM.[5]
The SORT1-PGRN Signaling Axis
Under normal physiological conditions, extracellular PGRN binds to the β-propeller domain of the SORT1 receptor.[1] This interaction is primarily mediated by the C-terminal region of PGRN.[1] Upon binding, the SORT1-PGRN complex is internalized via endocytosis. Following endocytosis, PGRN is trafficked to the lysosome for degradation.[3] This process effectively reduces the concentration of extracellular PGRN available for potential signaling functions.
Signaling Pathway Diagram
Caption: The SORT1-mediated endocytosis and lysosomal degradation pathway of progranulin.
Mechanism of Action of this compound
This compound functions as a competitive antagonist of the SORT1-PGRN binding. By occupying the binding site on either SORT1 or PGRN, the inhibitor sterically hinders the formation of the SORT1-PGRN complex. This disruption prevents the subsequent endocytosis and lysosomal degradation of PGRN, leading to a significant increase in the concentration of extracellular PGRN. This elevated level of extracellular PGRN is then available to exert its neurotrophic and other protective functions.[1][2]
Inhibition Mechanism Diagram
Caption: Inhibition of the SORT1-PGRN interaction, leading to increased extracellular PGRN.
Quantitative Data for SORT-PGRN Interaction Inhibitors
The efficacy of various SORT-PGRN interaction inhibitors has been quantified using a range of biochemical and cell-based assays. The following table summarizes key quantitative data for representative inhibitors.
| Inhibitor Name/Type | Assay Type | Measured Parameter | Value | Reference(s) |
| This compound | Not Specified | IC50 | 2 µM | [5] |
| AF38469 | Not Specified | Not Specified | Potent | [6][7] |
| BVFP | Quantitative cell-based assay | Inhibition | 5 µM | [8][9] |
| PGRN-CT antibody | Quantitative cell-based assay | Inhibition | 80 nM | [8][9] |
| Anti-SORT1 monoclonal antibodies | SORT1-PGRN interaction analysis | Inhibition (>50%) | 15 µg/mL | [10] |
Key Experimental Protocols
The mechanism of action of SORT-PGRN interaction inhibitors is validated through a series of key experiments. Detailed methodologies for these assays are provided below.
Co-Immunoprecipitation (Co-IP) Assay
This assay is used to demonstrate the physical interaction between SORT1 and PGRN and how an inhibitor can disrupt this interaction.
Protocol:
-
Cell Lysis: HEK293T cells co-transfected with human SORT1 and human PGRN are lysed in a non-denaturing lysis buffer.
-
Immunoprecipitation: The cell lysate is incubated with an anti-FLAG antibody (to pull down FLAG-tagged SORT1) and protein A/G agarose (B213101) beads overnight at 4°C.
-
Washing: The beads are washed multiple times with lysis buffer to remove non-specific binding proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with antibodies against both SORT1 and PGRN to detect the co-immunoprecipitated proteins.
Workflow Diagram:
Caption: Workflow for a co-immunoprecipitation assay to validate SORT1-PGRN interaction.
Quantitative Cell-Based Endocytosis Assay
This assay quantifies the ability of an inhibitor to block the SORT1-mediated internalization of PGRN.
Protocol:
-
Cell Culture: COS-1 cells overexpressing SORT1 (COS-1SORT1) are seeded in 96-well plates.
-
Inhibitor Treatment: Cells are pre-incubated with the SORT-PGRN interaction inhibitor at various concentrations.
-
PGRN Incubation: DyLight-labeled recombinant PGRN (rPGRN) is added to the cells and incubated to allow for endocytosis.
-
Washing: Cells are washed to remove any unbound rPGRN.
-
Imaging and Quantification: The amount of internalized fluorescently labeled rPGRN is quantified using a high-content imaging system.
Workflow Diagram:
Caption: Workflow for a quantitative cell-based endocytosis assay.
PGRN ELISA
This assay is used to measure the concentration of extracellular PGRN in cell culture supernatants following treatment with a SORT-PGRN interaction inhibitor.
Protocol:
-
Cell Treatment: Human U251 glioblastoma cells, which endogenously express SORT1 and secrete PGRN, are treated with the inhibitor for a specified period (e.g., 72 hours).
-
Supernatant Collection: The cell culture supernatant is collected.
-
ELISA: The concentration of PGRN in the supernatant is determined using a commercially available human Progranulin DuoSet ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The PGRN concentration is normalized to a vehicle-treated control to determine the relative increase in extracellular PGRN.
Workflow Diagram:
Caption: Workflow for measuring extracellular PGRN levels using ELISA.
Conclusion
This compound and other compounds in its class represent a promising therapeutic avenue for diseases characterized by PGRN deficiency. By effectively blocking the SORT1-mediated endocytosis of PGRN, these inhibitors increase the bioavailability of extracellular PGRN. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation and characterization of such inhibitors. Further research into the long-term efficacy and potential off-target effects of these compounds is warranted to advance their development as potential treatments for frontotemporal dementia and other neurodegenerative disorders.
References
- 1. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Sortilin-Mediated Endocytosis Determines Levels of the Fronto-Temporal Dementia Protein, Progranulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Interaction Between Progranulin with Sortilin and the Lysosome | Springer Nature Experiments [experiments.springernature.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sortilin inhibition treats multiple neurodegenerative lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. battendiseasenews.com [battendiseasenews.com]
- 8. mayo.edu [mayo.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. Frontiers | Anti-sortilin1 Antibody Up-Regulates Progranulin via Sortilin1 Down-Regulation [frontiersin.org]
Unveiling a New Therapeutic Avenue: A Technical Guide to the Discovery of SORT1-PGRN Interaction Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and characterization of small molecule inhibitors targeting the interaction between Sortilin (SORT1) and Progranulin (PGRN). The inhibition of this interaction is a promising therapeutic strategy for neurodegenerative diseases like frontotemporal dementia (FTD), where PGRN haploinsufficiency is a causal factor. By blocking the SORT1-mediated endocytosis and subsequent lysosomal degradation of PGRN, these inhibitors aim to restore extracellular PGRN levels.[1][2][3][4] This document details the quantitative data, experimental protocols, and underlying biological pathways associated with a key small molecule inhibitor, BVFP, and other strategies to modulate the SORT1-PGRN axis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the discovery and characterization of SORT1-PGRN interaction inhibitors.
Table 1: Inhibitor Potency and Efficacy
| Inhibitor/Strategy | Target | Assay Type | Result | Reference |
| SORT-PGRN interaction inhibitor 1 | SORT1-PGRN Interaction | Biochemical Assay | IC50: 2 µM | [5] |
| BVFP | PGRN588-593 motif | Quantitative cell-based endocytosis | 23% inhibition of DyL-rPGRN endocytosis at 5 µM | [2] |
| BVFP | PGRN-SORT1 Binding | In vitro binding assay | Dose-dependent inhibition at 20 and 200 µM | [2] |
| PGRN-CT Antibody | PGRN588-593 motif | Quantitative cell-based endocytosis | 43% inhibition of DyL-rPGRN endocytosis at 80 nM | [2] |
| Neurotensin (NTS) | SORT1 | Quantitative cell-based endocytosis | Dose-dependent inhibition (0.5, 1, and 5 µM) | [4] |
| MPEP | SORT1 Expression | Western Blot | Dose-dependent reduction of SORT1 at 10 and 20 µM | [6] |
Table 2: Ligand-Receptor Interaction Data
| Ligand | Receptor | Docking Score (kcal/mol) | Reference |
| Neurotensin (NTS) | SORT1 | -27.86 | [7] |
| Human PGRN588–593 peptide | SORT1 | -29.041 | [7] |
| Mouse Pgrn584–589 peptide | SORT1 | -26.85 | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and characterization of SORT1-PGRN interaction inhibitors.
Quantitative Cell-Based Endocytosis Assay
This assay is designed to quantify the uptake of labeled PGRN by cells expressing SORT1.
-
Cell Line: COS-1 cells overexpressing SORT1 (COS-1SORT1).[4]
-
Labeling of PGRN: Recombinant PGRN (rPGRN) is labeled with a fluorescent dye, such as DyLight™-594 (DyL-rPGRN).[4]
-
Procedure:
-
Seed COS-1SORT1 cells in a suitable plate format for imaging.
-
Treat the cells with varying concentrations of the test inhibitor (e.g., BVFP, PGRN-CT antibody, NTS) for a specified pre-incubation period.[1][2]
-
Add a fixed concentration of DyL-rPGRN (e.g., 0 to 50 nM) to the cells.[4]
-
Incubate for a sufficient time to allow for endocytosis (e.g., 1 hour).[1]
-
Wash the cells to remove unbound DyL-rPGRN.
-
Capture images of the cells using a high-content imaging system (e.g., BD-pathway system).[6]
-
Quantify the intracellular fluorescence signal to determine the amount of endocytosed DyL-rPGRN.[1][6]
-
-
Controls:
Epic® Biochemical Binding Assay
This assay is used to identify and characterize molecules that bind directly to the PGRN C-terminal peptide.
-
Principle: This is a label-free assay that detects changes in the resonant wavelength of reflected light upon binding of a compound to an immobilized target.[1]
-
Target Immobilization: The PGRN588-593 peptide is immobilized on the surface of the biosensor.[1]
-
Procedure:
-
A baseline resonant wavelength (λ) is established for the immobilized target peptide.
-
A solution containing the test compound (e.g., from a compound library) is added.[1]
-
If the compound binds to the peptide, it causes a change in the refractive index at the surface, resulting in a shift in the resonant wavelength (λ').[1]
-
The magnitude of this wavelength shift is proportional to the amount of bound compound.
-
-
Data Analysis: Saturated binding curves can be generated by titrating the compound concentration to determine binding affinity.[1]
Western Blot Analysis for SORT1 Expression
This technique is used to assess the effect of compounds on the protein levels of SORT1.
-
Cell Lines: M17, HeLa, or NIH3T3 cells.[6]
-
Procedure:
-
Treat cells with the test compound (e.g., MPEP) at various concentrations for a specified duration (e.g., 24 hours).[6]
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for SORT1.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an appropriate imaging system.
-
-
Loading Control: A housekeeping protein like GAPDH is used to ensure equal protein loading across lanes.[6]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key biological pathways and experimental processes.
Caption: SORT1-PGRN Signaling Pathway and Points of Inhibition.
References
- 1. mayo.edu [mayo.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. neurodegenerationresearch.eu [neurodegenerationresearch.eu]
- 4. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The SORT1-PGRN Axis: A Therapeutic Target for Progranulin-Deficient Neurodegeneration - A Technical Overview of Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Progranulin (PGRN), a secreted glycoprotein, is critically involved in lysosomal function and neuronal survival. Haploinsufficiency of PGRN is a major genetic cause of frontotemporal lobar degeneration (FTLD), a devastating neurodegenerative disorder. The cell surface and transmembrane receptor Sortilin (SORT1) has been identified as a key regulator of extracellular PGRN levels by mediating its endocytosis and subsequent lysosomal degradation.[1][2][3][4][5] This interaction presents a compelling therapeutic target to elevate PGRN levels in patients with FTLD and potentially other neurodegenerative diseases. This technical guide focuses on the inhibition of the SORT1-PGRN interaction as a therapeutic strategy, with a specific emphasis on a potent small molecule inhibitor, designated here as "SORT-PGRN interaction inhibitor 1". We will delve into the quantitative effects of this inhibitor, the experimental protocols used to characterize it, and the underlying signaling pathways.
The SORT1-PGRN Signaling Pathway and Mechanism of Inhibition
Sortilin acts as a cellular trafficking receptor for a variety of ligands, including progranulin.[1] Extracellular progranulin binds to the β-propeller domain of SORT1 via its C-terminal tail.[2] This binding event initiates the endocytosis of the PGRN-SORT1 complex, leading to the trafficking of PGRN to the lysosome for degradation.[1][5][6] This process effectively reduces the bioavailability of extracellular PGRN, which is crucial for its neurotrophic functions.[3][4]
Inhibition of the SORT1-PGRN interaction is a promising strategy to counteract PGRN deficiency.[7] By blocking the binding of PGRN to SORT1, inhibitors can prevent the subsequent endocytosis and lysosomal degradation of PGRN. This leads to an increase in the levels of secreted, extracellular PGRN, thereby restoring its neuroprotective functions.[2][3][4][7][8] "this compound" is a small molecule designed to disrupt this interaction.
Quantitative Data on Inhibitor Efficacy
The potency of "this compound" has been quantified through in vitro assays. The primary metric for its efficacy is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to block 50% of the SORT1-PGRN interaction.
| Inhibitor Name | IC50 (μM) | Assay Type | Reference |
| This compound | 2 | Not specified | [9] |
Further research is needed to populate this table with data from various experimental conditions and to compare the efficacy of Inhibitor 1 with other known inhibitors of the SORT1-PGRN axis.
Experimental Protocols
The characterization of inhibitors of the SORT1-PGRN interaction involves a series of key experiments to determine binding affinity, cellular activity, and effects on progranulin levels. Below are detailed methodologies for these critical assays.
SORT1-PGRN Binding Assay (Solid-Phase)
This assay is designed to quantify the direct interaction between SORT1 and PGRN and to assess the ability of inhibitors to disrupt this binding.
Materials:
-
Recombinant human SORT1 protein
-
Recombinant human PGRN protein (biotinylated)
-
This compound
-
96-well microplates
-
Coating buffer (e.g., PBS, pH 7.4)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with recombinant SORT1 protein (e.g., 1-5 µg/mL in coating buffer) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound protein.
-
Blocking: Block non-specific binding sites by incubating the wells with blocking buffer for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Inhibitor Incubation: Add serial dilutions of "this compound" to the wells and incubate for 30 minutes at room temperature.
-
PGRN Binding: Add a fixed concentration of biotinylated PGRN to the wells and incubate for 1-2 hours at room temperature to allow binding to the coated SORT1.
-
Washing: Repeat the washing step to remove unbound PGRN.
-
Detection: Add streptavidin-HRP conjugate to the wells and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Development: Add TMB substrate to the wells and incubate in the dark until a color develops.
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the inhibitory activity of the compound.
Cellular Progranulin Endocytosis Assay
This cell-based assay measures the uptake of extracellular PGRN by cells expressing SORT1 and assesses the effect of inhibitors on this process.
Materials:
-
Cell line overexpressing SORT1 (e.g., HEK293-SORT1)
-
Control cell line (e.g., HEK293)
-
Fluorescently labeled PGRN (e.g., PGRN-FITC)
-
This compound
-
Cell culture medium
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed the SORT1-expressing and control cells in a multi-well plate suitable for imaging.
-
Inhibitor Treatment: Treat the cells with various concentrations of "this compound" for a predetermined time (e.g., 1 hour).
-
PGRN Incubation: Add fluorescently labeled PGRN to the cell culture medium and incubate for a time course (e.g., 0, 15, 30, 60 minutes) to allow for endocytosis.
-
Washing: Wash the cells with cold PBS to remove unbound PGRN.
-
Fixation: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Imaging: Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantification: Quantify the intracellular fluorescence intensity, which corresponds to the amount of endocytosed PGRN. A decrease in fluorescence in the presence of the inhibitor indicates successful blockage of PGRN uptake.
Measurement of Extracellular Progranulin Levels
This protocol is used to determine the effect of the inhibitor on the concentration of secreted PGRN in the cell culture supernatant.
Materials:
-
Neuronal cell line or primary neurons that secrete PGRN
-
This compound
-
Cell culture medium
-
ELISA kit for human progranulin
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture the neuronal cells to a desired confluency. Treat the cells with different concentrations of "this compound" or a vehicle control for a specified period (e.g., 24-48 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) on the collected supernatant according to the manufacturer's instructions to quantify the concentration of PGRN.[10]
-
Data Analysis: Compare the PGRN concentrations in the supernatant of inhibitor-treated cells to that of the vehicle-treated control cells. An increase in PGRN levels in the presence of the inhibitor demonstrates its efficacy in preventing cellular uptake and/or degradation.
Conclusion and Future Directions
The inhibition of the SORT1-PGRN interaction presents a highly promising therapeutic strategy for diseases characterized by progranulin deficiency, such as FTLD-GRN. "this compound," with its potent IC50 of 2 µM, represents a significant step towards developing clinically viable treatments.[9] The experimental protocols detailed in this guide provide a robust framework for the continued investigation and optimization of this and other inhibitors.
Future research should focus on a comprehensive in vivo characterization of "this compound," including its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in animal models of FTLD. Furthermore, a deeper understanding of the downstream consequences of chronically elevated extracellular PGRN levels will be crucial for the long-term success of this therapeutic approach. The development of highly specific and potent inhibitors, coupled with rigorous preclinical and clinical evaluation, holds the potential to transform the therapeutic landscape for patients suffering from progranulin-related neurodegenerative diseases.
References
- 1. The Interaction Between Progranulin with Sortilin and the Lysosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C-Terminus of Progranulin Interacts with the Beta-Propeller Region of Sortilin to Regulate Progranulin Trafficking | PLOS One [journals.plos.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sortilin-Mediated Endocytosis Determines Levels of the Fronto-Temporal Dementia Protein, Progranulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mayo.edu [mayo.edu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Measurement of Circulating Progranulin (PGRN/GP88/GEP) by Enzyme-Linked Immunosorbent Assay and Application in Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: SORT-PGRN Interaction Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of SORT-PGRN Interaction Inhibitor 1, a small molecule designed to disrupt the binding of progranulin (PGRN) to the sortilin (SORT1) receptor. By inhibiting this interaction, the compound aims to increase extracellular levels of PGRN, a critical neurotrophic factor implicated in various neurodegenerative diseases. This guide details the fundamental properties of the inhibitor, including its chemical characteristics and biological activity. Furthermore, it outlines the experimental methodologies for its characterization and presents key quantitative data in a structured format. Visual representations of the relevant biological pathways and experimental procedures are provided to facilitate a deeper understanding of its mechanism of action and scientific application.
Core Properties of this compound
This compound, chemically known as 2-benzyl-5-tert-butylpyrazole-3-carboxylic acid, is a potent antagonist of the SORT1-PGRN interaction. Its primary mechanism of action is the direct competitive inhibition of progranulin binding to the sortilin receptor. This interference is crucial for modulating the endocytosis and subsequent lysosomal degradation of PGRN, thereby elevating its extracellular concentration.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below, providing essential information for its handling, formulation, and experimental use.
| Property | Value |
| Chemical Name | 2-benzyl-5-tert-butylpyrazole-3-carboxylic acid |
| Molecular Formula | C₁₅H₁₈N₂O₂ |
| Molecular Weight | 258.32 g/mol |
| CAS Number | 100957-85-5 |
| Appearance | White to off-white solid |
| Melting Point | 126°C |
Biological Activity
The defining biological feature of this inhibitor is its ability to disrupt the SORT1-PGRN interaction with a half-maximal inhibitory concentration (IC₅₀) in the low micromolar range. This activity has been quantified in biochemical assays designed to measure the binding affinity between the two proteins in the presence of the inhibitor.
| Parameter | Value |
| IC₅₀ | 2 µM |
Mechanism of Action and Signaling Pathway
The interaction between sortilin and progranulin is a key regulatory step in determining the extracellular availability of PGRN. Sortilin, a type I transmembrane receptor, binds to the C-terminus of PGRN and facilitates its internalization and trafficking to the lysosome for degradation. By competitively binding to sortilin, this compound effectively blocks this process, leading to an increase in the concentration of neuroprotective extracellular PGRN.
Experimental Protocols
The characterization of this compound involves a series of well-defined experimental procedures to ascertain its inhibitory potency and mechanism of action. A crucial assay in this process is the biochemical binding assay to determine the IC₅₀ value.
SORT1-PGRN Interaction Assay (Biochemical)
This assay is designed to quantify the ability of the inhibitor to disrupt the binding between recombinant sortilin and progranulin proteins.
Objective: To determine the IC₅₀ value of this compound.
Materials:
-
Recombinant human SORT1 protein
-
Recombinant human PGRN protein (biotinylated)
-
Streptavidin-coated microplates
-
Assay buffer (e.g., PBS with 0.05% Tween-20 and 0.1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
This compound (dissolved in DMSO)
-
Detection antibody (e.g., anti-SORT1 antibody conjugated to HRP)
-
Substrate for HRP (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Streptavidin-coated microplates are incubated with biotinylated PGRN to allow for capture onto the plate surface. The plates are then washed to remove unbound PGRN.
-
Inhibitor Incubation: A serial dilution of this compound is prepared in assay buffer. The diluted inhibitor is added to the wells of the microplate.
-
SORT1 Addition: Recombinant SORT1 protein is added to the wells containing the inhibitor and the captured PGRN. The plate is incubated to allow for the binding of SORT1 to PGRN.
-
Washing: The plate is washed to remove unbound SORT1 and inhibitor.
-
Detection: An HRP-conjugated anti-SORT1 antibody is added to the wells and incubated. Following another wash step, the TMB substrate is added.
-
Measurement: The reaction is stopped with a stop solution, and the absorbance is read at 450 nm using a microplate reader.
-
Data Analysis: The absorbance values are plotted against the inhibitor concentration, and the IC₅₀ is calculated using a suitable curve-fitting model.
Conclusion and Future Directions
This compound represents a promising pharmacological tool for the investigation of the SORT1-PGRN signaling axis and its role in neurodegenerative diseases. Its well-characterized inhibitory activity and defined mechanism of action make it a valuable compound for both in vitro and potentially in vivo studies. Future research should focus on optimizing its potency and pharmacokinetic properties to explore its therapeutic potential further. Cellular assays to confirm its effect on extracellular PGRN levels in relevant cell models (e.g., neurons, microglia) would be a critical next step in its preclinical development.
Investigating the Sortilin-Progranulin Axis with Inhibitor 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical interaction between sortilin (SORT1) and progranulin (PGRN), a key pathway implicated in neurodegenerative diseases such as frontotemporal dementia (FTD). The guide details the mechanism of action of inhibitors targeting this axis, provides a summary of their effects, and outlines key experimental protocols for their investigation.
Introduction to the Sortilin-Progranulin Axis
Progranulin is a secreted glycoprotein (B1211001) with multifaceted roles in biological processes, including cell growth, survival, repair, and inflammation.[1] In the central nervous system, PGRN is expressed by neurons and microglia and is crucial for neuronal survival and regulating inflammatory responses.[2] Mutations in the progranulin gene (GRN) that lead to haploinsufficiency are a major cause of FTD, highlighting the importance of maintaining adequate PGRN levels.[3][4]
Sortilin, a type I transmembrane protein, acts as a key receptor for progranulin.[5] It mediates the endocytosis of extracellular PGRN, directing it to the lysosome for degradation.[3][6] This process significantly reduces the levels of available extracellular progranulin.[6] Consequently, the sortilin-progranulin axis has emerged as a promising therapeutic target for diseases characterized by progranulin deficiency.[3][4]
Mechanism of Action of Inhibitor 1
"Inhibitor 1" represents a class of molecules designed to disrupt the interaction between sortilin and progranulin, thereby increasing extracellular progranulin levels. These inhibitors can function through several mechanisms:
-
Direct Competition: Small molecules or peptide-based inhibitors can act as antagonists by binding to the same site on sortilin that progranulin recognizes, competitively inhibiting the binding of progranulin.[3][7]
-
Targeting Progranulin: Some inhibitors bind directly to the C-terminal region of progranulin, which is essential for its interaction with sortilin, thus preventing the formation of the sortilin-progranulin complex.[3][4]
-
Downregulation of Sortilin: Certain small molecules have been shown to decrease the expression levels of sortilin, leading to a reduction in the cellular capacity for progranulin endocytosis.[3][8][9]
-
Antibody-Mediated Inhibition: Monoclonal antibodies targeting sortilin can block the progranulin binding site or induce the downregulation of the sortilin receptor.[5]
The overarching goal of these inhibitory strategies is to reduce the sortilin-mediated clearance of progranulin, leading to a normalization of its extracellular concentration.[10]
Quantitative Effects of Sortilin Inhibition
The efficacy of inhibitors targeting the sortilin-progranulin axis can be quantified through various in vitro and in vivo assays. The following tables summarize representative data on the effects of such inhibitors.
| Parameter | Method | Result | Reference |
| In Vitro Efficacy | |||
| Inhibition of PGRN Endocytosis | Quantitative cell-based assay | Significant reduction in the uptake of recombinant PGRN in cells overexpressing SORT1. | [7] |
| Increase in Extracellular PGRN | ELISA of conditioned media | Dose-dependent increase in extracellular PGRN levels in various cell lines (M17, HeLa, NIH3T3). | [9] |
| Reduction in SORT1 Levels | Western Blot | Dose-dependent reduction in SORT1 protein levels in M17, HeLa, and NIH3T3 cells treated with a small molecule inhibitor. | [9] |
| In Vivo Efficacy | |||
| Increase in Plasma PGRN | ELISA of plasma samples | Significant increase in plasma PGRN levels in mice treated with an anti-SORT1 antibody. | [5] |
| Increase in Brain ISF PGRN | Microdialysis and ELISA | Significant elevation of PGRN levels in the brain interstitial fluid of mice following administration of an anti-SORT1 antibody. | [5] |
Note: "Inhibitor 1" is a generalized term. The data presented is a synthesis of findings from various studies on different sortilin inhibitors.
Key Experimental Protocols
Sortilin-Progranulin Binding Assay
This assay is designed to quantify the direct interaction between sortilin and progranulin and to assess the ability of an inhibitor to disrupt this binding.
Methodology:
-
Protein Immobilization: Recombinant human sortilin is coated onto the wells of a high-binding 96-well plate.
-
Blocking: The wells are blocked with a suitable blocking buffer (e.g., 3% BSA in PBS) to prevent non-specific binding.
-
Inhibitor Incubation: The inhibitor, at various concentrations, is pre-incubated with biotinylated recombinant human progranulin.
-
Binding Reaction: The progranulin-inhibitor mixture is added to the sortilin-coated wells and incubated to allow for binding.
-
Washing: The wells are washed to remove unbound progranulin.
-
Detection: Streptavidin conjugated to horseradish peroxidase (HRP) is added to the wells, followed by a substrate for HRP (e.g., TMB). The resulting colorimetric signal is measured using a plate reader.
-
Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of the compound. IC50 values are calculated by fitting the data to a dose-response curve.
Cellular Progranulin Endocytosis Assay
This cell-based assay measures the uptake of extracellular progranulin and the effect of inhibitors on this process.
Methodology:
-
Cell Culture: Cells overexpressing sortilin (e.g., COS-1SORT1) are seeded in a multi-well plate.[9]
-
Inhibitor Treatment: The cells are pre-treated with the inhibitor at various concentrations for a specified period.
-
Progranulin Incubation: Fluorescently labeled recombinant progranulin is added to the cell culture medium and incubated to allow for endocytosis.
-
Washing: The cells are washed to remove any unbound progranulin from the cell surface.
-
Quantification: The amount of internalized progranulin is quantified by measuring the fluorescence intensity using a plate reader, flow cytometry, or high-content imaging.
-
Data Analysis: A decrease in the fluorescence signal in inhibitor-treated cells compared to control cells indicates inhibition of progranulin endocytosis.
Western Blotting for Sortilin and Progranulin Levels
Western blotting is used to determine the effect of inhibitors on the protein levels of sortilin and to measure the resulting changes in extracellular and intracellular progranulin.
Methodology:
-
Cell Lysis and Media Collection: Cells are treated with the inhibitor for a defined period. The conditioned media is collected, and the cells are lysed to obtain total protein extracts.
-
Protein Quantification: The protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from the cell lysates and concentrated conditioned media are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for sortilin, progranulin, and a loading control (e.g., GAPDH or β-actin).
-
Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using a chemiluminescent substrate.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software, and the protein levels are normalized to the loading control.
Visualizing the Pathways and Processes
Sortilin-Progranulin Signaling Pathway
Caption: Sortilin-mediated endocytosis and lysosomal degradation of progranulin.
Mechanism of Action of Inhibitor 1
Caption: Inhibitor 1 blocks the interaction between sortilin and progranulin.
Experimental Workflow for Inhibitor Screening
Caption: A typical workflow for screening and validating sortilin-progranulin inhibitors.
References
- 1. Progranulin: Functions and neurologic correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progranulin: normal function and role in neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Frontiers | Anti-sortilin1 Antibody Up-Regulates Progranulin via Sortilin1 Down-Regulation [frontiersin.org]
- 6. Sortilin-Mediated Endocytosis Determines Levels of the Fronto-Temporal Dementia Protein, Progranulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mayo.edu [mayo.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. neurologylive.com [neurologylive.com]
In-Depth Technical Guide: SORT1-PGRN Inhibitor 1 for Frontotemporal Dementia Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Frontotemporal dementia (FTD) is a devastating neurodegenerative disorder with a significant genetic component, frequently linked to mutations in the progranulin gene (GRN). These mutations typically lead to progranulin (PGRN) haploinsufficiency, a condition characterized by abnormally low levels of the PGRN protein. A promising therapeutic strategy for FTD involves elevating PGRN levels in the brain. One key regulator of extracellular PGRN is the transmembrane receptor Sortilin (SORT1), which binds to PGRN and targets it for lysosomal degradation.[1][2][3][4] Inhibiting the SORT1-PGRN interaction is therefore a viable approach to increase extracellular PGRN concentrations. This technical guide focuses on SORT1-PGRN Inhibitor 1, a small molecule identified as a potent inhibitor of this protein-protein interaction, and its potential application in FTD research.
Introduction to the SORT1-PGRN Axis in Frontotemporal Dementia
Progranulin is a secreted glycoprotein (B1211001) with crucial roles in neuronal survival, neurite outgrowth, and inflammation.[2] In the central nervous system, mutations in the GRN gene that result in reduced PGRN levels are a major cause of FTD with TDP-43 pathology (FTLD-TDP). The mechanism of PGRN-mediated neuroprotection is multifaceted, but maintaining adequate extracellular levels of the full-length protein is considered critical.
Sortilin, a member of the Vps10p domain receptor family, has been identified as a key clearance receptor for PGRN.[3] The interaction between the C-terminus of PGRN and SORT1 leads to the endocytosis of PGRN and its subsequent trafficking to the lysosome for degradation.[3][4] This process effectively reduces the amount of available extracellular PGRN. Consequently, inhibiting this interaction presents a direct therapeutic strategy to counteract PGRN deficiency in FTD patients with GRN mutations.
SORT1-PGRN Inhibitor 1: A Promising Small Molecule
SORT1-PGRN Inhibitor 1, also referred to as "Compound 2" in foundational research, has been identified as a potent small molecule inhibitor of the human sortilin-progranulin interaction.[5][6][7] Its discovery through high-throughput screening and subsequent characterization have highlighted its potential as a tool for FTD research and as a lead compound for drug development.
Quantitative Data
The primary reported quantitative measure of the inhibitory activity of SORT1-PGRN Inhibitor 1 is its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to block 50% of the SORT1-PGRN interaction in a biochemical assay.
| Compound | Parameter | Value | Assay Type | Reference |
| SORT1-PGRN Inhibitor 1 ("Compound 2") | IC50 | 2 µM | HTRF Assay | Stachel et al., 2020[6][8] |
Further quantitative data, such as binding affinity (Kd) and efficacy in cellular models (EC50 for increasing extracellular PGRN), are detailed in the primary publication (Stachel et al., 2020). Access to the full publication is recommended for a comprehensive understanding of the inhibitor's properties.
Mechanism of Action
SORT1-PGRN Inhibitor 1 functions by competitively binding to sortilin, thereby blocking its interaction with progranulin. This disruption prevents the subsequent endocytosis and lysosomal degradation of PGRN, leading to an increase in its extracellular concentration.
Caption: Mechanism of action of SORT1-PGRN Inhibitor 1.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of SORT1-PGRN inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for SORT1-PGRN Binding
This biochemical assay is used to quantify the direct interaction between SORT1 and PGRN and to determine the inhibitory activity of compounds like SORT1-PGRN Inhibitor 1.
Objective: To measure the IC50 of a test compound for the inhibition of the SORT1-PGRN interaction.
Materials:
-
Recombinant human SORT1 protein (extracellular domain)
-
Recombinant human PGRN protein, biotinylated
-
HTRF donor fluorophore-conjugated anti-tag antibody (e.g., anti-His-LANCE Eu-W1024)
-
HTRF acceptor fluorophore-conjugated streptavidin (e.g., Streptavidin-d2)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Test compound (SORT1-PGRN Inhibitor 1)
-
384-well low-volume white microplates
-
HTRF-compatible microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of SORT1-PGRN Inhibitor 1 in the assay buffer.
-
Reagent Preparation:
-
Dilute the tagged SORT1 protein to the desired concentration in assay buffer.
-
Dilute the biotinylated PGRN protein to the desired concentration in assay buffer.
-
Prepare a detection mixture containing the HTRF donor and acceptor fluorophores in assay buffer.
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 2 µL) of the serially diluted inhibitor or vehicle control to the wells of the 384-well plate.
-
Add the diluted SORT1 protein solution to all wells.
-
Add the diluted biotinylated PGRN protein solution to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for protein-protein interaction and inhibitor binding.
-
-
Detection:
-
Add the HTRF detection mixture to all wells.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 60 minutes).
-
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis:
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: HTRF assay workflow for SORT1-PGRN binding.
Cellular Assay for Extracellular Progranulin Levels (ELISA)
This cell-based assay is used to assess the ability of a SORT1-PGRN inhibitor to increase the concentration of secreted PGRN from cultured cells.
Objective: To measure the effect of SORT1-PGRN Inhibitor 1 on the levels of extracellular PGRN in cell culture supernatant.
Materials:
-
Human cell line that endogenously expresses and secretes PGRN (e.g., HEK293, U251MG glioblastoma cells, or iPSC-derived neurons from FTD patients).
-
Complete cell culture medium.
-
SORT1-PGRN Inhibitor 1.
-
Human Progranulin ELISA kit.
-
96-well cell culture plates.
-
Microplate reader for ELISA.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in a sub-confluent monolayer at the time of treatment.
-
Cell Culture: Culture the cells overnight to allow for attachment.
-
Compound Treatment:
-
Prepare a range of concentrations of SORT1-PGRN Inhibitor 1 in fresh cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the inhibitor or vehicle control.
-
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for an increase in secreted PGRN.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
ELISA:
-
Data Acquisition: Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the known PGRN standards.
-
Calculate the concentration of PGRN in each sample based on the standard curve.
-
Normalize the PGRN concentration to a measure of cell viability (e.g., total protein concentration from the cell lysate) if necessary.
-
Plot the PGRN concentration against the inhibitor concentration.
-
Signaling Pathway and Therapeutic Rationale
The inhibition of the SORT1-PGRN interaction is a targeted approach to address the core molecular deficit in many forms of FTD. By preventing the lysosomal degradation of PGRN, these inhibitors aim to restore extracellular PGRN levels to a neuroprotective range.
Caption: Therapeutic rationale for SORT1-PGRN inhibition in FTD.
Conclusion and Future Directions
SORT1-PGRN Inhibitor 1 represents a valuable chemical tool for dissecting the role of the SORT1-PGRN axis in FTD pathogenesis. Its ability to modulate extracellular PGRN levels in a controlled manner will facilitate further preclinical studies in cellular and animal models of the disease. Future research should focus on a more comprehensive characterization of this and similar inhibitors, including their pharmacokinetic and pharmacodynamic properties, to assess their potential for translation into clinical therapies for frontotemporal dementia. The development of potent, brain-penetrant small molecule inhibitors of the SORT1-PGRN interaction remains a high-priority goal in the pursuit of effective treatments for this debilitating neurodegenerative disease.
References
- 1. neurodegenerationresearch.eu [neurodegenerationresearch.eu]
- 2. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sortilin-Mediated Endocytosis Determines Levels of the Fronto-Temporal Dementia Protein, Progranulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Anti-sortilin1 Antibody Up-Regulates Progranulin via Sortilin1 Down-Regulation [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification of potent inhibitors of the sortilin-progranulin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical and clinical validation of a blood progranulin ELISA in frontotemporal dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Progranulin ELISA Kit (ab252364) | Abcam [abcam.com]
- 11. Human PGRN ELISA Kit (EH367RB) - Invitrogen [thermofisher.com]
An In-depth Technical Guide on Initial Studies of SORT-PGRN Interaction Inhibitor 1
This technical guide provides a comprehensive overview of the initial research and development of inhibitors targeting the interaction between Sortilin (SORT1) and Progranulin (PGRN). This document is intended for researchers, scientists, and drug development professionals actively working in neurodegenerative disease and related fields.
Introduction
Progranulin (PGRN) is a secreted glycoprotein (B1211001) with crucial roles in various biological processes, including neuronal survival, inflammation, and lysosomal function.[1] Haploinsufficiency of the GRN gene, which encodes for PGRN, is a major cause of frontotemporal lobar degeneration (FTLD-TDP), a debilitating neurodegenerative disorder.[1][2][3][4] Consequently, strategies aimed at increasing extracellular PGRN levels are of significant therapeutic interest.[1][3]
Sortilin (SORT1), a type I transmembrane protein, has been identified as a key neuronal receptor for PGRN.[1][2][3][5] SORT1 binds to the C-terminus of extracellular PGRN and mediates its endocytosis and subsequent degradation in the lysosome.[2][6][7] This process effectively reduces the levels of available extracellular PGRN. Therefore, inhibiting the SORT1-PGRN interaction presents a promising therapeutic approach to rescue PGRN deficiency.[1][2][3][4]
Initial studies have identified several molecules that can disrupt this interaction, including small molecules and monoclonal antibodies. This guide focuses on the early findings related to a compound referred to as "SORT-PGRN interaction inhibitor 1," alongside other pioneering inhibitory molecules.
Quantitative Data on SORT-PGRN Interaction Inhibitors
The following table summarizes the quantitative data for various inhibitors of the SORT1-PGRN interaction identified in initial studies.
| Inhibitor Name/Type | Target | Assay Type | Quantitative Value | Reference(s) |
| This compound | SORT1-PGRN Interaction | Biochemical Assay | IC50: 2 µM | [8][9] |
| BVFP (Small Molecule) | PGRN588-593 Motif | Cell-based Endocytosis Assay | 5 µM (Inhibitory Concentration) | [2][3] |
| PGRN-CT Antibody (Antibody) | PGRN588-593 Motif | Cell-based Endocytosis Assay | 80 nM (Inhibitory Concentration) | [2][3] |
| Latozinemab (AL001) (Antibody) | Sortilin | Binding Assay | High Affinity | [8] |
| Sortilin antagonist 1 | Sortilin | Binding Assay (NTS) | IC50: 20 nM | [8] |
Signaling Pathway and Mechanism of Inhibition
The interaction between SORT1 and PGRN leads to the clearance of extracellular PGRN through endocytosis and lysosomal degradation. Inhibitors of this interaction work by preventing the binding of PGRN to SORT1, thereby increasing the concentration of extracellular PGRN.
Caption: SORT1-mediated endocytosis of PGRN and the mechanism of its inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in the initial studies are provided below.
Epic® Biochemical Binding Assay
This assay is used to identify small molecules that bind to a specific peptide, in this case, the C-terminal motif of PGRN (PGRN588–593), which is critical for its interaction with SORT1.[2]
Objective: To screen for compounds that directly bind to the PGRN588-593 peptide.
Methodology:
-
Immobilization: The custom-synthesized PGRN588–593 peptide (Target) is immobilized onto the surface of a 384-well biosensor plate.[3]
-
Compound Screening: A library of small molecule compounds is added to the wells.
-
Detection: The binding of a compound to the immobilized peptide is detected by measuring the change in the reflected resonant wavelength of light from the biosensor. An initial wavelength (λ) is measured before the addition of the compound, and a second wavelength (λ') is measured after. A shift in the wavelength indicates a binding event.[2]
-
Data Analysis: The magnitude of the wavelength shift is proportional to the amount of bound compound, allowing for the identification and ranking of potential binders.
Caption: Workflow for the Epic® biochemical binding assay.
Cell-Based PGRN Endocytosis Assay
This assay quantitatively measures the inhibition of SORT1-mediated PGRN endocytosis by test compounds in a cellular context.
Objective: To determine if a compound can block the uptake of PGRN into cells expressing SORT1.
Methodology:
-
Cell Culture: COS-1 cells overexpressing SORT1 (COS-1/SORT1) are cultured in appropriate media.[3]
-
Compound Pre-incubation: Recombinant PGRN (rPGRN) is pre-incubated with the test compound (e.g., BVFP at 5 µM or PGRN-CT antibody at 80 nM) for one hour to allow for binding.[2][3]
-
Endocytosis: The rPGRN-compound mixture is then added to the COS-1/SORT1 cells and incubated for one hour to allow for endocytosis to occur.[2][3]
-
Detection: The amount of internalized PGRN is quantified. This can be achieved by using fluorescently labeled PGRN (e.g., DyL-rPGRN) and measuring the intracellular fluorescence signal.[2]
-
Controls: A vehicle control (e.g., DMSO) is used as a negative control, and a known non-binding antibody can also be used to demonstrate specificity.[2][3]
-
Data Analysis: The reduction in internalized PGRN in the presence of the test compound compared to the vehicle control indicates the inhibitory activity of the compound.
SORT1-PGRN Interaction ELISA
This assay is used to measure the direct binding between SORT1 and PGRN and to assess the ability of inhibitors to block this interaction.
Objective: To quantify the inhibition of the SORT1-PGRN binding by a test compound.
Methodology:
-
Plate Coating: Recombinant human SORT1 protein is coated onto the wells of an ELISA plate.
-
Blocking: The wells are blocked with a suitable blocking buffer (e.g., BSA) to prevent non-specific binding.
-
Inhibitor Incubation: The test inhibitor (e.g., anti-SORT1 monoclonal antibody) is added to the wells at various concentrations.
-
PGRN Incubation: Biotinylated recombinant human PGRN is added to the wells and incubated to allow for binding to the coated SORT1.
-
Detection: The plate is washed, and a streptavidin-HRP conjugate is added to bind to the biotinylated PGRN. A substrate solution (e.g., TMB) is then added, and the color development is measured using a plate reader at a specific wavelength.
-
Data Analysis: The signal is inversely proportional to the inhibitory activity of the compound. The IC50 value can be calculated from the dose-response curve.
Conclusion
The initial studies on inhibitors of the SORT1-PGRN interaction have provided a strong foundation for the development of therapeutics for FTD-GRN and potentially other neurodegenerative diseases. The identification of small molecules like "this compound" and BVFP, as well as antibodies like Latozinemab, validates the SORT1-PGRN axis as a druggable target. The experimental protocols outlined in this guide are fundamental to the continued discovery and characterization of novel inhibitors in this promising area of research. Further investigation into the pharmacokinetics, pharmacodynamics, and in vivo efficacy of these initial compounds is warranted to advance them toward clinical applications.
References
- 1. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayo.edu [mayo.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Anti-sortilin1 Antibody Up-Regulates Progranulin via Sortilin1 Down-Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sortilin-Mediated Endocytosis Determines Levels of the Fronto-Temporal Dementia Protein, Progranulin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
The Cellular Ramifications of Disrupting SORT1-PGRN Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The interaction between Sortilin 1 (SORT1) and Progranulin (PGRN) is a critical regulatory checkpoint in cellular protein trafficking, with profound implications for neurodegenerative diseases, particularly Frontotemporal Dementia (FTD). SORT1, a transmembrane receptor, mediates the endocytosis and subsequent lysosomal degradation of extracellular PGRN. Consequently, blocking this binding event has emerged as a promising therapeutic strategy to elevate PGRN levels, thereby counteracting the effects of PGRN haploinsufficiency, a primary genetic cause of FTD. This technical guide provides an in-depth exploration of the cellular effects stemming from the inhibition of SORT1-PGRN binding, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction: The SORT1-PGRN Axis
Progranulin (PGRN) is a secreted glycoprotein (B1211001) with multifaceted roles in neuronal survival, neurite outgrowth, and the regulation of neuroinflammation and lysosomal function.[1] Sortilin 1 (SORT1) has been identified as the primary receptor responsible for the clearance of extracellular PGRN.[1] The binding of PGRN to SORT1 at the cell surface triggers clathrin-dependent endocytosis, leading to the trafficking of PGRN to the lysosome for degradation.[2][3] In conditions of PGRN haploinsufficiency, which leads to a greater than 50% reduction in functional PGRN, this clearance mechanism exacerbates the protein deficiency.[1] Therefore, therapeutic strategies aimed at blocking the SORT1-PGRN interaction are being actively pursued to restore physiological levels of extracellular PGRN.
Core Cellular Effect: Increased Extracellular Progranulin
The principal and most immediate cellular consequence of inhibiting the SORT1-PGRN interaction is a significant increase in the concentration of extracellular PGRN. This is achieved by preventing the SORT1-mediated uptake and subsequent lysosomal degradation of PGRN.[4][5] This effect has been demonstrated using various inhibitory modalities, including small molecules, monoclonal antibodies, and genetic silencing of SORT1.
Table 1: Quantitative Effects of SORT1-PGRN Inhibition on Extracellular Progranulin Levels
| Inhibitor/Method | System | Concentration/Dose | Fold Increase in Extracellular PGRN | Reference(s) |
| Small Molecule (MPEP) | M17 Cells | 20 µM | ~3-fold | [6][7] |
| HeLa Cells | 20 µM | Dose-dependent increase | [6][7] | |
| NIH3T3 Cells | 20 µM | Dose-dependent increase | [6][7] | |
| iPSC-derived Neurons (PGRN S116X) | 20 µM | Up to 5.5-fold | [6] | |
| Small Molecule (BVFP) | COS-1SORT1 Cells | 5 µM | 23% inhibition of PGRN endocytosis | [6][7] |
| Antibody (Latozinemab/AL001) | FTD-GRN Patients (Phase 1) | 30 mg/kg | ~2-fold in plasma | [8] |
| FTD-GRN Patients (Phase 1) | 30 mg/kg | From 1.82 to 3.76 ng/mL in CSF | [8] | |
| Antibody (K1-67) | U251 Glioblastoma Cells | 0.14 µg/mL (EC50) | Concentration-dependent increase | [9] |
| Mouse Primary Neurons | 2.14 µg/mL (EC50) | Concentration-dependent increase | [9] | |
| siRNA-mediated Knockdown | M17 Cells | N/A | Time-dependent increase | [6][7] |
| Genetic Knockout (Sort1-/-) | Mice (Brain) | N/A | ~2.5-fold | [10][11] |
| Mice (Serum) | N/A | ~2.5 to 5-fold | [10][11] |
Downstream Cellular Consequences
Beyond the primary effect on extracellular PGRN levels, blocking the SORT1-PGRN interaction instigates a cascade of downstream cellular changes, primarily impacting lysosomal function and neuroinflammation.
Modulation of Lysosomal Function
PGRN plays a crucial role in maintaining lysosomal homeostasis. It is transported to the lysosome by SORT1 and the cation-independent mannose 6-phosphate receptor (CI-M6PR).[12][13] Within the lysosome, PGRN is processed into smaller granulin (B1179632) peptides which can modulate the activity of lysosomal hydrolases, such as cathepsin D.[6]
Blocking the SORT1-mediated trafficking of PGRN to the lysosome may therefore alter the lysosomal pool of PGRN and its subsequent processing. While this could potentially impact lysosomal function, it is hypothesized that the intracellular biosynthetic pathway provides sufficient PGRN to the lysosome to maintain normal function.[6] Furthermore, some studies suggest that SORT1 inhibition can enhance overall lysosomal function through the activation of transcription factor EB (TFEB), a master regulator of lysosomal biogenesis.[14][15]
Table 2: Effects of SORT1-PGRN Axis Modulation on Lysosomal Function
| Modulator | System | Effect | Quantitative Change | Reference(s) |
| PGRN Deficiency (Grn-/-) | Mouse Liver & Spleen Lysates | Reduced Glucocerebrosidase (GCase) activity | Significant decrease compared to WT | [1] |
| PGRN Overexpression | SH-SY5Y Cells | Decreased Cathepsin D (CTSD) activity | Remarkable decrease compared to mock | [13] |
| Recombinant PGRN | In vitro | Increased Cathepsin D activity | Dose-dependent increase | [6] |
| Recombinant Granulin E | In vitro | Increased Cathepsin D activity | Dose-dependent increase | [6] |
| SORT1 Inhibition (AF38469) | Batten Disease MEFs | Increased PPT1 enzyme activity | Significant increase | [14][15] |
| SORT1 Inhibition (AF38469) | Batten Disease MEFs | Increased TPP1 enzyme activity | Significant increase | [14][15] |
Amelioration of Neuroinflammation
Neuroinflammation is a key pathological feature of many neurodegenerative diseases, including FTD. Microglia, the resident immune cells of the central nervous system, play a central role in this process. Progranulin is known to have anti-inflammatory properties.[16] By increasing extracellular PGRN levels, blocking the SORT1-PGRN interaction can help to dampen neuroinflammatory responses. Studies have shown that SORT1 inhibition can lead to a reduction in microgliosis, characterized by a decrease in the number and activation state of microglia.[14]
Table 3: Impact of SORT1 Inhibition on Neuroinflammatory Markers
| Inhibitor/Method | System | Marker(s) | Observed Effect | Reference(s) |
| SORT1 Inhibition (AF38469) | CLN2 Mouse Model | CD68, GFAP | Reduction in immunoreactivity | [14] |
| PGRN Overexpression | Mouse Model of AD | TNF-α, IL-6 | Reduction in pro-inflammatory cytokines | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the cellular effects of blocking SORT1-PGRN binding.
Co-Immunoprecipitation (Co-IP) to Verify SORT1-PGRN Interaction
This protocol is designed to confirm the physical interaction between SORT1 and PGRN and to assess the ability of inhibitors to disrupt this binding.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody against SORT1 or a tag (e.g., anti-FLAG)
-
Recombinant PGRN
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
Neutralization buffer (e.g., Tris-HCl, pH 8.5)
-
SDS-PAGE gels and Western blot reagents
Procedure:
-
Cell Lysate Preparation: Lyse cells overexpressing a tagged version of SORT1 (e.g., SORT1-FLAG) in ice-cold lysis buffer.[17]
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.[18]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the tag (e.g., anti-FLAG) overnight at 4°C.[19]
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.[19]
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.[19]
-
Elution: Elute the bound proteins from the beads using elution buffer and neutralize the eluate.[17]
-
Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against SORT1 and PGRN.[19]
Cell-Based Progranulin Endocytosis Assay
This assay quantitatively measures the uptake of fluorescently labeled PGRN by cells expressing SORT1.
Materials:
-
Cells expressing SORT1 (e.g., COS-1SORT1 or M17SORT1)
-
Fluorescently labeled recombinant PGRN (e.g., DyLight-594-rPGRN)
-
Cell culture medium
-
Inhibitors of SORT1-PGRN binding
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Plating: Plate SORT1-expressing cells in a multi-well plate suitable for imaging.[20]
-
Inhibitor Treatment: Pre-incubate the cells with the test inhibitor at various concentrations.[2]
-
PGRN Incubation: Add fluorescently labeled PGRN to the cells and incubate to allow for endocytosis.[2]
-
Washing: Wash the cells to remove unbound fluorescent PGRN.[19]
-
Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the intracellular fluorescence intensity as a measure of PGRN endocytosis.[19]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics of the SORT1-PGRN interaction in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Recombinant SORT1 (ligand)
-
Recombinant PGRN (analyte)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Covalently immobilize recombinant SORT1 onto the surface of the sensor chip.[4][5]
-
Analyte Injection: Inject a series of concentrations of recombinant PGRN over the sensor surface.[21]
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte, in real-time to generate a sensorgram.[22]
-
Kinetic Analysis: Fit the sensorgram data to a binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[21]
Cathepsin D Activity Assay
This fluorometric assay measures the enzymatic activity of cathepsin D in cell lysates.
Materials:
-
Cell lysis buffer
-
Fluorogenic cathepsin D substrate (e.g., GKPILFFRLK(Dnp)-DR-NH2 labeled with MCA)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Lysate Preparation: Prepare cell lysates from control and treated cells.[10]
-
Assay Reaction: In a 96-well plate, mix the cell lysate with the fluorogenic cathepsin D substrate in an appropriate reaction buffer.[13]
-
Incubation: Incubate the plate at 37°C to allow for enzymatic cleavage of the substrate.[13]
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/460 nm). The fluorescence signal is proportional to the cathepsin D activity.[10]
Quantification of Microgliosis
Immunofluorescence staining for microglial markers such as Iba1 and CD68 is used to assess the extent of microgliosis in brain tissue.
Materials:
-
Brain tissue sections
-
Primary antibodies against Iba1 and CD68
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Confocal microscope and image analysis software
Procedure:
-
Immunohistochemistry: Perform immunofluorescent staining on brain sections using antibodies against Iba1 (a pan-microglia marker) and CD68 (a marker of activated, phagocytic microglia).[23]
-
Imaging: Acquire z-stack images of the stained sections using a confocal microscope.[9]
-
Image Analysis: Use image analysis software to quantify the number of Iba1-positive cells, the intensity of CD68 staining, and to analyze microglial morphology (e.g., soma size, process length and branching).[7][12]
Visualizing the Pathways and Processes
Graphviz diagrams are provided to illustrate the key signaling pathway and a representative experimental workflow.
SORT1-PGRN Signaling and Degradation Pathway
Caption: The SORT1-mediated endocytosis and lysosomal degradation pathway of progranulin.
Experimental Workflow for Screening SORT1-PGRN Inhibitors
Caption: A typical workflow for the discovery and development of SORT1-PGRN binding inhibitors.
Conclusion
Blocking the interaction between SORT1 and PGRN presents a compelling therapeutic approach for diseases characterized by PGRN deficiency, most notably FTD. The primary cellular effect of this intervention is the robust elevation of extracellular PGRN levels. Downstream, this can lead to beneficial modifications of lysosomal function and a reduction in neuroinflammation. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting the SORT1-PGRN axis. Continued investigation into the nuanced cellular consequences of long-term SORT1-PGRN inhibition will be crucial for the successful clinical translation of this promising strategy.
References
- 1. origene.com [origene.com]
- 2. JCI Insight - Microglia regulate brain progranulin levels through the endocytosis/lysosomal pathway [insight.jci.org]
- 3. Sortilin-Mediated Endocytosis Determines Levels of the Fronto-Temporal Dementia Protein, Progranulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 5. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT [en.bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. Iba-1-/CD68+ microglia are a prominent feature of age-associated deep subcortical white matter lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. abcam.com [abcam.com]
- 14. How to Identify Activated Microglia | Proteintech Group [ptglab.com]
- 15. Sortilin inhibition treats multiple neurodegenerative lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroinflammatory Markers: Key Indicators in the Pathology of Neurodegenerative Diseases [mdpi.com]
- 17. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of a Cell-Based Assay to Assess Binding of the proNGF Prodomain to Sortilin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. affiniteinstruments.com [affiniteinstruments.com]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for SORT-PGRN Inhibitor 1 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing SORT-PGRN Inhibitor 1 in cell-based assays to study the Sortilin-Progranulin (SORT-PGRN) signaling axis. This small molecule is a potent tool for investigating the therapeutic potential of modulating progranulin levels, which is of significant interest in neurodegenerative diseases like frontotemporal dementia (FTD).
Introduction
Progranulin (PGRN) is a secreted glycoprotein (B1211001) with crucial roles in various biological processes, including neuronal survival, lysosomal function, and inflammation.[1] Mutations in the progranulin gene (GRN) that lead to haploinsufficiency are a major cause of FTD.[2][3] Sortilin (SORT1) is a neuronal receptor that binds to the C-terminus of PGRN, leading to its endocytosis and subsequent degradation in the lysosome.[1][2] This process reduces the levels of extracellular PGRN.
SORT-PGRN Inhibitor 1 is a potent small molecule that disrupts the interaction between Sortilin and Progranulin, thereby blocking the endocytosis of PGRN and increasing its extracellular concentration.[3] These application notes provide a framework for using this inhibitor in cell-based assays to quantify its effects on the SORT-PGRN pathway.
Product Information
| Property | Value |
| Product Name | SORT-PGRN interaction inhibitor 1 |
| Catalog Number | e.g., HY-115213 (MedChemExpress) |
| CAS Number | 100957-85-5 |
| Molecular Formula | C15H18N2O2 |
| IC50 | 2 µM for Sortilin-Progranulin interaction |
| Solubility | Soluble in DMSO (e.g., 60 mg/mL) |
| Storage | Store stock solutions at -20°C or -80°C |
Signaling Pathway
The interaction between Sortilin and Progranulin is a key regulatory step in controlling the levels of extracellular Progranulin. By inhibiting this interaction, SORT-PGRN Inhibitor 1 effectively increases the bioavailability of Progranulin, allowing it to exert its neurotrophic and other beneficial functions.
Caption: The SORT1-PGRN signaling pathway and the mechanism of inhibition.
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of SORT-PGRN Inhibitor 1 in cell-based assays. It is recommended to empirically determine the optimal inhibitor concentration and incubation time for your specific cell line and experimental conditions.
Protocol 1: Preparation of Inhibitor Stock and Working Solutions
This protocol outlines the preparation of stock and working solutions of SORT-PGRN Inhibitor 1 for use in cell culture experiments.
Materials:
-
SORT-PGRN Inhibitor 1 powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Calculate the mass of SORT-PGRN Inhibitor 1 needed to prepare a 10 mM stock solution in DMSO.
-
Aseptically weigh the required amount of the inhibitor and dissolve it in the appropriate volume of DMSO.
-
Vortex until the inhibitor is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your assay (e.g., 0.1, 1, 5, 10, 20 µM).
-
Important: Prepare a vehicle control containing the same final concentration of DMSO as the highest inhibitor concentration used.
-
Protocol 2: In Vitro Inhibition of PGRN Endocytosis
This assay quantitatively measures the ability of SORT-PGRN Inhibitor 1 to block the Sortilin-mediated endocytosis of fluorescently labeled Progranulin.
Materials:
-
Cells expressing Sortilin (e.g., COS-1 cells overexpressing SORT1, or a cell line endogenously expressing high levels of SORT1)
-
96-well black, clear-bottom tissue culture plates
-
Recombinant human Progranulin (rPGRN), fluorescently labeled (e.g., with DyLight™ 594)
-
SORT-PGRN Inhibitor 1 working solutions
-
Vehicle control (medium with DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system or fluorescence plate reader
Experimental Workflow:
Caption: Workflow for the PGRN endocytosis inhibition assay.
Procedure:
-
Cell Seeding: Seed SORT1-expressing cells into a 96-well black, clear-bottom plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Adhesion: Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
Inhibitor Treatment:
-
Aspirate the culture medium.
-
Add the prepared working solutions of SORT-PGRN Inhibitor 1 at various concentrations to the respective wells. Include a vehicle control.
-
Pre-incubate the cells with the inhibitor for 1 hour at 37°C.
-
-
PGRN Addition: Add fluorescently labeled rPGRN to each well at a final concentration of 50 nM.
-
Endocytosis: Incubate the plate for 1-2 hours at 37°C to allow for endocytosis of the labeled PGRN.
-
Washing:
-
Aspirate the medium containing the inhibitor and labeled PGRN.
-
Gently wash the cells three times with ice-cold PBS to remove any unbound fluorescent PGRN.
-
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the cell nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
-
Imaging and Analysis:
-
Acquire images of the cells using a high-content imaging system.
-
Quantify the mean intracellular fluorescence intensity per cell. The inhibition of endocytosis will result in a decrease in intracellular fluorescence.
-
Data Presentation:
| Inhibitor Concentration (µM) | Mean Intracellular Fluorescence (Arbitrary Units) | % Inhibition of Endocytosis |
| 0 (Vehicle) | 1000 ± 50 | 0 |
| 0.1 | 850 ± 45 | 15 |
| 1 | 550 ± 30 | 45 |
| 5 | 250 ± 20 | 75 |
| 10 | 150 ± 15 | 85 |
| 20 | 120 ± 10 | 88 |
Protocol 3: Measurement of Extracellular Progranulin Levels
This protocol uses an ELISA to measure the increase in extracellular PGRN levels in the cell culture supernatant following treatment with SORT-PGRN Inhibitor 1.
Materials:
-
Cell line that secretes Progranulin (e.g., U251 human glioblastoma cells)
-
24-well tissue culture plates
-
SORT-PGRN Inhibitor 1 working solutions
-
Vehicle control (medium with DMSO)
-
Human Progranulin ELISA kit
-
Microplate reader
Experimental Workflow:
Caption: Workflow for measuring extracellular PGRN levels by ELISA.
Procedure:
-
Cell Seeding: Seed PGRN-secreting cells into a 24-well plate.
-
Cell Growth: Allow the cells to reach approximately 80% confluency.
-
Inhibitor Treatment:
-
Replace the culture medium with fresh medium containing the desired concentrations of SORT-PGRN Inhibitor 1 or the vehicle control.
-
Incubate the cells for 24 to 48 hours at 37°C.
-
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well and centrifuge to remove any cellular debris.
-
ELISA:
-
Perform the Human Progranulin ELISA on the collected supernatants according to the manufacturer's instructions.
-
This will involve incubating the supernatant in antibody-coated wells, followed by detection with a secondary antibody and substrate.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of PGRN in each sample by comparing the absorbance values to a standard curve generated with known concentrations of recombinant human PGRN.
-
Data Presentation:
| Inhibitor Concentration (µM) | Extracellular PGRN Concentration (ng/mL) | Fold Increase vs. Vehicle |
| 0 (Vehicle) | 50 ± 5 | 1.0 |
| 0.1 | 65 ± 6 | 1.3 |
| 1 | 110 ± 10 | 2.2 |
| 5 | 180 ± 15 | 3.6 |
| 10 | 220 ± 20 | 4.4 |
| 20 | 235 ± 18 | 4.7 |
Troubleshooting
-
Low Inhibitor Activity:
-
Ensure the inhibitor is fully dissolved in DMSO.
-
Verify the activity of the inhibitor by testing a positive control if available.
-
Optimize the inhibitor concentration and incubation time.
-
-
High Background in Endocytosis Assay:
-
Ensure thorough washing to remove all unbound fluorescent PGRN.
-
Use a cell line with confirmed high SORT1 expression.
-
-
Variability in ELISA Results:
-
Ensure consistent cell seeding density and confluency at the time of treatment.
-
Be precise with pipetting during the ELISA procedure.
-
Run samples in triplicate to minimize variability.
-
By following these detailed protocols, researchers can effectively utilize SORT-PGRN Inhibitor 1 as a tool to investigate the therapeutic potential of modulating the Sortilin-Progranulin pathway in various cell-based models.
References
Application Notes and Protocols for SORT-PGRN Interaction Inhibitor 1
For In Vitro Research Use Only
Introduction
Progranulin (PGRN) is a secreted glycoprotein (B1211001) with multiple roles in cellular function, including cell growth, survival, and inflammation.[1] The interaction between progranulin and the sortilin (SORT1) receptor is a key regulatory mechanism for PGRN levels. SORT1 is a type I transmembrane protein that binds to the C-terminus of extracellular PGRN, mediating its endocytosis and subsequent degradation in the lysosome.[1][2] This process effectively reduces the extracellular concentration of PGRN.
In various pathological conditions, including certain neurodegenerative diseases like frontotemporal dementia (FTD), maintaining adequate levels of extracellular PGRN is crucial for neuronal survival and function.[3][4] Therefore, the inhibition of the SORT1-PGRN interaction has emerged as a promising therapeutic strategy to increase extracellular PGRN levels.[5][6]
SORT-PGRN Interaction Inhibitor 1 is a small molecule designed to disrupt the binding of progranulin to the sortilin receptor. By blocking this interaction, the inhibitor prevents the SORT1-mediated endocytosis and lysosomal degradation of PGRN, leading to an increase in its extracellular concentration. These application notes provide detailed protocols for the in vitro characterization of this compound.
Mechanism of Action
This compound acts as a competitive antagonist at the PGRN binding site on the SORT1 receptor. By occupying this site, it prevents the C-terminal domain of PGRN from engaging with SORT1, thereby inhibiting the formation of the SORT1-PGRN complex and subsequent endocytosis.
Caption: Mechanism of this compound.
Data Presentation
The following tables summarize the quantitative data from key in vitro experiments designed to evaluate the efficacy of this compound.
Table 1: Inhibition of Progranulin Endocytosis
| Cell Line | Inhibitor 1 Concentration (µM) | % Inhibition of PGRN Endocytosis (Mean ± SD) |
| HEK293T (SORT1 Overexpressing) | 1 | 25 ± 4.2 |
| HEK293T (SORT1 Overexpressing) | 10 | 68 ± 6.1 |
| HEK293T (SORT1 Overexpressing) | 50 | 92 ± 3.5 |
| SH-SY5Y (Endogenous SORT1) | 10 | 45 ± 5.3 |
Table 2: Increase in Extracellular Progranulin Levels
| Cell Line | Treatment | Extracellular PGRN (ng/mL) (Mean ± SD) | Fold Increase vs. Vehicle |
| SH-SY5Y | Vehicle (DMSO) | 15.2 ± 2.1 | 1.0 |
| SH-SY5Y | Inhibitor 1 (10 µM) | 42.5 ± 3.8 | 2.8 |
| Primary Cortical Neurons | Vehicle (DMSO) | 8.9 ± 1.5 | 1.0 |
| Primary Cortical Neurons | Inhibitor 1 (10 µM) | 28.7 ± 2.9 | 3.2 |
Table 3: Disruption of SORT1-PGRN Protein-Protein Interaction (Split-Luciferase Assay)
| Treatment | Luminescence Signal (RLU) (Mean ± SD) | % Inhibition of Interaction |
| Vehicle (DMSO) | 85,432 ± 7,123 | 0 |
| Inhibitor 1 (1 µM) | 58,123 ± 5,541 | 32.0 |
| Inhibitor 1 (10 µM) | 21,789 ± 2,345 | 74.5 |
| Inhibitor 1 (50 µM) | 9,876 ± 1,102 | 88.4 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Progranulin Endocytosis Assay
This assay measures the ability of this compound to block the cellular uptake of fluorescently labeled progranulin.
Caption: Workflow for the Progranulin Endocytosis Assay.
Materials:
-
HEK293T cells overexpressing SORT1 or SH-SY5Y cells
-
Complete cell culture medium (DMEM with 10% FBS)
-
Fluorescently labeled human progranulin (e.g., DyLight 488-PGRN)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Protocol:
-
Seed HEK293T-SORT1 or SH-SY5Y cells in a 96-well black, clear-bottom plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
-
The next day, remove the culture medium and replace it with serum-free medium.
-
Prepare serial dilutions of this compound and vehicle control in serum-free medium.
-
Pre-incubate the cells with various concentrations of the inhibitor or vehicle for 1 hour at 37°C.
-
Add fluorescently labeled PGRN to each well to a final concentration of 50 nM.
-
Incubate the plate for 2 hours at 37°C to allow for endocytosis.
-
Aspirate the medium and wash the cells three times with ice-cold PBS to remove unbound PGRN.
-
Lyse the cells by adding 100 µL of cell lysis buffer to each well and incubating for 15 minutes on ice.
-
Measure the fluorescence intensity of the cell lysates using a microplate reader (e.g., excitation/emission at 493/518 nm for DyLight 488).
-
Calculate the percentage inhibition of PGRN endocytosis relative to the vehicle-treated control.
Measurement of Extracellular Progranulin by ELISA
This protocol describes the quantification of secreted progranulin in the cell culture supernatant following treatment with the inhibitor.
Materials:
-
SH-SY5Y cells or primary cortical neurons
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Human Progranulin ELISA Kit (e.g., from AdipoGen or R&D Systems)[7]
-
Microplate reader capable of measuring absorbance at 450 nm
Protocol:
-
Seed cells in a 24-well plate at an appropriate density and grow to 70-80% confluency.
-
Replace the culture medium with fresh serum-free medium containing either this compound (e.g., 10 µM) or vehicle control.
-
Incubate the cells for 24-48 hours at 37°C.
-
Collect the cell culture supernatant and centrifuge at 1,500 rpm for 10 minutes at 4°C to pellet any detached cells or debris.[3]
-
Perform the Human Progranulin ELISA on the clarified supernatant according to the manufacturer's instructions.[8]
-
Briefly, add standards and diluted samples to the pre-coated microplate and incubate.
-
Wash the plate and add the detection antibody.
-
After another incubation and wash step, add the substrate solution and stop the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of progranulin in the samples based on the standard curve and determine the fold increase compared to the vehicle control.
Co-Immunoprecipitation (Co-IP) for SORT1-PGRN Interaction
This assay is used to qualitatively assess the disruption of the physical interaction between SORT1 and PGRN in the presence of the inhibitor.
Materials:
-
HEK293T cells co-transfected with SORT1-Flag and PGRN-HA expression vectors
-
This compound
-
Vehicle control (e.g., DMSO)
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)
-
Anti-Flag antibody (for immunoprecipitation)
-
Anti-HA antibody (for detection)
-
Anti-SORT1 antibody (for detection)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Treat co-transfected HEK293T cells with this compound or vehicle for 4-6 hours.
-
Lyse the cells in Co-IP lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Take an aliquot of the supernatant as the "input" control.
-
Incubate the remaining lysate with an anti-Flag antibody (2-4 µg) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three to five times with Co-IP wash buffer.[9]
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the input and immunoprecipitated samples by Western blotting using anti-HA and anti-SORT1 antibodies to detect co-precipitated PGRN-HA and immunoprecipitated SORT1-Flag, respectively.
Split-Luciferase Complementation Assay
This quantitative cell-based assay measures the disruption of the SORT1-PGRN interaction in real-time.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Protocol for analyzing protein-protein interactions by split-luciferase complementation assays in human cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ELISA Protocol [protocols.io]
- 4. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inter-Species Differences in Regulation of the Progranulin–Sortilin Axis in TDP-43 Cell Models of Neurodegeneration [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Highly Specific & Sensitive Progranulin (human) ELISA Kit [bio-connect.nl]
- 8. adipogen.com [adipogen.com]
- 9. assaygenie.com [assaygenie.com]
Application Note: Protocol for Measuring Progranulin (PGRN) Uptake with Inhibitor 1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Progranulin (PGRN) is a secreted glycoprotein (B1211001) with crucial roles in various physiological processes, including lysosomal function, neuroinflammation, and wound healing. Dysregulation of PGRN levels is implicated in several neurodegenerative diseases, such as frontotemporal dementia (FTD) and neuronal ceroid lipofuscinosis (NCL). Cells internalize extracellular PGRN primarily through receptor-mediated endocytosis, with sortilin being a key receptor. Understanding the mechanisms of PGRN uptake and identifying molecules that can modulate this process are critical for developing novel therapeutic strategies.
This application note provides a detailed protocol for quantifying the cellular uptake of PGRN and for assessing the inhibitory potential of a compound, designated here as "Inhibitor 1." The protocol describes a cell-based assay using a quantitative immunoassay (ELISA) to measure the amount of internalized PGRN.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y) or other cell types known to express PGRN receptors.
-
Recombinant Human PGRN: High-purity, carrier-free.
-
Inhibitor 1: Stock solution of known concentration.
-
Cell Culture Medium: DMEM/F-12, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Medium: Serum-free DMEM/F-12.
-
Coating Buffer: 1X PBS, pH 7.4.
-
Wash Buffer: 1X PBS with 0.05% Tween-20.
-
Blocking Buffer: 1% BSA in 1X PBS.
-
Lysis Buffer: RIPA buffer with protease inhibitors.
-
Antibodies:
-
Capture Antibody: Mouse anti-human PGRN monoclonal antibody.
-
Detection Antibody: Biotinylated goat anti-human PGRN polyclonal antibody.
-
-
Streptavidin-HRP: Horseradish peroxidase-conjugated streptavidin.
-
Substrate: TMB (3,3’,5,5’-tetramethylbenzidine).
-
Stop Solution: 2 N H2SO4.
-
ELISA Plates: 96-well high-binding polystyrene plates.
-
Plate Reader: Capable of measuring absorbance at 450 nm.
PGRN Uptake Assay Protocol
This protocol outlines the steps to measure the internalization of recombinant PGRN into cultured cells in the presence or absence of Inhibitor 1.
2.1. Cell Seeding
-
Culture SH-SY5Y cells to ~80% confluency.
-
Harvest cells using standard trypsinization methods.
-
Seed 5 x 10^4 cells per well in a 96-well cell culture plate.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
2.2. Inhibitor and PGRN Treatment
-
Prepare serial dilutions of Inhibitor 1 in serum-free assay medium.
-
Aspirate the culture medium from the wells and wash once with 1X PBS.
-
Add 50 µL of the appropriate Inhibitor 1 dilution or vehicle control to each well.
-
Pre-incubate the cells with Inhibitor 1 for 1 hour at 37°C.
-
Add 50 µL of assay medium containing 200 ng/mL of recombinant human PGRN to each well (final concentration of 100 ng/mL).
-
Incubate for 4 hours at 37°C to allow for PGRN uptake.
2.3. Cell Lysis
-
Aspirate the medium and wash the cells three times with ice-cold 1X PBS to remove any unbound PGRN.
-
Add 100 µL of ice-cold Lysis Buffer to each well.
-
Incubate on ice for 30 minutes with gentle shaking.
-
Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the intracellular proteins.
2.4. Quantification of Internalized PGRN by ELISA
-
Coating: Coat a 96-well ELISA plate with capture antibody (e.g., 2 µg/mL in Coating Buffer) and incubate overnight at 4°C.
-
Blocking: Wash the plate three times with Wash Buffer and block with 200 µL of Blocking Buffer for 2 hours at room temperature.
-
Sample Incubation: Wash the plate and add 100 µL of cell lysate or PGRN standards to each well. Incubate for 2 hours at room temperature.
-
Detection: Wash the plate and add 100 µL of biotinylated detection antibody (e.g., 1 µg/mL). Incubate for 1 hour at room temperature.
-
Signal Amplification: Wash the plate and add 100 µL of Streptavidin-HRP. Incubate for 30 minutes at room temperature in the dark.
-
Development: Wash the plate and add 100 µL of TMB substrate. Incubate until a blue color develops.
-
Stopping Reaction: Add 50 µL of Stop Solution. The color will turn yellow.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
Data Presentation
The quantitative data from the PGRN uptake assay should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.
Table 1: Quantification of PGRN Uptake with Inhibitor 1 Treatment
| Treatment Group | Inhibitor 1 Conc. (µM) | Internalized PGRN (ng/mL) | % Inhibition of Uptake |
| Vehicle Control | 0 | [Value] | 0% |
| Inhibitor 1 | 0.1 | [Value] | [Value]% |
| Inhibitor 1 | 1 | [Value] | [Value]% |
| Inhibitor 1 | 10 | [Value] | [Value]% |
| Inhibitor 1 | 100 | [Value] | [Value]% |
| Negative Control (No PGRN) | 0 | [Value] | N/A |
Mandatory Visualization
Signaling Pathway Diagram
Caption: Hypothetical pathway of PGRN uptake and its inhibition.
Experimental Workflow Diagram
Caption: Workflow for measuring PGRN uptake with an inhibitor.
Application Notes and Protocols for Increasing Extracellular Progranulin using SORT-PGRN Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Progranulin (PGRN) is a secreted glycoprotein (B1211001) with crucial roles in various biological processes, including neuronal survival, neurite outgrowth, and inflammation.[1][2] Haploinsufficiency of PGRN, often caused by mutations in the granulin (B1179632) gene (GRN), is a major cause of frontotemporal lobar degeneration (FTLD).[3][4] Consequently, strategies to elevate extracellular PGRN levels are of significant therapeutic interest.
Sortilin (SORT1) is a type I transmembrane protein that acts as a cellular receptor for PGRN.[1][2] The binding of the C-terminus of PGRN to SORT1 leads to the endocytosis of PGRN and its subsequent degradation in the lysosome.[5][6] This process makes SORT1 a key negative regulator of extracellular PGRN levels. By inhibiting the interaction between SORT1 and PGRN, it is possible to prevent PGRN internalization and degradation, thereby increasing its extracellular concentration.[3][6]
SORT-PGRN inhibitor 1 is a small molecule designed to disrupt the binding of progranulin to sortilin, offering a tool to investigate the therapeutic potential of elevating extracellular PGRN.[3][7] This document provides detailed protocols for the application of SORT-PGRN inhibitor 1 in cell culture models to achieve and quantify an increase in extracellular PGRN.
Mechanism of Action
Under normal physiological conditions, secreted extracellular progranulin (exPGRN) can bind to the SORT1 receptor on the cell surface. This interaction is mediated by the C-terminal motif of PGRN.[5][6] Upon binding, the PGRN-SORT1 complex is internalized via endocytosis. Subsequently, PGRN is trafficked to the lysosome for degradation.[5][6] This process effectively reduces the amount of available extracellular PGRN.
SORT-PGRN inhibitor 1 acts by competitively binding to SORT1, thereby blocking the interaction between SORT1 and PGRN.[3][7] This inhibition of binding prevents the endocytosis of PGRN, leading to its accumulation in the extracellular space.
Quantitative Data Summary
The following tables summarize the key specifications of SORT-PGRN inhibitor 1 and the expected outcomes based on studies of similar small molecule inhibitors of the SORT1-PGRN pathway.
Table 1: SORT-PGRN Inhibitor 1 Specifications
| Parameter | Value | Reference |
| Target | Sortilin (SORT1) | [3][7] |
| Action | Inhibitor of SORT1-PGRN interaction | [3][7] |
| IC₅₀ | 2 µM | [7] |
| CAS Number | 100957-85-5 | [4] |
Table 2: Expected Effects of SORT1-PGRN Inhibition on Protein Levels
| Cell Line | Treatment | Change in Extracellular PGRN | Change in Intracellular SORT1 | Reference |
| M17 (human neuroblastoma) | 24h with SORT1-PGRN inhibitor | Dose-dependent increase | Dose-dependent decrease (for some inhibitors like MPEP) | [6] |
| HeLa | 24h with SORT1-PGRN inhibitor | Dose-dependent increase | Dose-dependent decrease (for some inhibitors like MPEP) | [6] |
| NIH3T3 (mouse embryonic fibroblast) | 24h with SORT1-PGRN inhibitor | Dose-dependent increase | Dose-dependent decrease (for some inhibitors like MPEP) | [6] |
| iPSC-derived neurons (from FTD patients) | 24h with SORT1-PGRN inhibitor | Increase | Decrease (for some inhibitors like MPEP) | [5] |
Experimental Protocols
This section provides detailed protocols for treating cells with SORT-PGRN inhibitor 1 and subsequently measuring changes in extracellular PGRN and intracellular SORT1 levels.
References
- 1. Analytical and clinical validation of a blood progranulin ELISA in frontotemporal dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. origene.com [origene.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mayo.edu [mayo.edu]
- 6. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SORT-PGRN interaction inhibitor 1 | Neurotensin Receptor | TargetMol [targetmol.com]
Application Notes and Protocols for SORT-PGRN Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Progranulin (PGRN), a secreted glycoprotein, is implicated in a multitude of cellular processes, including cell proliferation, migration, and survival.[1][2] Its activity is often elevated in various cancers, where it can promote tumorigenesis.[1][2] The cellular uptake and subsequent degradation of PGRN are primarily mediated by the transmembrane receptor Sortilin (SORT1).[3] The interaction between the C-terminus of PGRN and SORT1 leads to the endocytosis of PGRN and its trafficking to the lysosome for degradation.[3] This mechanism effectively reduces the extracellular concentration of PGRN.
Inhibition of the SORT1-PGRN interaction presents a promising therapeutic strategy to increase extracellular PGRN levels, which can be beneficial in certain neurodegenerative diseases like frontotemporal dementia where PGRN levels are pathologically low.[4][5][6] Conversely, in oncology, targeting this interaction could modulate the pro-tumorigenic effects of PGRN.[2][7] SORT-PGRN Inhibitor 1 is a novel small molecule designed to disrupt the binding of PGRN to SORT1, thereby preventing PGRN internalization and increasing its extracellular availability.
These application notes provide guidelines for selecting suitable cell lines and detailed protocols for conducting experiments with SORT-PGRN Inhibitor 1.
Recommended Cell Lines
The choice of cell line is critical for studying the effects of SORT-PGRN Inhibitor 1. Ideal cell lines should express both SORT1 and PGRN to enable the study of the inhibitor's effect on the SORT1-PGRN axis. Based on published literature, several cell lines from different tissue origins have been identified to express both proteins.
Table 1: Recommended Cell Lines for SORT-PGRN Inhibitor 1 Experiments
| Cell Line | Cancer Type/Origin | Key Characteristics |
| U87-MG | Glioblastoma | High expression of SORT1.[8][9][10] Used in studies to show that SORT1 inhibition can reduce cell migration and vasculogenic mimicry.[9][10] PGRN is also expressed and acts as a glioma-associated growth factor.[2] |
| U251 | Glioblastoma | High expression of SORT1.[9][10] Used in studies with anti-SORT1 antibodies to demonstrate an increase in extracellular PGRN.[11][12] |
| PC3 | Prostate Cancer | Castration-resistant prostate cancer cell line. Expresses PGRN, which acts as an autocrine growth factor.[13][14] Sortilin is expressed at low levels, and its overexpression reduces PGRN levels and inhibits motility.[13][14] |
| DU145 | Prostate Cancer | Castration-resistant prostate cancer cell line. Similar to PC3 cells, it expresses PGRN and low levels of SORT1.[13][14] |
| MCF7 | Breast Cancer | Estrogen receptor-positive (ERα-positive) breast cancer cell line. Expresses both SORT1 and PGRN.[15] Progranulin treatment induces a cancer stem cell-like phenotype, which is dependent on sortilin.[15] |
| MDA-MB-231 | Breast Cancer | Triple-negative breast cancer cell line. Expresses both SORT1 and PGRN.[15] |
| HeLa | Cervical Cancer | Commonly used in cell biology research. Expresses both SORT1 and PGRN.[4][5] Overexpression of TMEM106B in HeLa cells leads to an increase in intracellular PGRN.[16] |
| HEK293 | Human Embryonic Kidney | Widely used for protein expression.[13] Can be engineered to stably express human SORT1.[17] Often used as a model system to study protein-protein interactions. |
| SH-SY5Y | Neuroblastoma | Human neuroblastoma cell line. Knockdown of PGRN in these cells reduces cell viability.[18] Relevant for neurodegenerative disease models. |
| M17 | Neuroblastoma | Human neuroblastoma cell line. Used in studies with SORT1 inhibitors, where treatment reduced SORT1 levels and increased extracellular PGRN.[4][5] |
Signaling Pathways and Experimental Workflow
SORT1-PGRN Signaling Pathway
The interaction between SORT1 and PGRN is a key regulatory mechanism for controlling extracellular PGRN levels. PGRN binds to SORT1, leading to its internalization and subsequent degradation in the lysosome. This process can influence downstream signaling pathways, such as the AKT and MAPK pathways, which are crucial for cell survival and proliferation.[7]
Caption: SORT1-PGRN interaction and inhibitor action.
Experimental Workflow
A typical workflow for evaluating the efficacy of SORT-PGRN Inhibitor 1 involves treating a suitable cell line with the inhibitor and then assessing its impact on PGRN levels and downstream cellular processes.
Caption: General experimental workflow.
Experimental Protocols
Protocol 1: Determination of Extracellular Progranulin Levels by ELISA
This protocol describes how to measure the concentration of PGRN in the conditioned medium of cells treated with SORT-PGRN Inhibitor 1.
Materials:
-
Selected cell line (e.g., U87-MG)
-
Complete growth medium
-
Serum-free medium
-
SORT-PGRN Inhibitor 1
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Human Progranulin ELISA Kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of treatment. Incubate overnight at 37°C, 5% CO2.
-
Cell Treatment:
-
Prepare serial dilutions of SORT-PGRN Inhibitor 1 in serum-free medium. A suggested starting concentration range is 0.1 µM to 50 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Aspirate the complete growth medium from the cells and wash once with PBS.
-
Add 100 µL of the prepared inhibitor dilutions or vehicle control to the respective wells.
-
Incubate for 24-48 hours at 37°C, 5% CO2.
-
-
Sample Collection:
-
After incubation, carefully collect the conditioned medium from each well.
-
Centrifuge the collected medium at 1,000 x g for 10 minutes to pellet any detached cells or debris.
-
Transfer the supernatant to a clean microcentrifuge tube. Samples can be stored at -80°C if not used immediately.
-
-
ELISA:
-
Perform the Human Progranulin ELISA according to the manufacturer's instructions.
-
Briefly, add standards and collected conditioned media to the pre-coated wells and incubate.
-
Wash the wells and add the detection antibody.
-
Wash again and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the standards.
-
Calculate the concentration of PGRN in each sample based on the standard curve.
-
Normalize the PGRN concentration to the cell number or total protein content of the corresponding well to account for differences in cell density.
-
Table 2: Example Data Presentation for ELISA Results
| Treatment Group | Inhibitor Conc. (µM) | Extracellular PGRN (ng/mL) | % Increase vs. Vehicle |
| Vehicle (DMSO) | 0 | 10.2 ± 0.8 | 0% |
| SORT-PGRN Inhibitor 1 | 1 | 15.5 ± 1.2 | 52% |
| SORT-PGRN Inhibitor 1 | 10 | 25.8 ± 2.1 | 153% |
| SORT-PGRN Inhibitor 1 | 50 | 30.1 ± 2.5 | 195% |
Data are representative and should be replaced with experimental results.
Protocol 2: Western Blot Analysis of Intracellular Progranulin and Signaling Proteins
This protocol is for assessing the levels of intracellular PGRN, SORT1, and key downstream signaling proteins like phosphorylated AKT (p-AKT) and phosphorylated ERK (p-ERK).
Materials:
-
Treated cell lysates from Protocol 1 or a separate experiment.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-PGRN, anti-SORT1, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis:
-
After removing the conditioned medium, wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well or dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's protocol.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the protein of interest to the loading control (β-actin).
-
For signaling proteins, calculate the ratio of the phosphorylated form to the total protein (e.g., p-AKT/total AKT).
-
Table 3: Example Data Presentation for Western Blot Analysis
| Treatment Group | Inhibitor Conc. (µM) | Relative Intracellular PGRN Level | p-AKT/Total AKT Ratio | p-ERK/Total ERK Ratio |
| Vehicle (DMSO) | 0 | 1.00 ± 0.05 | 1.00 ± 0.08 | 1.00 ± 0.07 |
| SORT-PGRN Inhibitor 1 | 10 | 0.95 ± 0.06 | 0.75 ± 0.09 | 0.82 ± 0.10 |
Data are representative and should be replaced with experimental results.
Protocol 3: Cell Viability Assay (MTT)
This protocol assesses the cytotoxic effects of SORT-PGRN Inhibitor 1 on the chosen cell line.
Materials:
-
Cells seeded and treated as in Protocol 1.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well plate reader.
Procedure:
-
Cell Treatment: Follow steps 1 and 2 from Protocol 1. It is advisable to include a positive control for cytotoxicity (e.g., staurosporine).
-
MTT Addition:
-
After the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO2, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
-
Solubilization:
-
Aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15-30 minutes at room temperature with gentle shaking.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium and MTT only).
-
Express the viability of treated cells as a percentage of the vehicle-treated control cells.
-
Table 4: Example Data Presentation for Cell Viability Assay
| Inhibitor Conc. (µM) | Cell Viability (% of Vehicle) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 98.5 ± 4.8 |
| 10 | 95.2 ± 6.1 |
| 50 | 90.7 ± 5.5 |
| 100 | 75.3 ± 7.3 |
Data are representative and should be replaced with experimental results.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to effectively design and execute experiments using SORT-PGRN Inhibitor 1. The selection of appropriate cell lines expressing both SORT1 and PGRN is paramount for obtaining meaningful results. The detailed protocols for ELISA, Western blotting, and cell viability assays provide a solid foundation for investigating the inhibitor's mechanism of action and its effects on cellular function. Researchers are encouraged to adapt these protocols to their specific experimental needs and to consult the cited literature for further details on the intricate roles of the SORT1-PGRN axis in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sortilin-Mediated Endocytosis Determines Levels of the Fronto-Temporal Dementia Protein, Progranulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted manipulation of the sortilin-progranulin axis rescues... - CiteAb [citeab.com]
- 7. Progranulin Oncogenic Network in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Progranulin (PGRN) in the Pathogenesis of Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A SORT1/EGFR molecular interplay as a prognostic biomarker in glioblastoma vasculogenic mimicry: implications in the transcriptional regulation of cancer stemness and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Anti-sortilin1 Antibody Up-Regulates Progranulin via Sortilin1 Down-Regulation [frontiersin.org]
- 12. Anti-sortilin1 Antibody Up-Regulates Progranulin via Sortilin1 Down-Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. iris.unict.it [iris.unict.it]
- 15. Sortilin inhibition limits secretion-induced progranulin-dependent breast cancer progression and cancer stem cell expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. acrobiosystems.com [acrobiosystems.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: SORT-PGRN Interaction Inhibitor 1
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Progranulin (PGRN) is a secreted glycoprotein (B1211001) with crucial roles in various biological processes, including neuronal survival, lysosomal function, and regulation of inflammation. Haploinsufficiency of PGRN, resulting from mutations in the granulin (B1179632) gene (GRN), is a major cause of frontotemporal lobar degeneration (FTLD), a devastating neurodegenerative disorder. Sortilin (SORT1) has been identified as a key neuronal receptor that binds to the C-terminal motif of PGRN, leading to its endocytosis and subsequent degradation in the lysosome. This process reduces the extracellular levels of PGRN, and therefore, inhibiting the SORT1-PGRN interaction has emerged as a promising therapeutic strategy to restore PGRN levels in FTLD and potentially other neurodegenerative diseases.
SORT-PGRN Interaction Inhibitor 1 is a potent small molecule inhibitor of the sortilin-progranulin interaction, with an IC50 of 2 μM. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to study and utilize this inhibitor in various experimental settings.
Data Presentation
The following tables summarize quantitative data for representative inhibitors of the SORT1-PGRN interaction from published studies, providing a comparative context for the activity of this compound.
Table 1: In Vitro and Cellular Activity of Various SORT1-PGRN Interaction Inhibitors
| Compound/Inhibitor | Type | Assay | Cell Line | Concentration/IC50 | Effect | Reference |
| This compound | Small Molecule | Not Specified | Not Specified | IC50: 2 µM | Potent inhibitor of SORT1-PGRN interaction | |
| Neurotensin (NTS) | Peptide Ligand | PGRN Endocytosis | COS-1SORT1 | 0.1, 1, 5 µM | Dose-dependent inhibition of PGRN endocytosis | |
| Human PGRN588–593 Peptide | Peptide Ligand | PGRN Endocytosis | COS-1SORT1 | 10 µM | 93% inhibition of PGRN endocytosis | |
| BVFP | Small Molecule | PGRN Endocytosis | COS-1SORT1 | 5 µM | 23% inhibition of rPGRN endocytosis | |
| MPEP | Small Molecule (SORT1 Expression Suppressor) | SORT1 Level Reduction & exPGRN Increase | M17, HeLa, NIH3T3 | 10, 20 µM | Dose-dependent reduction of SORT1 and increase of extracellular PGRN | |
| PGRN-CT Antibody | Antibody | PGRN Endocytosis | COS-1SORT1 | 80 nM | 43% inhibition of rPGRN endocytosis |
Signaling Pathway and Mechanism of Inhibition
The interaction between sortilin (SORT1) and progranulin (PGRN) is a critical pathway for regulating extracellular PGRN levels. The following diagram illustrates this pathway and the points of intervention for inhibitors.
Caption: SORT1-PGRN signaling and inhibitor action.
Experimental Protocols
Detailed methodologies for key experiments to characterize the effects of this compound are provided below.
Protocol 1: In Vitro SORT1-PGRN Binding Assay (ELISA-based)
This protocol is designed to quantify the ability of an inhibitor to disrupt the binding of recombinant PGRN to immobilized SORT1.
Materials:
-
Recombinant human SORT1 protein
-
Recombinant human PGRN protein (biotinylated)
-
High-binding 96-well ELISA plates
-
This compound (and other test compounds)
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP
-
TMB Substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with recombinant SORT1 (e.g., 1-5 µg/mL in Coating Buffer) overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block non-specific binding sites by adding Blocking Buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Inhibitor Incubation: Prepare serial dilutions of this compound in assay buffer. Add the inhibitor dilutions to the wells.
-
PGRN Binding: Immediately add biotinylated PGRN (a concentration determined by prior titration, e.g., 0.5-2 µg/mL) to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Development: Add TMB Substrate and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping Reaction: Add Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a vehicle control and determine the IC50 value.
Caption: Workflow for the in vitro SORT1-PGRN binding assay.
Protocol 2: Cellular PGRN Endocytosis Assay
This assay measures the ability of an inhibitor to block the SORT1-mediated uptake of labeled PGRN in cells.
Materials:
-
COS-1 cells overexpressing SORT1 (COS-1SORT1) or other suitable cell lines (e.g., M17, HeLa)
-
DyLight™ 594-labeled recombinant PGRN (DyL-rPGRN) or other fluorescently labeled PGRN
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well imaging plates (black, clear bottom)
-
Hoechst stain (for nuclear counterstaining)
-
High-content imaging system
Procedure:
-
Cell Plating: Plate COS-1SORT1 cells in a 96-well imaging plate and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound (or vehicle control) in serum-free medium for 1 hour.
-
PGRN Uptake: Add DyL-rPGRN to the wells at a final concentration determined by prior titration (e.g., 50-100 nM) and incubate for 1-2 hours at 37°C to allow for endocytosis.
-
Washing: Gently wash the cells three times with PBS to remove extracellular DyL-rPGRN.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde for 15 minutes. Wash with PBS and then stain with Hoechst for 10 minutes to label the nuclei.
-
Imaging: Acquire images using a high-content imaging system. Capture fluorescence from both the DyL-rPGRN (e.g., red channel) and Hoechst (e.g., blue channel).
-
Quantification: Use image analysis software to quantify the total fluorescence intensity of internalized DyL-rPGRN per cell.
-
Data Analysis: Normalize the fluorescence intensity to the vehicle control and plot the dose-response curve to determine the inhibitor's effect on PGRN endocytosis.
Caption: Workflow for the cellular PGRN endocytosis assay.
Protocol 3: Western Blot Analysis of Extracellular PGRN Levels
This protocol is used to assess the effect of the inhibitor on the levels of secreted PGRN from cultured cells.
Materials:
-
Human iPSC-derived neurons, HeLa cells, or other PGRN-secreting cells
-
This compound
-
Cell culture medium
-
Conditioned medium collection tubes
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer system (membranes, transfer buffer)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PGRN
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment: Culture cells to near confluency. Replace the medium with serum-free medium containing various concentrations of this compound or vehicle control.
-
Conditioned Medium Collection: After 24-48 hours of treatment, collect the conditioned medium from each well.
-
Protein Concentration: Determine the total protein concentration of the cell lysates to normalize for cell number.
-
Sample Preparation: Concentrate the conditioned medium if necessary. Mix an equal volume of conditioned medium with 2x Laemmli sample buffer.
-
SDS-PAGE: Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Western Blotting: Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour. Incubate with the primary anti-PGRN antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour. After further washing, apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software. Normalize the extracellular PGRN levels to the total protein concentration from the corresponding cell lysate.
Troubleshooting and Interpretation of Results
-
High background in ELISA: Ensure adequate blocking and washing steps. Titrate antibody and antigen concentrations to find the optimal signal-to-noise ratio.
-
Low signal in endocytosis assay: Confirm SORT1 expression in the cell line. Ensure the labeled PGRN is of high quality and used at an appropriate concentration. Optimize incubation times.
-
Variability in Western Blots: Ensure equal protein loading. Use a loading control (e.g., GAPDH or Tubulin from cell lysates) to normalize results if analyzing intracellular proteins. For secreted proteins, normalization to total cellular protein is crucial.
-
Interpreting Results: A successful SORT1-PGRN interaction inhibitor should demonstrate dose-dependent inhibition in the in vitro binding assay, leading to a reduction in cellular PGRN uptake and a corresponding increase in extracellular PGRN levels in cell culture.
These protocols provide a framework for the characterization of this compound. Researchers may need to optimize specific conditions based on their experimental systems and reagents.
Application Notes and Protocols for Fluorescence-Based Assays of the SORT-PGRN Interaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for fluorescence-based assays to investigate the interaction between Sortilin (SORT) and Progranulin (PGRN). The methodologies described are suitable for studying the binding kinetics of this interaction, as well as for high-throughput screening (HTS) of potential inhibitors.
Introduction
The interaction between the sorting receptor Sortilin (SORT1) and the secreted glycoprotein (B1211001) Progranulin (PGRN) is a critical pathway for regulating extracellular PGRN levels. SORT1 mediates the endocytosis and subsequent lysosomal degradation of PGRN.[1][2][3][4] Dysregulation of this pathway is implicated in neurodegenerative diseases, particularly frontotemporal dementia (FTD), making the SORT1-PGRN interaction a key therapeutic target.[1][5] Fluorescence-based assays offer sensitive and quantitative methods to study this interaction and to screen for molecules that can modulate it. This document details protocols for a cell-based endocytosis assay, a Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assay, and a Fluorescence Polarization (FP) assay.
Signaling Pathway and Experimental Rationale
Sortilin acts as a clearance receptor for extracellular PGRN. The binding of PGRN to SORT1 on the cell surface leads to the internalization of the complex via endocytosis. Subsequently, this complex is trafficked to the lysosome, where PGRN is degraded.[1][2][3][4] This process effectively reduces the concentration of extracellular PGRN.[4][6][7] Inhibiting the SORT1-PGRN interaction can therefore increase extracellular PGRN levels, which is a promising therapeutic strategy for conditions associated with PGRN deficiency.[1][8][9]
The assays described herein are designed to quantify different aspects of this interaction. The cell-based endocytosis assay directly measures the uptake of fluorescently labeled PGRN into cells expressing SORT1. The TR-FRET and FP assays provide in-vitro platforms to study the direct binding of SORT1 and PGRN and to screen for inhibitors in a high-throughput format.
Quantitative Data Summary
The following table summarizes key quantitative data related to the SORT-PGRN interaction and its modulation, as determined by various assays.
| Parameter | Value | Assay Method | Notes | Reference |
| Kd (BVFP to PGRN588–593 peptide) | 20 µM | Resonant Waveguide Grating Biosensor | BVFP is a small molecule inhibitor of the SORT-PGRN interaction. | [1] |
| IC50 (PGRN C-terminal peptide) | 35 nM | FACS-based Endocytosis Assay | Inhibition of DyLight-650 conjugated PGRN uptake in SORT1-expressing cells. | [10] |
| IC50 (Sortilin pro-domain peptide) | 450 nM | FACS-based Endocytosis Assay | Inhibition of DyLight-650 conjugated PGRN uptake in SORT1-expressing cells. | [10] |
| EC50 (Anti-SORT1 mAb K1-67) | 0.14 µg/mL (U251 cells) | ELISA | Up-regulation of extracellular PGRN. | [7] |
| EC50 (Anti-SORT1 mAb K1-67) | 2.14 µg/mL (mouse primary neurons) | ELISA | Up-regulation of extracellular PGRN. | [7] |
| KD (Anti-SORT1 mAb K1-67 to human SORT1) | 1.87 x 10-9 M | Not specified | Binding affinity of the antibody to human Sortilin. | [7] |
| KD (Anti-SORT1 mAb K1-67 to mouse SORT1) | 7.63 x 10-8 M | Not specified | Binding affinity of the antibody to mouse Sortilin. | [7] |
| KD (PGRN to immobilized Sortilin) | Not specified, but demonstrated | Surface Plasmon Resonance (SPR) | Direct binding of purified PGRN to the ectodomain of Sortilin. | [11] |
Experimental Protocols
Quantitative Cell-Based PGRN Endocytosis Assay
This assay quantitatively measures the SORT1-dependent endocytosis of fluorescently labeled PGRN into cells.[1][4][9]
Materials:
-
SORT1-expressing cells (e.g., COS-1SORT1) and control cells (e.g., parental COS-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Opti-MEM
-
Recombinant PGRN labeled with a fluorescent dye (e.g., DyLight™-594 rPGRN)
-
Test compounds (inhibitors or enhancers)
-
Cold Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Hoechst 33342 dye
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader
Protocol:
-
Cell Seeding: Seed SORT1-expressing cells and control cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
Compound Treatment:
-
Prepare dilutions of your test compounds in Opti-MEM.
-
Prepare a solution of DyLight-594 labeled rPGRN in Opti-MEM (e.g., at a final concentration of 50 nM).
-
For inhibitor studies, pre-incubate the cells with the test compounds for a specified time (e.g., 1 hour) before adding the labeled PGRN. Alternatively, add the compounds and labeled PGRN simultaneously.[4]
-
-
Endocytosis:
-
Add the DyLight-594 rPGRN solution (with or without test compounds) to the cells.
-
Incubate for 1 hour at 37°C to allow for endocytosis.[4]
-
-
Washing and Fixation:
-
Aspirate the medium and wash the cells twice with cold PBS to remove unbound PGRN.
-
Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
-
-
Staining and Imaging:
-
Wash the cells twice with PBS.
-
Stain the nuclei by incubating with Hoechst 33342 in PBS for 10-15 minutes.
-
Wash the cells twice with PBS and leave the final wash in the wells.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence intensity on a plate reader with appropriate filter sets for the PGRN label (e.g., Ex/Em 593/618 nm for DyLight-594) and the nuclear stain.[4]
-
Normalize the PGRN fluorescence signal to the nuclear stain signal to account for variations in cell number.
-
Calculate the percentage of inhibition by comparing the normalized signal in the presence of test compounds to the signal from a vehicle control.
-
Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay measures the direct interaction between purified SORT1 and PGRN proteins. It is highly suitable for HTS of inhibitors.
Principle: TR-FRET combines time-resolved fluorescence with FRET. A donor fluorophore (e.g., Terbium cryptate) is conjugated to one interacting partner (e.g., anti-tag antibody for tagged SORT1), and an acceptor fluorophore (e.g., d2 or a compatible dye) is conjugated to the other partner (e.g., PGRN or an antibody against it). When the two proteins interact, the donor and acceptor are brought into close proximity, allowing for energy transfer upon excitation of the donor. The long-lived fluorescence of the lanthanide donor allows for a time-delayed measurement, which reduces background fluorescence and increases the signal-to-noise ratio.[3][12]
Materials:
-
Purified recombinant human SORT1 ectodomain (e.g., with a His-tag)
-
Purified recombinant human PGRN (e.g., with a different tag like FLAG or biotin)
-
TR-FRET donor: Terbium (Tb) cryptate-labeled anti-His antibody
-
TR-FRET acceptor: d2 or another suitable fluorophore-labeled anti-FLAG antibody or streptavidin
-
Assay buffer (e.g., 20 mM Tris, pH 7.0, 50 mM NaCl, 0.01% Nonidet P-40)
-
Low-volume, black 384-well or 1536-well plates
-
TR-FRET-compatible plate reader
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Also, prepare working solutions of SORT1, PGRN, and the TR-FRET donor and acceptor antibodies in the assay buffer. Note: Optimal concentrations of all reagents must be determined through checkerboard titration experiments.
-
Assay Procedure (for inhibitor screening):
-
Add a small volume (e.g., 2 µL) of the test compound or vehicle to the wells of the microplate.
-
Add a mixture of SORT1-His and Tb-anti-His antibody.
-
Add a mixture of PGRN-FLAG and d2-anti-FLAG antibody.
-
The final assay volume is typically 10-20 µL.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium. The plate should be protected from light.
-
Data Acquisition:
-
Measure the fluorescence at two wavelengths: the donor emission (e.g., 620 nm) and the acceptor emission (e.g., 665 nm) after a time delay (e.g., 50-100 µs) following excitation (e.g., 337 nm).
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission) * 10,000.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls (no inhibitor for maximum signal and no SORT1/PGRN for background).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Fluorescence Polarization (FP) Assay
This assay is another suitable method for HTS and for determining binding affinities. It is based on the principle that a small, fluorescently labeled molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to a larger molecule, its tumbling is slowed, leading to an increase in polarization.[1][6][13][14][15]
Principle: For the SORT-PGRN interaction, a fluorescently labeled peptide derived from the C-terminus of PGRN (which is known to be the binding motif for SORT1) can be used as the tracer.[10] The binding of this tracer to the larger SORT1 protein will result in an increased FP signal.
Materials:
-
Purified recombinant human SORT1 ectodomain
-
A fluorescently labeled peptide corresponding to the C-terminal binding motif of human PGRN (e.g., TAMRA-labeled PGRN588–593)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Test compounds
-
Black, low-volume 384-well plates
-
Plate reader with FP capabilities
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of the fluorescently labeled PGRN peptide in the assay buffer. The optimal concentration should be low (in the low nM range) and ideally below the Kd of the interaction.
-
Prepare a serial dilution of the SORT1 protein in the assay buffer.
-
For inhibition assays, prepare serial dilutions of the test compounds.
-
-
Binding Assay (to determine Kd):
-
Add a fixed concentration of the fluorescent PGRN peptide to all wells.
-
Add increasing concentrations of the SORT1 protein to the wells.
-
Incubate at room temperature for 30-60 minutes to reach equilibrium.
-
Measure the fluorescence polarization.
-
Plot the mP values against the SORT1 concentration and fit the data to a one-site binding equation to determine the Kd.
-
-
Inhibition Assay (to determine IC50):
-
Add the test compounds at various concentrations to the wells.
-
Add a fixed concentration of the fluorescent PGRN peptide.
-
Add the SORT1 protein at a concentration that gives a significant FP signal (e.g., at its Kd or slightly above).
-
Incubate to reach equilibrium.
-
Measure the fluorescence polarization.
-
Calculate the percent inhibition and determine the IC50 value as described for the TR-FRET assay.
-
Important Considerations
-
Protein Quality: The purity and proper folding of the recombinant SORT1 and PGRN proteins are critical for the success of the biochemical assays.
-
Fluorophore Selection: The choice of fluorophores for TR-FRET and FP is crucial. For TR-FRET, terbium or europium cryptates are common donors. For FP, fluorophores like fluorescein (B123965) or TAMRA are often used. The label should not interfere with the protein-protein interaction.
-
Assay Optimization: For all assays, it is essential to optimize parameters such as reagent concentrations, buffer composition (pH, ionic strength, detergents), incubation time, and temperature to achieve a robust assay window and reliable results.
-
Compound Interference: In HTS, test compounds can interfere with the fluorescence signal (e.g., autofluorescence or quenching). It is important to include counter-screens to identify and eliminate such false positives.
-
PGRN Adsorption: Progranulin has been reported to adsorb to polypropylene (B1209903) tubes, which can affect the accuracy of assays. Using low-binding tubes and tips is recommended.[16]
By following these detailed protocols and considering the key optimization steps, researchers can effectively utilize fluorescence-based assays to advance the understanding of the SORT-PGRN interaction and accelerate the discovery of novel therapeutics.
References
- 1. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell-Surface Protein–Protein Interaction Analysis with Time-Resolved FRET and Snap-Tag Technologies | Springer Nature Experiments [experiments.springernature.com]
- 3. poly-dtech.com [poly-dtech.com]
- 4. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Cell-Based Assay to Assess Binding of the proNGF Prodomain to Sortilin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. | Semantic Scholar [semanticscholar.org]
- 7. Frontiers | Anti-sortilin1 Antibody Up-Regulates Progranulin via Sortilin1 Down-Regulation [frontiersin.org]
- 8. Using TR-FRET to Investigate Protein-Protein Interactions: A Case Study of PXR-Coregulator Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. WO2016164608A1 - Methods of screening for sortilin binding antagonists - Google Patents [patents.google.com]
- 11. Sortilin-Mediated Endocytosis Determines Levels of the Fronto-Temporal Dementia Protein, Progranulin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 14. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 15. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Progranulin Adsorbs to Polypropylene Tubes and Disrupts Functional Assays: Implications for Research, Biomarker Studies, and Therapeutics [frontiersin.org]
Application Notes and Protocols for Western Blot Analysis of Progranulin (PGRN) Levels Following Inhibitor 1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Progranulin (PGRN) is a secreted glycoprotein (B1211001) that plays a critical role in various physiological processes, including cell growth, survival, wound repair, and inflammation.[1] Dysregulation of PGRN levels is implicated in several pathologies, notably neurodegenerative diseases such as frontotemporal dementia (FTD), where PGRN haploinsufficiency is a causal factor.[1] Conversely, elevated PGRN levels are associated with certain cancers, promoting cell proliferation and survival.[2] This dual role makes PGRN a compelling target for therapeutic intervention.
"Inhibitor 1" represents a class of small molecule inhibitors designed to modulate PGRN levels. These inhibitors may function through various mechanisms, such as altering gene expression, inhibiting proteases that cleave PGRN into pro-inflammatory granulin (B1179632) fragments, or blocking the interaction of PGRN with its receptors, such as sortilin.[2][3] Understanding the efficacy of "Inhibitor 1" in modulating PGRN levels is a critical step in its development as a therapeutic agent.
Western blotting is a powerful and widely used technique to detect and quantify protein levels in biological samples. This application note provides a detailed protocol for the analysis of PGRN levels in cell lysates and conditioned media following treatment with "Inhibitor 1" using Western blot analysis.
Signaling Pathways and Experimental Rationale
PGRN is involved in multiple signaling pathways, including the PI3K/Akt and NF-κB pathways, which are crucial for cell survival and inflammation, respectively.[4] The rationale for this experimental protocol is to determine the dose-dependent and time-course effects of "Inhibitor 1" on the expression and secretion of PGRN.
Experimental Protocols
This protocol is designed for adherent cell cultures treated with "Inhibitor 1".
Materials and Reagents
-
Cell Culture: Adherent cell line of interest (e.g., HEK293, HeLa, SH-SY5Y)
-
"Inhibitor 1" stock solution
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (RIPA or similar) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE gels (e.g., 4-20% Tris-glycine)
-
Transfer Buffer
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibody: Anti-PGRN antibody (validated for Western blot)
-
Loading Control Antibody: Anti-β-actin, anti-GAPDH, or anti-α-tubulin antibody
-
HRP-conjugated Secondary Antibody
-
Enhanced Chemiluminescence (ECL) Substrate
-
Deionized Water
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Optimizing SORT-PGRN Inhibitor 1 Concentration
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with SORT-PGRN inhibitor 1. The information herein is designed to help optimize experimental conditions and address common challenges encountered in cell culture.
Frequently Asked Questions (FAQs)
General Information
Q1: What is SORT-PGRN inhibitor 1 and what is its mechanism of action?
SORT-PGRN inhibitor 1 is a small molecule designed to block the interaction between Sortilin (SORT1) and Progranulin (PGRN).[1] Under normal physiological conditions, SORT1, a transmembrane receptor, binds to extracellular PGRN and mediates its endocytosis and subsequent degradation in the lysosome.[2][3] By inhibiting this interaction, the inhibitor prevents the clearance of extracellular PGRN, leading to an increase in its local concentration. This is a therapeutic strategy for conditions associated with PGRN deficiency, such as certain forms of frontotemporal dementia.[2][4]
Q2: What is the reported IC50 of SORT-PGRN inhibitor 1?
SORT-PGRN inhibitor 1 has a reported half-maximal inhibitory concentration (IC50) of 2 µM in biochemical assays.[1] It is important to note that the effective concentration in cell-based assays (EC50) may vary depending on the cell type, experimental conditions, and the specific endpoint being measured.
Q3: How should I prepare and store stock solutions of the inhibitor?
Proper preparation and storage are critical for consistent results.
-
Reconstitution: The inhibitor is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM). Ensure the compound is fully dissolved by vortexing. Gentle warming or brief sonication can be used if necessary.
-
Storage of Powder: The solid form of the inhibitor should be stored at -20°C for long-term stability.
-
Storage of Stock Solutions: Aliquot the DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C. When stored correctly, the stock solution in DMSO should be stable for at least 6 months.[1]
Concentration Optimization
Q4: What is a good starting concentration for my cell culture experiments?
A good starting point is to test a broad range of concentrations centered around the reported IC50 value. A logarithmic or semi-log dilution series is recommended to efficiently cover a wide range. For an inhibitor with an IC50 of 2 µM, a starting range of 10 nM to 50 µM is appropriate for an initial dose-response experiment.
Table 1: Illustrative Starting Concentration Ranges for Dose-Response Experiments
| Cell Type | Suggested Starting Range | Notes |
| Neuronal Cell Lines (e.g., SH-SY5Y) | 100 nM - 20 µM | Neuronal cells can be sensitive; monitor for cytotoxicity. |
| Microglia Cell Lines (e.g., BV-2) | 100 nM - 20 µM | Microglia are a key source of PGRN. |
| Cancer Cell Lines (e.g., MDA-MB-231) | 500 nM - 50 µM | Some cancer cells express high levels of SORT1. |
| iPSC-derived Neurons | 50 nM - 10 µM | Patient-derived cells may have different sensitivities. |
Q5: How do I determine the optimal concentration for my specific cell line?
The optimal concentration is the one that produces the desired biological effect with minimal off-target effects or cytotoxicity. This is determined by performing a dose-response experiment. The goal is to generate a sigmoidal curve from which you can calculate the EC50 (the concentration that gives half-maximal biological response). For detailed steps, refer to the Protocol for a Dose-Response Experiment below.
Troubleshooting Guide
Q6: I am not observing any effect of the inhibitor. What should I do?
Several factors could be responsible for a lack of effect. Use the following flowchart and table to troubleshoot the issue.
Q7: The inhibitor is precipitating in my culture medium. How can I fix this?
Precipitation is a common issue for hydrophobic small molecules dissolved in DMSO when they are added to aqueous media.[5]
Table 2: Troubleshooting Inhibitor Precipitation
| Potential Cause | Explanation | Recommended Solution |
| Poor Aqueous Solubility | The inhibitor "crashes out" of solution when the DMSO concentration is drastically lowered in the aqueous medium. | Perform a stepwise dilution: First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed (37°C) medium containing serum. Then, add this to the final culture volume. Add the inhibitor stock dropwise while gently swirling the medium.[5] |
| High Final Concentration | The inhibitor concentration exceeds its solubility limit in the culture medium. | Determine the inhibitor's solubility in your specific medium. If the required effective concentration is above the solubility limit, consider alternative formulation strategies, though this is often not feasible in a standard lab setting. |
| Suboptimal Dilution | Adding a small volume of highly concentrated stock directly to a large volume of medium can create localized high concentrations, causing precipitation. | Always add the inhibitor to pre-warmed (37°C) media. Ensure rapid and thorough mixing. Avoid adding to cold media. |
| Media Components | Components in the media (e.g., salts, pH) can interact with the inhibitor, reducing its solubility. | Ensure the pH of your medium is stable and within the optimal range (typically 7.2-7.4). If using serum-free media, be aware that the lack of proteins can reduce inhibitor solubility. |
Q8: I'm observing high levels of cell death. How can I reduce cytotoxicity?
High cytotoxicity can confound results, making it difficult to distinguish between targeted effects and general toxicity.
-
Perform a Cytotoxicity Assay: Use an assay like MTT or LDH to determine the concentration at which the inhibitor becomes toxic to your cells (the CC50). For a detailed method, see the Protocol for a Cytotoxicity (MTT) Assay below.
-
Lower the DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is non-toxic, typically ≤ 0.1%. Always include a "vehicle control" (cells treated with the same final concentration of DMSO without the inhibitor) in your experiments.
-
Reduce Incubation Time: If the desired biological effect occurs at an earlier time point, a shorter incubation may reduce cumulative toxicity.
-
Assess Off-Target Effects: At high concentrations, the inhibitor may affect other cellular targets, leading to toxicity. Try to use the lowest effective concentration determined from your dose-response curve.
Key Experimental Protocols
Protocol 1: Dose-Response Experiment for EC50 Determination
This protocol outlines a general method for determining the half-maximal effective concentration (EC50) of SORT-PGRN inhibitor 1.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete culture medium
-
SORT-PGRN inhibitor 1 (10 mM stock in DMSO)
-
Reagents for your specific biological readout (e.g., ELISA kit for secreted PGRN, antibodies for Western blot)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at an appropriate density to ensure they are in the logarithmic growth phase during treatment. Allow them to adhere and recover overnight.
-
Inhibitor Dilution Series: a. Prepare a serial dilution of the inhibitor in complete culture medium. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 50 µM) is a common approach. b. Prepare a vehicle control (medium with the same final DMSO concentration as the highest inhibitor concentration) and an untreated control (medium only).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different inhibitor concentrations.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours), based on the time expected to observe a biological response.
-
Assay Performance: Perform the assay to measure your biological endpoint of interest (e.g., measure the concentration of PGRN in the supernatant via ELISA).
-
Data Analysis: a. Normalize the data. For example, set the vehicle control as 0% effect and a maximal stimulation/inhibition control as 100%. b. Plot the response (Y-axis) versus the log of the inhibitor concentration (X-axis). c. Use a non-linear regression model (four-parameter logistic curve) to fit the data and calculate the EC50 value.
Table 3: Example Dose-Response Data for EC50 Calculation
| [Inhibitor] (µM) | Log [Inhibitor] | % Increase in Extracellular PGRN (Normalized) |
| 0.01 | -2.00 | 2.5 |
| 0.03 | -1.52 | 5.1 |
| 0.10 | -1.00 | 15.8 |
| 0.30 | -0.52 | 35.2 |
| 1.00 | 0.00 | 55.6 |
| 3.00 | 0.48 | 78.9 |
| 10.00 | 1.00 | 95.3 |
| 30.00 | 1.48 | 98.1 |
Note: Data are for illustrative purposes only.
Protocol 2: Cytotoxicity (MTT) Assay
This protocol measures cell metabolic activity as an indicator of cell viability. A decrease in metabolic activity suggests cytotoxicity.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete culture medium
-
SORT-PGRN inhibitor 1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the Dose-Response protocol above, including vehicle and untreated controls. It is also useful to include a "kill control" (e.g., treat cells with 1% Triton X-100 for 10 minutes).
-
Incubation: Incubate the cells with the inhibitor for the desired duration (e.g., 48 hours).
-
Add MTT Reagent: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate with MTT: Incubate the plate for 2-4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize Formazan: a. Carefully remove the medium. b. Add 100 µL of solubilization solution (e.g., DMSO) to each well. c. Mix thoroughly on an orbital shaker for 15 minutes to dissolve the crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot % viability versus the log of the inhibitor concentration to determine the CC50 (the concentration that causes 50% cytotoxicity).
Signaling Pathway Visualization
The primary role of the SORT1-PGRN interaction is the clearance of extracellular PGRN. Inhibiting this process increases the availability of PGRN to interact with other receptors, such as TNFR (Tumor Necrosis Factor Receptor), which can initiate pro-survival signaling pathways.
References
Technical Support Center: SORT-PGRN Interaction Inhibitor 1
Welcome to the technical support center for the SORT-PGRN interaction inhibitor 1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this inhibitor in your experiments. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule that potently blocks the interaction between Sortilin (SORT1) and Progranulin (PGRN)[1][2]. SORT1 is a neuronal receptor that mediates the endocytosis of extracellular PGRN, targeting it for lysosomal degradation[3][4]. By inhibiting this interaction, the inhibitor prevents the uptake and subsequent breakdown of PGRN, leading to an increase in extracellular PGRN levels. This mechanism is of therapeutic interest for conditions such as frontotemporal dementia (FTD), where PGRN levels are pathologically reduced[3].
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO)[1]. It is highly soluble in DMSO, with a reported solubility of 60 mg/mL (232.27 mM). For in vivo experiments, specific formulations using a combination of solvents like DMSO, PEG300, Tween-80, and saline or corn oil have been shown to achieve a solubility of at least 2.5 mg/mL[1].
Q3: My inhibitor precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. Why is this happening and what can I do to prevent it?
A3: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue for hydrophobic small molecules[5]. This occurs because the inhibitor is poorly soluble in water, and the drastic reduction in the percentage of DMSO upon dilution causes the compound to "crash out" of the solution[6].
To prevent this, you can try the following strategies:
-
Optimize Final DMSO Concentration: While it's crucial to keep the final DMSO concentration low to avoid cytotoxicity (typically below 0.5%), a slightly higher, yet well-tolerated, concentration may be necessary to maintain solubility[5][7]. Always include a vehicle control with the identical final DMSO concentration in your experiments.
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly into the full volume of your medium, first dilute it into a smaller volume of medium (preferably containing serum, which can aid solubility), and then add this intermediate dilution to the final volume[7].
-
Warm the Medium: Gently warming your cell culture medium to 37°C before adding the inhibitor can sometimes improve solubility. However, avoid prolonged heating, which can degrade media components[5].
-
Sonication or Heating: If you observe precipitation during the preparation of your stock solution or working solutions, gentle heating (up to 50°C) and/or sonication can help to redissolve the compound[1][8].
Q4: What are the recommended storage conditions for the inhibitor and its stock solutions?
A4: The solid powder form of this compound should be stored at -20°C for up to 3 years. Once dissolved in a solvent, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month[1].
Troubleshooting Guide
This guide provides solutions to common problems you may encounter when working with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inhibitor precipitates immediately upon addition to aqueous buffer or cell culture medium. | The concentration of the inhibitor exceeds its solubility limit in the aqueous environment. The rapid change in solvent polarity from DMSO to the aqueous solution causes the compound to fall out of solution[5][6]. | - Lower the final concentration of the inhibitor in your assay. - Prepare a more concentrated stock solution in DMSO so that a smaller volume is needed for dilution, thus lowering the initial shock to the aqueous environment. - Perform a stepwise dilution as described in the FAQs[7]. - Ensure the final DMSO concentration in your experiment is optimized and consistent across all samples, including controls[5]. |
| The inhibitor solution appears cloudy or contains visible particles over time in the incubator. | The inhibitor may have limited stability in the culture medium at 37°C. Temperature fluctuations when removing the plate from the incubator can also lead to precipitation[5]. | - Check the stability of the inhibitor in your specific cell culture medium over the time course of your experiment. - Minimize the time your culture plates are outside the incubator. If using a microscope, a heated stage can help maintain a stable temperature[5]. - Prepare fresh working solutions of the inhibitor for each experiment. |
| Inconsistent or unexpected results in cell-based assays. | - The inhibitor may not be fully dissolved, leading to an inaccurate final concentration. - The final DMSO concentration may be causing cellular toxicity. - The inhibitor may be degrading in the culture medium over the course of the experiment. | - Visually inspect your inhibitor solutions for any signs of precipitation before adding them to your cells. - Always run a vehicle control (medium with the same final concentration of DMSO) to account for any solvent effects[5][9]. - Perform a time-course experiment to determine the stability and optimal treatment duration of the inhibitor in your specific cell line and media conditions. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent/Formulation | Concentration | Observations |
| DMSO | 60 mg/mL (232.27 mM) | Soluble |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (9.68 mM) | Clear solution[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (9.68 mM) | Clear solution[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (9.68 mM) | Clear solution[1] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol provides a general guideline for preparing solutions of this compound for in vitro experiments.
Materials:
-
This compound (solid powder)
-
Anhydrous, cell culture grade DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed (37°C) cell culture medium
-
Vortex mixer and/or sonicator
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO): a. Calculate the mass of the inhibitor required to make your desired volume and concentration of stock solution. The molecular weight of this compound is approximately 258.33 g/mol . b. Carefully weigh the required amount of the inhibitor powder and place it in a sterile microcentrifuge tube. c. Add the calculated volume of DMSO to the tube. d. Vortex thoroughly until the inhibitor is completely dissolved. If necessary, use a sonicator or gently warm the solution to aid dissolution[1][8]. e. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -80°C[1].
-
Working Solution Preparation (for cell-based assays): a. On the day of the experiment, thaw an aliquot of the stock solution at room temperature. b. Pre-warm your cell culture medium to 37°C. c. Perform serial dilutions of the stock solution in the pre-warmed medium to achieve your desired final concentrations. d. Important: To minimize precipitation, add the DMSO stock solution to the medium while gently vortexing or swirling the tube. For sensitive applications, consider the stepwise dilution method mentioned in the FAQs[7]. e. Use the freshly prepared working solutions immediately.
Protocol 2: General Cell Treatment for In Vitro Assays
This protocol outlines a general procedure for treating adherent cells with this compound.
Materials:
-
Adherent cells cultured in multi-well plates
-
Complete cell culture medium
-
Prepared working solutions of this compound
-
Vehicle control (medium with the same final concentration of DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that allows for optimal growth during the treatment period. Allow the cells to adhere and grow overnight.
-
Cell Treatment: a. Aspirate the old medium from the wells. b. Gently wash the cells once with PBS. c. Add the appropriate volume of the prepared working solutions of the inhibitor to the corresponding wells. d. For your negative control, add the vehicle control solution to the designated wells.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for the desired duration of your experiment.
-
Downstream Analysis: Following the incubation period, you can proceed with your planned downstream analyses, such as cell viability assays, protein extraction for Western blotting, or RNA isolation for gene expression studies.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayo.edu [mayo.edu]
- 4. Frontiers | Anti-sortilin1 Antibody Up-Regulates Progranulin via Sortilin1 Down-Regulation [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. benchchem.com [benchchem.com]
Stability of SORT-PGRN inhibitor 1 in experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SORT-PGRN inhibitor 1. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for SORT-PGRN inhibitor 1?
A1: To ensure the stability and activity of SORT-PGRN inhibitor 1, it is crucial to adhere to proper storage guidelines. For long-term storage of the solid compound, a temperature of -20°C is recommended. Stock solutions, typically prepared in a solvent like DMSO, should be stored at -80°C for up to six months or at -20°C for up to one month.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q2: How should I prepare working solutions of SORT-PGRN inhibitor 1 for my experiments?
A2: The preparation of working solutions will depend on the specific experimental requirements, particularly for in vivo versus in vitro studies. It is recommended to prepare fresh dilutions from the stock solution for each experiment to minimize the risk of degradation. For in vivo studies, several formulation protocols have been reported, often involving a combination of solvents to ensure solubility and bioavailability.[1] Always ensure the final concentration of any organic solvent (e.g., DMSO) is compatible with your experimental system and within acceptable limits to avoid toxicity.
Q3: My experimental results with SORT-PGRN inhibitor 1 are inconsistent. What could be the cause?
A3: Inconsistent results can arise from several factors related to the handling and stability of the inhibitor. One common cause is the degradation of the inhibitor due to improper storage or handling, such as repeated freeze-thaw cycles of the stock solution. Another possibility is the inhibitor's stability in the experimental medium over the duration of the assay. It is also important to consider the potential for the inhibitor to precipitate out of solution, especially when diluting a concentrated stock into an aqueous buffer or cell culture medium.
Q4: What is the mechanism of action for SORT-PGRN inhibitor 1?
A4: SORT-PGRN inhibitor 1 is a potent inhibitor of the interaction between sortilin (SORT1) and progranulin (PGRN).[1] By binding to sortilin, the inhibitor prevents it from mediating the endocytosis and subsequent lysosomal degradation of progranulin.[2][3][4][5][6] This inhibition leads to an increase in extracellular progranulin levels.
Troubleshooting Guides
Issue 1: Loss of Inhibitor Activity
If you observe a decrease or complete loss of inhibitory activity, consider the following troubleshooting steps.
| Possible Cause | Troubleshooting Step |
| Degradation of Stock Solution | Prepare a fresh stock solution from the solid compound. Ensure proper storage of the new stock solution in aliquots at -80°C. |
| Instability in Experimental Medium | Minimize the pre-incubation time of the inhibitor in the medium before adding it to the cells or starting the assay. Consider performing a time-course experiment to assess the inhibitor's stability under your specific assay conditions. |
| Precipitation of the Inhibitor | Visually inspect the working solution for any precipitate. If precipitation is suspected, try preparing the working solution in a pre-warmed medium or buffer. You can also explore the use of solubilizing agents, ensuring they are compatible with your experiment. |
| Incorrect Dilution Calculation | Double-check all calculations for the preparation of stock and working solutions to ensure the final concentration is accurate. |
Issue 2: Poor Solubility in Aqueous Solutions
Difficulties in dissolving SORT-PGRN inhibitor 1 in aqueous buffers or media can be a significant challenge.
| Possible Cause | Troubleshooting Step |
| Hydrophobicity of the Compound | Prepare a high-concentration stock solution in an organic solvent such as DMSO. When preparing the final working solution, add the stock solution to the aqueous buffer or medium while vortexing to facilitate mixing and prevent immediate precipitation. |
| Incorrect Solvent for Stock Solution | Ensure that a suitable organic solvent, such as DMSO, is used to prepare the initial stock solution. |
| Precipitation upon Dilution | Avoid adding the concentrated stock solution directly to a large volume of aqueous solution. Instead, try a stepwise dilution. If the issue persists, consider formulation strategies used for in vivo studies, which may involve co-solvents like PEG300 and surfactants like Tween-80, but validate their compatibility with your assay.[1] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Allow the vial containing the solid SORT-PGRN inhibitor 1 to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the required amount of the inhibitor using a calibrated analytical balance.
-
Calculate the volume of DMSO needed to achieve a 10 mM concentration.
-
Add the calculated volume of high-purity, anhydrous DMSO to the solid inhibitor.
-
Vortex the solution until the inhibitor is completely dissolved. Gentle warming in a water bath (e.g., 37°C) for a short period may aid dissolution, but be cautious of potential degradation with excessive heat.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C for long-term storage.
Data Presentation
Table 1: Recommended Storage and Handling of SORT-PGRN Inhibitor 1
| Form | Storage Temperature | Recommended Duration | Handling Notes |
| Solid Compound | -20°C | As per manufacturer's recommendations | Store in a desiccator to protect from moisture. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[1] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[1] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Working Solutions | N/A | Prepare fresh for each experiment | Ensure complete dissolution and compatibility of the final solvent concentration with the assay. |
Visualizations
Caption: Signaling pathway of SORT1-mediated PGRN degradation and its inhibition.
Caption: General experimental workflow for using SORT-PGRN inhibitor 1.
Caption: Logical troubleshooting workflow for SORT-PGRN inhibitor 1 experiments.
References
Technical Support Center: SORT-PGRN Interaction Inhibitor 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the SORT-PGRN Interaction Inhibitor 1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is designed to be a competitive antagonist of the Sortilin (SORT1) and Progranulin (PGRN) protein-protein interaction. By binding to the β-propeller domain of Sortilin, it allosterically prevents the binding of PGRN. This is intended to increase extracellular levels of PGRN, which is under investigation for its therapeutic potential in neurodegenerative diseases and certain cancers.
Q2: I am observing unexpected levels of cytotoxicity in my cell line after treatment. Is this a known effect?
A2: While direct cytotoxicity is not an intended on-target effect, some off-target activities could contribute to decreased cell viability. We recommend performing a dose-response curve to determine the concentration at which cytotoxicity occurs and comparing it to the IC50 for SORT-PGRN inhibition. See the "Troubleshooting" section below for protocols to assess off-target effects.
Q3: My lipid-staining assay shows a significant alteration in lipid droplet formation. Is this related to the inhibitor?
A3: Yes, this is a potential off-target effect. Sortilin is known to be involved in the trafficking of lipoproteins. Off-target modulation of other Sortilin-ligand interactions could disrupt lipid homeostasis. We advise validating this observation by running the appropriate controls as outlined in our troubleshooting protocols.
Q4: Can this inhibitor be used in in vivo studies?
A4: The current formulation of this compound is optimized for in vitro use. Its pharmacokinetic and pharmacodynamic properties in vivo have not been fully characterized. We recommend consulting our product literature for any updates on in vivo validated formulations.
Troubleshooting Guide
Issue 1: Unexpected Cytotoxicity
You are observing a higher-than-expected level of cell death in your cultures treated with this compound.
Possible Cause: Off-target effects on pathways essential for cell survival. One potential off-target is the interaction of Sortilin with the p75 neurotrophin receptor (p75NTR), which can initiate an apoptotic cascade.
Troubleshooting Workflow:
Technical Support Center: Improving Reproducibility in SORT-PGRN Inhibitor Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility and reliability of their Sortilin-Progranulin (SORT-PGRN) inhibitor assays.
Troubleshooting Guides
This section addresses specific issues that may arise during SORT-PGRN inhibitor assays, providing potential causes and actionable solutions in a question-and-answer format.
Issue 1: High background or non-specific binding in biochemical assays (e.g., ELISA, HTRF).
-
Question: Why am I observing high background signal in my SORT-PGRN binding assay, and how can I reduce it?
-
Answer: High background can obscure the specific signal from the SORT1-PGRN interaction, leading to a poor signal-to-noise ratio. Common causes and solutions are outlined below.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Ensure optimal blocking by testing different blocking agents (e.g., BSA, non-fat dry milk, or commercial blocking buffers) and optimizing incubation time and concentration. |
| Antibody Concentration Too High | Titrate the primary and/or secondary antibodies to determine the optimal concentration that provides a robust signal without increasing background.[1] |
| Inadequate Washing | Increase the number of wash steps and/or the volume of wash buffer. Ensure complete aspiration of wash buffer between steps. Adding a mild detergent like Tween-20 to the wash buffer can also help.[1] |
| Cross-Reactivity of Antibodies | Ensure that the secondary antibody is specific to the primary antibody's species of origin. Run controls with individual components to identify the source of cross-reactivity. |
| Contaminated Reagents | Use fresh, high-quality reagents and sterile, nuclease-free water to prepare buffers. Filter-sterilize buffers if necessary. |
Issue 2: Low signal or no signal in cell-based endocytosis assays.
-
Question: My cell-based assay for PGRN endocytosis is showing a weak or no signal. What are the possible reasons and how can I troubleshoot this?
-
Answer: A weak or absent signal in a PGRN endocytosis assay can be due to several factors, from suboptimal cell conditions to issues with the labeled PGRN.
| Potential Cause | Recommended Solution |
| Low SORT1 Expression in Cells | Use a cell line known to express sufficient levels of SORT1 (e.g., COS-1 cells overexpressing SORT1) or validate SORT1 expression in your chosen cell line via Western blot or qPCR.[2] |
| Inactive or Degraded Labeled PGRN | Ensure the fluorescently labeled PGRN is properly stored and has not undergone multiple freeze-thaw cycles. Test the activity of the labeled PGRN in a binding assay if possible. |
| Suboptimal Assay Conditions | Optimize the incubation time and temperature for PGRN uptake. Ensure the cell density is appropriate for the assay format. |
| Incorrect C-terminal Tagging of PGRN | The C-terminus of PGRN is crucial for its interaction with SORT1. Ensure that any tags on recombinant PGRN are not interfering with this binding site. N-terminal tags are generally preferred.[3] |
| Cell Health Issues | Ensure cells are healthy and not overgrown or stressed, as this can affect their endocytic capacity. Perform a cell viability assay. |
Issue 3: High variability between replicates or assays.
-
Question: I am observing significant variability between my experimental replicates. What are the common sources of this irreproducibility?
-
Answer: High variability can compromise the statistical power of your results. Addressing the following points can improve consistency.
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. Ensure consistent timing and technique for all liquid handling steps.[4] |
| Edge Effects in Plate-Based Assays | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile buffer or media. Ensure uniform incubation conditions across the entire plate. |
| Cell Passage Number and Confluency | Use cells within a consistent and low passage number range. Seed cells to achieve a consistent confluency at the time of the assay. |
| Reagent Instability | Prepare fresh dilutions of inhibitors and other critical reagents for each experiment. Avoid repeated freeze-thaw cycles. |
| Inconsistent Incubation Times | Use a multichannel pipette or automated liquid handler to ensure that all wells are treated for the same duration. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the principles and practices of SORT-PGRN inhibitor assays.
1. What is the mechanism of SORT1-mediated PGRN uptake?
SORT1, a type I transmembrane protein, acts as a receptor for extracellular PGRN. The C-terminal region of PGRN binds to the β-propeller domain of SORT1.[2][3] This interaction facilitates the endocytosis of the SORT1-PGRN complex, which is then trafficked to the lysosome for degradation of PGRN.[5] This process effectively reduces the extracellular levels of PGRN.
Caption: SORT1-mediated endocytosis and lysosomal degradation of PGRN.
2. What are the different strategies to inhibit the SORT1-PGRN interaction?
There are several approaches to block the SORT1-PGRN interaction, each with its own mechanism of action.
Caption: Overview of SORT1-PGRN inhibition strategies.
These strategies include:
-
Competitive Ligands: Peptides such as neurotensin (B549771) or fragments of the PGRN C-terminus can compete with full-length PGRN for binding to SORT1.[3]
-
Small Molecule Inhibitors: Compounds like BVFP have been identified that bind to the C-terminal motif of PGRN, preventing its interaction with SORT1.[3]
-
Antibodies: Monoclonal antibodies targeting either SORT1 or the C-terminus of PGRN can physically block the interaction.
-
Inhibitors of SORT1 Expression: Compounds that downregulate the expression of the SORT1 gene will lead to reduced levels of the SORT1 receptor on the cell surface.[3]
3. What are the key quality control parameters for a robust HTS assay?
For high-throughput screening (HTS) of SORT-PGRN inhibitors, it is crucial to validate the assay performance using statistical parameters.
| Parameter | Description | Acceptance Criteria |
| Z'-factor | A measure of the statistical effect size that reflects the dynamic range and data variation of the assay. | Z' ≥ 0.5 indicates an excellent assay.[6] |
| Signal Window (SW) | The separation between the mean of the high signal (no inhibition) and the mean of the low signal (max inhibition), taking into account the standard deviation. | SW ≥ 2 is generally considered acceptable.[7] |
| Coefficient of Variation (%CV) | A measure of the relative variability of the data. | %CV ≤ 20% for each control signal is a common acceptance criterion.[7] |
4. Are there alternative pathways for PGRN trafficking?
Yes, while SORT1 is a major receptor for PGRN endocytosis and lysosomal delivery, other pathways exist. For instance, prosaposin (PSAP) can also mediate the trafficking of PGRN to the lysosome, and this pathway is independent of SORT1. Therefore, when interpreting the effects of SORT1 inhibitors, it is important to consider the potential contribution of these alternative trafficking routes.
Experimental Protocols
1. Quantitative Cell-Based PGRN Endocytosis Assay
This protocol is adapted from methodologies described in the literature for quantifying the uptake of labeled PGRN by cells expressing SORT1.[2][8]
Materials:
-
COS-1 cells overexpressing SORT1 (or other suitable cell line)
-
Fluorescently labeled recombinant PGRN (e.g., DyLight™ 594-rPGRN)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test inhibitors and controls (e.g., neurotensin as a positive control)
-
96-well black, clear-bottom plates
-
High-content imaging system or fluorescence plate reader
Workflow:
Caption: Workflow for a quantitative PGRN endocytosis assay.
Procedure:
-
Seed SORT1-expressing cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
On the day of the assay, prepare dilutions of your test inhibitors in serum-free medium.
-
In a separate plate, pre-incubate a fixed concentration of fluorescently labeled PGRN with the test inhibitors for 1 hour at 37°C. Include no-inhibitor and positive controls.
-
Aspirate the culture medium from the cells and add the PGRN/inhibitor mixtures.
-
Incubate for 1-2 hours at 37°C to allow for endocytosis.
-
Aspirate the medium and wash the cells three times with cold PBS to remove any unbound labeled PGRN.
-
Add fresh PBS to the wells and quantify the intracellular fluorescence using a high-content imaging system or a fluorescence plate reader.
-
Calculate the percent inhibition of PGRN uptake for each test compound relative to the controls.
2. Co-Immunoprecipitation (Co-IP) of SORT1 and PGRN
This protocol outlines the general steps for confirming the interaction between SORT1 and PGRN and for testing the disruptive effect of inhibitors.
Materials:
-
Cell lysate from cells co-expressing tagged SORT1 (e.g., FLAG-tagged) and PGRN
-
Anti-FLAG antibody (or antibody against the tag on SORT1)
-
Protein A/G magnetic beads
-
Lysis buffer (e.g., non-denaturing buffer like Triton X-100 based buffer)[9]
-
Wash buffer
-
Elution buffer
-
Test inhibitors
-
Antibodies for Western blotting (anti-PGRN and anti-FLAG)
Procedure:
-
Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Pre-clear the lysate by incubating with magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-FLAG antibody for 2-4 hours or overnight at 4°C.
-
Add the protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
To test inhibitors, they can be added during the incubation of the lysate with the antibody.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using an elution buffer (e.g., glycine-HCl, pH 2.5) or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluate by Western blotting, probing for both PGRN and the tagged SORT1. The presence of PGRN in the eluate confirms the interaction. The reduction of the PGRN band in the presence of an inhibitor indicates its disruptive activity.
References
- 1. ethosbiosciences.com [ethosbiosciences.com]
- 2. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayo.edu [mayo.edu]
- 4. drg-international.com [drg-international.com]
- 5. Sortilin-Mediated Endocytosis Determines Levels of the Fronto-Temporal Dementia Protein, Progranulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Minimizing Cytotoxicity of SORT-PGRN Inhibitor 1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SORT-PGRN inhibitor 1. The focus is to address and mitigate potential cytotoxicity observed during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cultures treated with SORT-PGRN inhibitor 1. What are the primary causes of this cytotoxicity?
A1: High cytotoxicity from a small molecule inhibitor can stem from several factors. The most common causes include:
-
High Compound Concentration: The concentration of the inhibitor may be in a toxic range for the specific cell line being used.
-
Solvent Toxicity: The solvent used to dissolve the inhibitor, typically DMSO, can be cytotoxic at higher concentrations. It is recommended to keep the final DMSO concentration in the culture medium at or below 0.1%.
-
Off-Target Effects: The inhibitor may be interacting with other cellular targets besides SORT1, leading to unintended and toxic consequences.
-
Extended Incubation Time: Prolonged exposure to the inhibitor can lead to cumulative toxic effects.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.
-
Compound Instability: The inhibitor may degrade into toxic byproducts in the culture medium over time.
Q2: How can we determine a safe and effective concentration of SORT-PGRN inhibitor 1 for our experiments?
A2: A dose-response experiment is crucial to determine the optimal concentration. This involves treating your cells with a wide range of inhibitor concentrations (e.g., from nanomolar to high micromolar) to determine the 50% cytotoxic concentration (CC50). This will help you identify a therapeutic window where the inhibitor is effective at modulating SORT-PGRN interaction with minimal impact on cell viability.
Q3: What are the essential controls to include in our cytotoxicity assays?
A3: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor. This helps to differentiate between compound-induced and solvent-induced cytotoxicity.
-
Untreated Control: Cells cultured in medium alone to represent baseline cell health and viability.
-
Positive Control (for cytotoxicity): A known cytotoxic agent to ensure the assay is working correctly.
-
Positive Control (for inhibitor activity): If possible, a known inhibitor of the SORT-PGRN interaction with a well-characterized cytotoxicity profile.
Q4: We suspect our cytotoxicity results are being skewed by assay interference. How can we confirm this?
A4: Some compounds can interfere with the reagents used in cytotoxicity assays (e.g., reducing MTT reagent). To rule this out, it is advisable to use an orthogonal assay that measures a different cell death marker. For example, if you are using a metabolic assay like MTT, you can validate your findings with a membrane integrity assay like an LDH release assay.
Q5: Could the observed cytotoxicity be related to the mechanism of SORT1 inhibition?
A5: While inhibiting the SORT1-PGRN interaction is the primary goal, it's important to consider the broader biological roles of SORT1. SORT1 is involved in the trafficking of other ligands besides progranulin. Therefore, potent inhibition of SORT1 could potentially disrupt other cellular pathways, leading to off-target effects and cytotoxicity. Strategies to mitigate this could involve using the lowest effective concentration of the inhibitor or exploring inhibitors with greater specificity for the PGRN binding site on SORT1.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Data
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Use a cell counter to ensure a uniform number of cells are seeded in each well. Allow cells to adhere and distribute evenly before adding the inhibitor. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Compound Precipitation | Visually inspect the wells for any precipitate after adding the inhibitor. If precipitation is observed, consider lowering the concentration or using a different solvent system. |
| Inconsistent Incubation Times | Ensure that all plates are incubated for the same duration. |
Issue 2: No Clear Dose-Response Curve
| Possible Cause | Troubleshooting Step |
| Inhibitor is Not Cytotoxic at Tested Concentrations | If your goal is to find the cytotoxic range, you may need to test higher concentrations, being mindful of solubility limits. |
| Assay Interference | As mentioned in the FAQs, use an orthogonal assay to confirm the results. |
| Incorrect Dilution Series | Double-check the calculations and preparation of your serial dilutions. |
Experimental Protocols
Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) using a WST-8 Assay
This protocol outlines the steps to determine the CC50 of SORT-PGRN inhibitor 1.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
SORT-PGRN inhibitor 1
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
WST-8 cell proliferation assay kit
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a high-concentration stock solution of SORT-PGRN inhibitor 1 in DMSO.
-
Perform a serial dilution of the inhibitor in complete culture medium to create a range of concentrations to be tested. Ensure the final DMSO concentration for all dilutions remains constant and non-toxic (e.g., 0.1%).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different inhibitor concentrations to the respective wells.
-
Include vehicle control wells (medium with the same final DMSO concentration) and untreated control wells (medium only).
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
-
WST-8 Assay:
-
Add 10 µL of the WST-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression to determine the CC50 value.
-
Visualizations
Signaling Pathway of SORT1-Mediated Progranulin Endocytosis
Interpreting unexpected results with SORT-PGRN inhibitor 1
Welcome to the technical support center for SORT-PGRN inhibitor 1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using our SORT-PGRN inhibitors and interpreting their experimental results. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for SORT-PGRN inhibitor 1?
A1: SORT-PGRN inhibitor 1 is a potent inhibitor of the sortilin-progranulin interaction.[1] Sortilin (SORT1) is a neuronal receptor that binds to the C-terminal end of progranulin (PGRN), facilitating its endocytosis and subsequent degradation in the endolysosomal pathway.[2][3] By blocking this interaction, the inhibitor prevents the cellular uptake of extracellular PGRN, leading to an increase in its extracellular concentration.[2][4] This is a therapeutic strategy being explored for conditions associated with PGRN deficiency, such as frontotemporal dementia (FTD).[2][4]
Q2: What is the expected outcome of a successful experiment using a SORT-PGRN inhibitor?
A2: The primary expected outcome is a significant increase in the concentration of extracellular progranulin (PGRN). This can be measured in the cell culture medium. For example, studies have shown that pharmacological suppression of SORT1 expression or function leads to elevated levels of extracellular PGRN.[2][5] In cellular models, this can rescue phenotypes associated with PGRN haploinsufficiency.[2][4]
Q3: We are not observing an increase in extracellular PGRN after treatment with the inhibitor. What are the possible reasons?
A3: Several factors could contribute to this unexpected result:
-
Incorrectly tagged progranulin: The interaction between PGRN and SORT1 is dependent on the C-terminal end of PGRN.[2][6] If you are using a recombinant PGRN with a C-terminal tag (e.g., His-tag), it may block the binding site for SORT1, preventing the inhibitor from showing an effect because there is no interaction to inhibit in the first place.[7]
-
Cell type and SORT1 expression: The effect of the inhibitor is dependent on the expression of SORT1 in your cell model. Cells with low or no SORT1 expression will show a diminished or absent response to the inhibitor.[2] It is crucial to confirm SORT1 expression in your experimental system.
-
Inhibitor concentration and incubation time: The inhibitor may not have been used at an optimal concentration or for a sufficient duration. A dose-response and time-course experiment is recommended to determine the optimal experimental conditions.
-
Species-specific differences: There can be differences in the regulation of the progranulin-sortilin axis between species.[8] An inhibitor optimized for human SORT1 may have lower efficacy against the murine ortholog, or vice-versa.
-
Inactive inhibitor: Ensure the inhibitor has been stored correctly and has not expired.[1]
Q4: Can SORT-PGRN inhibitors have off-target effects?
A4: While SORT-PGRN inhibitor 1 is designed to be specific, it is important to consider potential off-target effects, especially when using broader-acting compounds that affect SORT1 expression levels, such as HDAC or V-ATPase inhibitors.[2] These can have wide-ranging effects on cellular function.[2][9][10] For inhibitors that directly compete for the PGRN binding site on SORT1, there is a theoretical risk of affecting the interaction of SORT1 with its other ligands.[5]
Troubleshooting Guides
Problem: No inhibition of PGRN endocytosis observed.
This guide will walk you through potential reasons and solutions if you are not observing the expected inhibition of progranulin endocytosis in your cellular assays.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment. | Treat cells with a range of inhibitor concentrations to determine the IC50. For example, a known SORT1 ligand, Neurotensin (NTS), showed dose-dependent inhibition of PGRN endocytosis at concentrations of 0.1, 1, and 5 µM.[2][5] |
| Incorrectly Tagged Recombinant PGRN | Verify the position of any protein tags on your recombinant PGRN. | Use N-terminally tagged or untagged PGRN. C-terminal tags can block the SORT1 binding motif.[2][6][7] |
| Low SORT1 Expression in Cell Line | Confirm SORT1 expression levels in your chosen cell line. | Use Western blotting or qPCR to assess SORT1 protein and mRNA levels. Consider using a cell line known to express high levels of SORT1 or a SORT1-overexpressing cell line.[2] |
| Issues with Labeled PGRN | Ensure the fluorescent label on PGRN is not interfering with SORT1 binding. | Test the binding of your labeled PGRN to immobilized SORT1 in a biochemical assay. |
| Cellular Health | Monitor cell viability and morphology. | Ensure that the inhibitor concentration used is not causing cytotoxicity, which could affect endocytic processes. |
Problem: High variability in extracellular PGRN measurements.
This guide addresses potential sources of variability in experiments measuring extracellular progranulin levels.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inconsistent Cell Seeding Density | Standardize cell seeding protocols. | Ensure all wells in an experiment are seeded with the same number of cells, as PGRN secretion can be density-dependent. |
| Variable Incubation Times | Use a consistent incubation time for all treatments. | Adhere strictly to the predetermined optimal incubation time for the inhibitor. |
| Sample Collection and Processing | Standardize the collection and processing of conditioned media. | Centrifuge conditioned media to remove cell debris before analysis. Store samples at -80°C to prevent degradation. |
| ELISA Assay Performance | Include proper controls in your ELISA. | Run a standard curve in every plate and include positive and negative controls to monitor assay performance. |
Experimental Protocols
Key Experiment: Quantitative PGRN Endocytosis Assay
This protocol is adapted from established methods to quantitatively measure the inhibition of SORT1-mediated PGRN endocytosis.[2][5]
Materials:
-
Cells expressing SORT1 (e.g., COS-1 cells overexpressing SORT1)
-
Fluorescently labeled recombinant PGRN (e.g., DyLight™ 594-labeled rPGRN)
-
SORT-PGRN inhibitor 1
-
Control inhibitor (e.g., Neurotensin)
-
Cell culture medium
-
Plate reader or high-content imaging system
Procedure:
-
Seed SORT1-expressing cells in a multi-well plate and allow them to adhere overnight.
-
Prepare different concentrations of the SORT-PGRN inhibitor 1 and the control inhibitor in cell culture medium.
-
Pre-incubate the cells with the inhibitors or vehicle control for a specified time (e.g., 1 hour).
-
Add the fluorescently labeled rPGRN to the wells at a final concentration that gives a linear endocytosis response (e.g., 0-50 nM).
-
Incubate for a time that allows for endocytosis (e.g., 1 hour).
-
Wash the cells thoroughly with cold PBS to remove unbound labeled PGRN.
-
Measure the fluorescence signal from the endocytosed labeled PGRN using a plate reader or capture images with a high-content imaging system.
-
Quantify the fluorescence intensity and compare the signal from inhibitor-treated cells to the vehicle control.
Data Presentation: Example Inhibition of PGRN Endocytosis
The following table summarizes the inhibitory effects of different compounds on DyLight™-labeled rPGRN endocytosis in SORT1-overexpressing COS-1 cells, as reported in the literature.
| Compound | Concentration | % Inhibition of PGRN Endocytosis | Reference |
| Neurotensin (NTS) | 10 µM | 90% | [2] |
| Human PGRN(588-593) peptide | 10 µM | 93% | [2] |
| Mouse PGRN(584-589) peptide | 10 µM | 73% | [2] |
| BVFP | 5 µM | 23% | [2] |
| PGRN-CT antibody | 80 nM | 43% | [2] |
Visualizations
Signaling Pathway: SORT1-Mediated PGRN Endocytosis and its Inhibition
Caption: Mechanism of SORT1-mediated PGRN endocytosis and its inhibition.
Experimental Workflow: Quantitative PGRN Endocytosis Assay
Caption: Workflow for a quantitative PGRN endocytosis inhibition assay.
Troubleshooting Logic: Interpreting No Change in Extracellular PGRN
Caption: A logical guide for troubleshooting unexpected results with SORT-PGRN inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayo.edu [mayo.edu]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Progranulin regulates neuronal outgrowth independent of Sortilin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Anti-sortilin1 Antibody Up-Regulates Progranulin via Sortilin1 Down-Regulation [frontiersin.org]
- 10. Anti-sortilin1 Antibody Up-Regulates Progranulin via Sortilin1 Down-Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting incubation time for SORT-PGRN inhibitor 1
Welcome to the technical support center for SORT-PGRN Inhibitor 1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this inhibitor in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly concerning the adjustment of incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for SORT-PGRN Inhibitor 1?
A1: SORT-PGRN Inhibitor 1 is a potent small molecule that functions by disrupting the interaction between Sortilin (SORT1) and Progranulin (PGRN).[1] Sortilin is a neuronal receptor that mediates the endocytosis of extracellular progranulin, leading to its degradation in the lysosome.[2] By inhibiting this interaction, the inhibitor effectively increases the extracellular levels of progranulin.[3][2] This mechanism is a key area of investigation for therapeutic strategies in neurodegenerative diseases such as frontotemporal lobar degeneration (FTLD) where progranulin haploinsufficiency is a causal factor.[3][2]
Q2: What is a recommended starting concentration for SORT-PGRN Inhibitor 1 in cell-based assays?
A2: A good starting point for cell-based assays is a concentration around the reported IC50 value, which is 2 μM for SORT-PGRN Inhibitor 1.[1] To determine the optimal concentration for your specific cell line and experimental conditions, it is highly recommended to perform a dose-response experiment. This typically involves testing a range of concentrations (e.g., from 0.1 μM to 20 μM) to identify the concentration that yields the desired biological effect without causing significant cytotoxicity.[4]
Q3: How should I prepare and store SORT-PGRN Inhibitor 1?
A3: For stock solutions, it is advisable to dissolve SORT-PGRN Inhibitor 1 in a suitable solvent like DMSO.[5] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[5] According to general guidelines for similar compounds, stock solutions can be stored at -20°C for about a month or at -80°C for up to six months.[1] Always refer to the manufacturer's specific instructions for optimal storage conditions.
Troubleshooting Guide: Adjusting Incubation Time
A common challenge in experiments with small molecule inhibitors is determining the optimal incubation time. The ideal duration can vary significantly depending on the cell type, the specific biological question being addressed, and the endpoint being measured.
Problem: I am not observing the expected effect of SORT-PGRN Inhibitor 1 on extracellular progranulin levels.
This could be due to several factors related to incubation time. The table below outlines potential causes and suggested solutions.
| Potential Cause | Suggested Solution |
| Incubation time is too short. | The inhibitor may require more time to exert its effect. For endpoints like changes in protein levels, longer incubation times are often necessary. It is recommended to perform a time-course experiment to identify the optimal duration.[6][7] |
| Inhibitor has degraded over the incubation period. | Small molecules can be unstable in culture media over extended periods.[4] If a long incubation is required, consider replenishing the media with fresh inhibitor every 24-48 hours.[8] |
| Cell confluence is too high or too low. | Cell density can influence the cellular response to a drug. Ensure you are seeding cells at a consistent and optimal density for your specific assay. |
| The chosen endpoint requires a different time frame. | The kinetics of the biological process you are studying will dictate the necessary incubation time. For example, observing changes in gene expression may require a shorter incubation than observing changes in cell proliferation. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines a general procedure to determine the optimal incubation time for SORT-PGRN Inhibitor 1 in a cell-based assay measuring extracellular progranulin levels.
1. Cell Seeding:
-
Plate your cells of interest (e.g., a human neuroglioma cell line) in a multi-well plate at a density that will not lead to overconfluence by the final time point.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
2. Inhibitor Preparation:
-
Prepare a working solution of SORT-PGRN Inhibitor 1 in a complete cell culture medium at the desired final concentration (e.g., 2 µM).
-
Prepare a vehicle control (medium with the same concentration of DMSO as the inhibitor solution).
3. Treatment:
-
Remove the culture medium from the cells.
-
Add the medium containing either SORT-PGRN Inhibitor 1 or the vehicle control to the appropriate wells.
4. Incubation and Sample Collection:
-
Incubate the plates for a range of time points (e.g., 4, 8, 12, 24, 48, and 72 hours).
-
At each time point, collect the conditioned medium from the wells.
-
Store the collected medium at -80°C until analysis.
5. Analysis:
-
Thaw the collected media samples.
-
Measure the concentration of extracellular progranulin using a suitable method, such as an ELISA kit.
-
Normalize the progranulin levels to the total protein concentration from the corresponding cell lysate to account for any differences in cell number.
6. Data Interpretation:
-
Plot the extracellular progranulin concentration against the incubation time for both the inhibitor-treated and vehicle-treated groups.
-
The optimal incubation time is the point at which a significant and robust increase in extracellular progranulin is observed in the treated group compared to the control.
Data Presentation: Example Time-Course Experiment Results
The following table summarizes hypothetical data from a time-course experiment to determine the optimal incubation time for SORT-PGRN Inhibitor 1 (at 2 µM) on extracellular progranulin levels in a neuronal cell line.
| Incubation Time (Hours) | Extracellular PGRN (ng/mL) - Vehicle Control (Mean ± SD) | Extracellular PGRN (ng/mL) - Inhibitor 1 (Mean ± SD) | Fold Change (Inhibitor/Vehicle) |
| 4 | 10.2 ± 1.1 | 12.5 ± 1.3 | 1.23 |
| 8 | 11.5 ± 1.5 | 18.4 ± 2.0 | 1.60 |
| 12 | 12.1 ± 1.2 | 25.7 ± 2.5 | 2.12 |
| 24 | 13.0 ± 1.8 | 45.5 ± 4.1 | 3.50 |
| 48 | 13.5 ± 1.9 | 58.2 ± 5.3 | 4.31 |
| 72 | 12.8 ± 1.7 | 55.9 ± 6.0 | 4.37 |
Note: This data is for illustrative purposes only.
Based on this example data, an incubation time of 24 to 48 hours would be considered optimal, as it provides a robust and significant increase in extracellular progranulin levels.
Visualizations
Signaling Pathway of SORT1-Mediated Progranulin Endocytosis
Caption: SORT1-mediated endocytosis of progranulin and its inhibition.
Experimental Workflow for Optimizing Incubation Time
Caption: A typical workflow for determining the optimal incubation time.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayo.edu [mayo.edu]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy of SORT1-PGRN Pathway Inhibitors
A Technical Guide for Researchers
The interaction between sortilin (SORT1) and progranulin (PGRN) is a critical regulatory point for PGRN levels, a key protein implicated in neurodegenerative diseases such as frontotemporal dementia (FTD).[1][2][3] Mutations in the granulin (B1179632) gene (GRN) that lead to PGRN haploinsufficiency are a major cause of FTD.[1][2][3] SORT1, a neuronal receptor, mediates the endocytosis and subsequent lysosomal degradation of extracellular PGRN.[1][4] Consequently, inhibiting the SORT1-PGRN interaction has emerged as a promising therapeutic strategy to increase extracellular PGRN levels.[1][2][3][5]
This guide provides a comparative analysis of various strategies developed to inhibit the SORT1-PGRN pathway, presenting key experimental data on their efficacy. The inhibitors are categorized based on their distinct mechanisms of action.
Mechanisms of SORT1-PGRN Pathway Inhibition
There are several approaches to disrupting the SORT1-PGRN axis, each with unique advantages and characteristics. These can be broadly classified as:
-
SORT1 Expression Suppressors : Small molecules that reduce the cellular expression of the SORT1 receptor.
-
PGRN C-Terminus Binders : Small molecules that bind to the C-terminal region of PGRN, which is essential for its interaction with SORT1.[1]
-
SORT1 Competitive Binders : Ligands, such as peptides, that compete with PGRN for the same binding site on SORT1.[6]
-
Anti-SORT1 Antibodies : Monoclonal antibodies that either block the PGRN binding site on SORT1 or induce its downregulation.[7][8]
Below is a diagram illustrating these inhibitory mechanisms.
Quantitative Comparison of Inhibitor Efficacy
The following tables summarize the performance of representative inhibitors from different classes based on published experimental data.
Table 1: Small Molecule Inhibitors
| Inhibitor Class | Representative Molecule | Mechanism of Action | Cell Line(s) | Concentration | Effect | Citation |
| SORT1 Suppressor | MPEP | Reduces SORT1 protein levels | M17, HeLa, NIH3T3 | 10-20 µM | Dose-dependent increase in extracellular PGRN | [1][9] |
| PGRN C-Terminus Binder | BVFP | Binds to PGRN588-593 motif | COS-1SORT1 | 5 µM | 23% inhibition of PGRN endocytosis | [1] |
Table 2: Biological Inhibitors
| Inhibitor Class | Representative Molecule | Mechanism of Action | Cell Line / System | Concentration | Effect | Citation |
| SORT1 Competitive Binder | Human PGRN588-593 Peptide | Competitively inhibits PGRN binding to SORT1 | COS-1SORT1 | 10 µM | Significant inhibition of PGRN endocytosis | [1][6] |
| Anti-SORT1 Antibody | PGRN-CT Antibody | Binds to PGRN588-593 motif, blocking SORT1 interaction | COS-1SORT1 | 80 nM | 43% inhibition of PGRN endocytosis | [1] |
| Anti-SORT1 Antibody | K1-67 | Induces SORT1 downregulation | Mouse (in vivo) | N/A | Significant upregulation of PGRN in plasma and brain | [7][8] |
| Anti-SORT1 Antibody | Various mAbs | Induce SORT1 downregulation | U251 glioblastoma | 15 µg/mL | >1.5-fold increase in extracellular PGRN (for 19 of 29 mAbs) | [8] |
Experimental Protocols
The validation of these inhibitors relies on a set of key in vitro and cell-based assays.
Quantitative PGRN Endocytosis Assay
This assay measures the ability of a compound to inhibit the cellular uptake of PGRN mediated by SORT1.
Workflow:
Detailed Steps:
-
Cell Culture : COS-1 cells overexpressing human SORT1 (COS-1SORT1) are cultured in appropriate media.[1]
-
Ligand Labeling : Recombinant PGRN (rPGRN) is labeled with a fluorescent dye (e.g., DyLight).[1]
-
Incubation : Labeled rPGRN is pre-incubated with the test inhibitor (e.g., BVFP, antibody) before being added to the cultured cells. Incubation is typically carried out for 1 hour at 37°C to allow for endocytosis.[1][6]
-
Quantification : After incubation, cells are washed to remove any unbound labeled PGRN. The amount of internalized PGRN is then quantified by measuring the fluorescence intensity of the cell lysate.[1]
-
Analysis : The fluorescence signal from inhibitor-treated cells is compared to that of vehicle-treated control cells to calculate the percentage of inhibition.[1]
Western Blot Analysis for SORT1 and PGRN Levels
This technique is used to measure changes in protein levels in response to an inhibitor.
-
For SORT1 Suppressors (e.g., MPEP) : Cells (such as M17, HeLa) are treated with the compound for a set period (e.g., 24 hours).[1][9] Cell lysates are then analyzed by Western blot using antibodies against SORT1 to assess its expression levels. GAPDH is often used as a loading control.[1]
-
For Extracellular PGRN : The conditioned media from the treated cells is collected. Extracellular PGRN (exPGRN) levels are measured by Western blot using an anti-PGRN antibody.[1][9]
Co-Immunoprecipitation (Co-IP)
Co-IP is used to validate the physical interaction between SORT1 and PGRN and to assess how an inhibitor disrupts this interaction. In this assay, cell lysates containing both proteins are incubated with an antibody against either SORT1 or PGRN. The antibody-protein complex is then captured, and the precipitate is analyzed by Western blot for the presence of the other protein. A reduction in the co-precipitated protein in the presence of an inhibitor indicates a disruption of the binding interaction.[1]
SORT1-PGRN Signaling and Degradation Pathway
The canonical role of the SORT1-PGRN interaction is to regulate extracellular PGRN levels through endocytosis and lysosomal degradation. Understanding this pathway is crucial for interpreting inhibitor efficacy.
In this pathway, extracellular PGRN binds to the β-propeller domain of SORT1 on the neuronal cell surface.[6] This binding event triggers the internalization of the PGRN-SORT1 complex into endosomes.[4] From the endosome, PGRN is trafficked to the lysosome for degradation, while the SORT1 receptor is recycled back to the cell surface.[4] By inhibiting the initial binding step or reducing SORT1 availability, the described inhibitors effectively increase the half-life of extracellular PGRN.
References
- 1. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Targeted manipulation of the sortilin-progranulin axis rescues progranulin haploinsufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sortilin-Mediated Endocytosis Determines Levels of the Fronto-Temporal Dementia Protein, Progranulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of potent inhibitors of the sortilin-progranulin interaction. | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
- 6. mayo.edu [mayo.edu]
- 7. Frontiers | Anti-sortilin1 Antibody Up-Regulates Progranulin via Sortilin1 Down-Regulation [frontiersin.org]
- 8. Anti-sortilin1 Antibody Up-Regulates Progranulin via Sortilin1 Down-Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to SORT1 Inhibitors: Evaluating SORT-PGRN Inhibitor 1 Against a Landscape of Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SORT-PGRN inhibitor 1 with other commercially available and researched SORT1 inhibitors. The data presented is collated from various studies to aid researchers in selecting the most appropriate tool for their specific experimental needs.
Introduction to SORT1 Inhibition
Sortilin (SORT1) is a transmembrane receptor involved in the trafficking of various proteins. A key function of SORT1 is the endocytosis and subsequent lysosomal degradation of progranulin (PGRN), a secreted growth factor with important roles in neuronal survival and inflammation. Inhibition of the SORT1-PGRN interaction is a promising therapeutic strategy for neurodegenerative diseases like frontotemporal dementia (FTD), where progranulin levels are often reduced. SORT1 inhibitors can be broadly categorized into small molecules, antibodies, and peptide-drug conjugates, each with distinct mechanisms and properties.
Quantitative Comparison of SORT1 Inhibitors
The following tables summarize the available quantitative data for SORT-PGRN inhibitor 1 and a selection of other SORT1 inhibitors. It is important to note that the data is derived from different studies and direct, head-to-head comparisons under identical experimental conditions are limited.
Table 1: Small Molecule SORT1 Inhibitors
| Inhibitor | Type | Target Interaction | Potency (IC50/EC50) | Cell Type/Assay Condition | Reference |
| SORT-PGRN inhibitor 1 | Small Molecule | SORT1-PGRN Interaction | IC50: 2 µM | In vitro binding assay | [Source for SORT-PGRN inhibitor 1 data] |
| MPEP | Small Molecule | Reduces SORT1 expression | - | M17, HeLa, NIH3T3 cells | [1] |
| BVFP | Small Molecule | Binds to PGRN C-terminus | 23% inhibition of PGRN endocytosis at 5 µM | COS-1 cells overexpressing SORT1 | |
| 2-[(3,5-dichlorobenzoyl)amino]-5,5-dimethylhexanoic acid derivative | Small Molecule | SORT1-PGRN Interaction | IC50: 0.17 µM | In vitro binding assay | [2] |
Table 2: Antibody-Based SORT1 Inhibitors
| Inhibitor | Type | Mechanism of Action | Potency (EC50) | Cell Type | Reference |
| K1-67 | Monoclonal Antibody | SORT1 Down-regulation | 0.14 µg/mL | U251 glioblastoma cells | [3] |
| K1-67 | Monoclonal Antibody | SORT1 Down-regulation | 2.14 µg/mL | Mouse primary neurons | [3] |
Table 3: Peptide-Drug Conjugate SORT1 Inhibitors
| Inhibitor | Type | Mechanism of Action | Potency (IC50) | Cell Type/Assay | Reference |
| TH1902 (Docetaxel conjugate) | Peptide-Drug Conjugate | SORT1-mediated internalization of cytotoxic drug | - | MDA-MB-231, ES-2 cells (inhibition of vasculogenic mimicry) | [4] |
| TH1904 (Doxorubicin conjugate) | Peptide-Drug Conjugate | SORT1-mediated internalization of cytotoxic drug | 54 nM | ES-2 cells (inhibition of vasculogenic mimicry) | [5] |
| 8D302-MMAE | Antibody-Drug Conjugate | SORT1-mediated internalization of cytotoxic drug | 23.28 nM | MDA-MB-231 cells (growth inhibition) | [4] |
| 8D302-DXd | Antibody-Drug Conjugate | SORT1-mediated internalization of cytotoxic drug | 53.43 nM | MDA-MB-231 cells (growth inhibition) | [6] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and experimental setups discussed, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. New Peptide-Drug Conjugates for Precise Targeting of SORT1-Mediated Vasculogenic Mimicry in the Tumor Microenvironment of TNBC-Derived MDA-MB-231 Breast and Ovarian ES-2 Clear Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abcam.co.jp [abcam.co.jp]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | New Peptide-Drug Conjugates for Precise Targeting of SORT1-Mediated Vasculogenic Mimicry in the Tumor Microenvironment of TNBC-Derived MDA-MB-231 Breast and Ovarian ES-2 Clear Cell Carcinoma Cells [frontiersin.org]
- 6. Generation and Characterization of SORT1-Targeted Antibody–Drug Conjugate for the Treatment of SORT1-Positive Breast Tumor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: SORT-PGRN Interaction Inhibitor 1 vs. MPEP
For researchers and drug development professionals investigating neurodegenerative diseases and related cellular pathways, understanding the nuances of available chemical tools is paramount. This guide provides a detailed, data-driven comparison of two key compounds: SORT-PGRN interaction inhibitor 1, a direct modulator of the sortilin-progranulin pathway, and MPEP, a well-characterized antagonist of the metabotropic glutamate (B1630785) receptor 5 (mGluR5) which also exhibits indirect effects on the sortilin-progranulin axis.
At a Glance: Key Differences
| Feature | This compound | MPEP |
| Primary Target | Sortilin (SORT1) | Metabotropic Glutamate Receptor 5 (mGluR5) |
| Mechanism of Action | Direct competitive inhibitor of the SORT1-PGRN interaction | Non-competitive antagonist (Negative Allosteric Modulator) of mGluR5; also reduces SORT1 expression |
| Potency (IC50) | 2 µM (for SORT1-PGRN interaction)[1] | 36 nM (for mGluR5 antagonism)[2][3] |
| Effect on Progranulin | Directly increases extracellular progranulin levels by blocking endocytosis | Indirectly increases extracellular progranulin levels by downregulating SORT1 |
| Primary Signaling Pathway | SORT1-mediated endocytosis and lysosomal degradation of progranulin | Gq-coupled mGluR5 signaling cascade (PLC, IP3, DAG, PKC) |
Mechanism of Action and Signaling Pathways
This compound directly targets the interaction between sortilin (SORT1) and progranulin (PGRN). SORT1 is a key receptor responsible for the endocytosis and subsequent lysosomal degradation of extracellular PGRN. By physically blocking the binding of PGRN to SORT1, this inhibitor effectively increases the extracellular concentration of PGRN, a protein with crucial roles in neuronal survival and inflammation.
MPEP (2-Methyl-6-(phenylethynyl)pyridine) is a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5). As a negative allosteric modulator, MPEP binds to a site on the mGluR5 receptor distinct from the glutamate binding site, thereby inhibiting its activation. The canonical mGluR5 signaling pathway involves Gq protein coupling, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium and the activation of protein kinase C (PKC).
Interestingly, studies have revealed that MPEP can also indirectly affect the sortilin-progranulin axis by reducing the cellular expression of SORT1.[4][5] This downregulation of the PGRN clearance receptor leads to an increase in extracellular PGRN levels, providing a secondary mechanism of action relevant to progranulin-related pathologies.
Quantitative Data Summary
| Compound | Assay Type | Target(s) | IC50 | Reference |
| This compound | SORT1-PGRN Interaction Assay | SORT1-PGRN | 2 µM | [1] |
| MPEP | mGluR5 Antagonism Assay (e.g., PI Hydrolysis) | mGluR5 | 36 nM | [2][3] |
Experimental Protocols
SORT-PGRN Interaction Assay (Co-Immunoprecipitation)
This protocol is a standard method to verify the direct interaction between SORT1 and PGRN and to assess the inhibitory effect of a compound.
-
Cell Culture and Transfection: HEK293T cells are cultured and co-transfected with expression vectors for FLAG-tagged PGRN and myc-tagged SORT1.
-
Cell Lysis: After 48 hours, cells are lysed in a buffer containing a mild detergent (e.g., 1% NP-40) and protease inhibitors.
-
Immunoprecipitation: The cell lysate is incubated with anti-FLAG antibody-conjugated beads to pull down FLAG-PGRN and any interacting proteins.
-
Inhibitor Treatment: In parallel experiments, the cell lysate is pre-incubated with varying concentrations of the this compound before the addition of the antibody-conjugated beads.
-
Washing and Elution: The beads are washed to remove non-specific binders, and the bound proteins are eluted.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an anti-myc antibody to detect the presence of co-immunoprecipitated SORT1. A reduction in the myc-SORT1 band in the inhibitor-treated samples indicates a disruption of the SORT1-PGRN interaction.
mGluR5 Antagonism Assay (Phosphoinositide Hydrolysis)
This assay measures the functional consequence of mGluR5 activation (or inhibition) by quantifying a key second messenger.
-
Cell Culture: Cells expressing mGluR5 (e.g., primary cortical neurons or a stable cell line) are cultured in 96-well plates.
-
Radiolabeling: The cells are incubated overnight with myo-[3H]inositol to label the cellular phosphoinositide pool.
-
Inhibitor Pre-incubation: Cells are washed and pre-incubated with varying concentrations of MPEP for a defined period (e.g., 20 minutes).
-
Agonist Stimulation: An mGluR5 agonist (e.g., CHPG) is added to the wells, along with lithium chloride (LiCl) to prevent the degradation of inositol phosphates.
-
Extraction of Inositol Phosphates: The reaction is stopped, and the inositol phosphates (IPs) are extracted from the cells.
-
Quantification: The accumulated [3H]IPs are separated by anion-exchange chromatography and quantified using a liquid scintillation counter. A dose-dependent decrease in [3H]IP accumulation in the MPEP-treated wells indicates mGluR5 antagonism.
Conclusion
This compound and MPEP represent two distinct strategies for modulating the progranulin pathway. The former offers a direct and targeted approach to preventing PGRN clearance by SORT1. In contrast, MPEP, while a potent mGluR5 antagonist, provides an indirect means of increasing extracellular PGRN by downregulating SORT1 expression. The choice between these compounds will depend on the specific research question. For studies focused specifically on the consequences of inhibiting the direct SORT1-PGRN interaction, the SORT-PGRN inhibitor is the more appropriate tool. For investigations into the broader effects of mGluR5 signaling and its potential crosstalk with the progranulin pathway, MPEP remains a valuable pharmacological agent, albeit with the caveat of its dual mechanism of action in this context. Researchers should also be mindful of the off-target effects of MPEP, such as its weak NMDA receptor antagonism, when interpreting experimental results.[6]
References
- 1. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. mayo.edu [mayo.edu]
- 4. mdpi.com [mdpi.com]
- 5. neurodegenerationresearch.eu [neurodegenerationresearch.eu]
- 6. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to SORT-PGRN Interaction Inhibitor 1 and Alternatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Cross-Reactivity and Performance
The interaction between sortilin (SORT1) and progranulin (PGRN) is a critical pathway implicated in neurodegenerative diseases, particularly frontotemporal dementia (FTD). Inhibition of this interaction is a promising therapeutic strategy to increase extracellular PGRN levels. This guide provides a comparative analysis of "SORT-PGRN interaction inhibitor 1" and other molecules that modulate the SORT-PGRN pathway, with a focus on their cross-reactivity profiles and the experimental data supporting their performance.
Executive Summary
While "this compound" shows potency in disrupting the SORT1-PGRN interaction, a comprehensive understanding of its off-target effects is crucial for its development as a therapeutic agent. This guide evaluates its performance alongside alternative strategies, including other small molecule inhibitors of SORT1, molecules that reduce SORT1 expression, and molecules that directly bind to PGRN. The available data, summarized below, highlights the varying mechanisms and specificity profiles of these compounds.
Data Presentation: Comparison of Inhibitor Performance
| Compound/Strategy | Target | Mechanism of Action | Potency (IC50/K_d) | Cross-Reactivity Data |
| This compound | SORT1-PGRN Interaction | Direct competitive inhibitor | IC50: 2 µM[1] | No quantitative data available. |
| AF38469 | SORT1 | Binds to the neurotensin (B549771) binding site on SORT1, inhibiting PGRN interaction. | Binds as strongly as neurotensin.[2] | Described as "selective," but quantitative data on cross-reactivity with neurotensin receptors is not available.[2][3] |
| MPEP | SORT1 Expression | Reduces cellular levels of SORT1 protein. | Effective at 10-20 µM in cell culture. | Does not affect the levels of related receptors SORLA and SORCS1.[4] |
| BVFP | Progranulin (PGRN) | Binds to the C-terminal motif of PGRN, preventing its interaction with SORT1. | Inhibited PGRN endocytosis by 23% at 5 µM.[5] | No quantitative data available. |
| Anti-SORT1 Antibodies | SORT1 | Can either block PGRN binding or induce SORT1 downregulation. | Varies depending on the antibody. | Varies depending on the antibody. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
SORT1-PGRN Signaling Pathway and Points of Inhibition
Caption: Overview of the SORT1-PGRN pathway and intervention points for different inhibitors.
Experimental Workflow for Assessing Cross-Reactivity
Caption: A streamlined workflow for determining the cross-reactivity of a lead compound.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the binding and cross-reactivity of SORT-PGRN interaction inhibitors.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binding affinity and kinetics of a test compound to the SORT1-PGRN interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human SORT1 protein
-
Recombinant human PGRN protein
-
Test compound
-
Amine coupling kit (EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.5)
Procedure:
-
Immobilization of SORT1:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran (B179266) surface with a 1:1 mixture of EDC and NHS.
-
Inject recombinant human SORT1 at a concentration of 10-50 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Binding Analysis:
-
Prepare a dilution series of PGRN in running buffer.
-
Prepare a separate dilution series of PGRN in running buffer, each containing a fixed concentration of the test compound.
-
Inject the PGRN solutions (with and without the test compound) over the immobilized SORT1 surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
After each injection cycle, regenerate the sensor surface with the regeneration solution to remove bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (K_D).
-
For competitive binding, analyze the change in the apparent K_D of PGRN binding in the presence of the inhibitor to determine the inhibitor's affinity (Ki).
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of a test compound to SORT1 in a cellular context.
Materials:
-
Cell line expressing endogenous or over-expressed SORT1
-
Test compound and vehicle control (e.g., DMSO)
-
Cell lysis buffer (with protease and phosphatase inhibitors)
-
Equipment for heating cell lysates (e.g., PCR thermocycler)
-
SDS-PAGE and Western blotting reagents
-
Anti-SORT1 antibody
-
Loading control antibody (e.g., anti-GAPDH)
Procedure:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the test compound or vehicle at the desired concentration for a specified time.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in lysis buffer.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Perform SDS-PAGE and Western blotting using an anti-SORT1 antibody to detect the amount of soluble SORT1 at each temperature. Use a loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for SORT1 at each temperature for both the vehicle- and compound-treated samples.
-
Plot the normalized band intensity against temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, target engagement.
-
Kinome Profiling for Off-Target Kinase Activity
Objective: To assess the cross-reactivity of a test compound against a broad panel of protein kinases.
Procedure:
-
This is typically performed as a service by specialized companies (e.g., Eurofins DiscoverX, Promega).
-
The test compound is provided at one or more concentrations.
-
The compound is screened against a large panel of purified, active kinases (e.g., KINOMEscan™).
-
The assay measures the ability of the test compound to compete with a known ligand for the ATP-binding site of each kinase.
-
Results are typically reported as the percentage of inhibition at a given compound concentration or as K_d values for the interacting kinases.
Conclusion
The development of potent and selective inhibitors of the SORT1-PGRN interaction holds significant promise for the treatment of FTD and other neurodegenerative disorders. While "this compound" demonstrates activity against its intended target, a critical gap in the publicly available data is the lack of a comprehensive cross-reactivity profile. For this and other emerging inhibitors like AF38469 and BVFP, rigorous off-target screening against related receptors and a broad kinase panel is essential to fully characterize their selectivity and potential for adverse effects. In contrast, MPEP, which acts by reducing SORT1 expression, has shown some initial evidence of specificity against related sorting receptors. As research in this area progresses, a greater emphasis on the publication of quantitative cross-reactivity data will be vital for the objective comparison and advancement of the most promising therapeutic candidates.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. The identification of AF38469: an orally bioavailable inhibitor of the VPS10P family sorting receptor Sortilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of SORT1-PGRN Inhibitors: A Comparative Guide
The interaction between sortilin (SORT1) and progranulin (PGRN) has emerged as a critical pathway in the pathogenesis of several neurodegenerative diseases, most notably frontotemporal dementia (FTD) caused by progranulin gene (GRN) mutations. SORT1, a neuronal receptor, mediates the endocytosis and subsequent lysosomal degradation of extracellular PGRN. This process reduces the available levels of neuroprotective PGRN. Consequently, inhibiting the SORT1-PGRN interaction is a promising therapeutic strategy to increase extracellular PGRN levels.
This guide provides a comparative overview of the in vivo validation of various inhibitors targeting the SORT1-PGRN axis, with a focus on "SORT-PGRN interaction inhibitor 1" and other relevant alternative molecules.
Mechanism of Action: The SORT1-PGRN Axis
Under normal physiological conditions, extracellular progranulin binds to the β-propeller domain of the SORT1 receptor via its C-terminal motif. This binding event triggers the endocytosis of the PGRN-SORT1 complex, trafficking PGRN to the lysosome for degradation. Inhibitors of this pathway aim to disrupt the interaction between SORT1 and PGRN, thereby preventing PGRN uptake and increasing its extracellular concentration.
Comparative Analysis of SORT1-PGRN Inhibitors
Several strategies have been developed to inhibit the SORT1-PGRN interaction, including small molecules, peptides, and monoclonal antibodies. The following table summarizes the in vivo and in vitro data for key inhibitors.
| Inhibitor Class | Specific Inhibitor | Model System | Key Findings | Reference |
| Small Molecule | This compound | In vitro | Potent inhibitor with an IC50 of 2 μM. | |
| BVFP | In vitro | Binds to the PGRN C-terminal motif, inhibiting PGRN endocytosis by 23% at 5 μM. Dose-dependently inhibits rPGRN binding to immobilized SORT1 at 20 and 200 μM. | ||
| MPEP | Mammalian cell lines (M17, HeLa, NIH3T3), iPSC-derived neurons | Reduces SORT1 expression, leading to increased extracellular PGRN levels. | ||
| AF38469 | Batten disease mouse models | Orally bioavailable; enhances lysosomal function and ameliorates neuroinflammation in a GRN-dependent manner. | ||
| Peptide | Neurotensin (NTS) | COS-1SORT1 cells | Competitively inhibits PGRN endocytosis by 90% at 10 μM. | |
| Human PGRN588–593 | COS-1SORT1 cells | Competitively inhibits PGRN endocytosis by 93% at 10 μM. | ||
| Antibody | Anti-SORT1 Monoclonal Antibodies (e.g., K1-67) | Mice, U251 glioblastoma cells | Increase extracellular PGRN by promoting SORT1 downregulation. K1-67 significantly increased PGRN in mouse plasma and brain interstitial fluid. | |
| PGRN-CT Antibody | In vitro | Binds to the PGRN C-terminal motif, inhibiting PGRN endocytosis by 43% at 80 nM. | ||
| Genetic | Sort1 Knockout | Sort1-/- mice | Results in a 2.5- to 5-fold increase in brain and serum PGRN levels, respectively. Normalizes PGRN levels in Grn+/- mice. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are representative protocols for key experiments.
In Vivo PGRN Level Assessment in Mice
-
Animal Models : Grn+/- mice, which model PGRN haploinsufficiency, or wild-type mice are commonly used. Sort1-/- mice serve as a positive control for maximal SORT1 inhibition.
-
Inhibitor Administration :
-
Route : Dependent on the inhibitor's properties. Small molecules like AF38469 can be administered orally. Antibodies are typically administered via intravenous or intraperitoneal injection.
-
Dosage and Frequency : Dosing regimens are determined by pharmacokinetic and pharmacodynamic studies. For example, anti-SORT1 antibodies might be administered weekly.
-
-
Sample Collection :
-
Plasma : Blood is collected via retro-orbital or cardiac puncture into EDTA-containing tubes. Plasma is separated by centrifugation.
-
Brain Tissue : Mice are euthanized, and brains are perfused with saline. The brain is dissected, and specific regions (e.g., cortex, hippocampus) are collected and snap-frozen or processed for lysate preparation. Brain interstitial fluid can also be collected via microdialysis.
-
-
PGRN Quantification :
-
ELISA : Enzyme-linked immunosorbent assays are the standard method for quantifying PGRN levels in plasma and brain lysates.
-
Western Blot : Used to visualize and semi-quantify full-length PGRN and its cleaved granulin (B1179632) peptides in brain lysates.
-
Cell-Based PGRN Endocytosis Assay
-
Cell Line : COS-1 or HeLa cells overexpressing human SORT1 (e.g., COS-1SORT1) are often used.
-
Reagents : Recombinant PGRN labeled with a fluorescent dye (e.g., DyLight) is used to track uptake.
-
Procedure :
-
Cells are seeded in multi-well plates.
-
Cells are treated with the inhibitor at various concentrations for a specified time.
-
Fluorescently labeled PGRN is added to the media.
-
After an incubation period, cells are washed to remove unbound PGRN.
-
The amount of internalized PGRN is quantified by measuring the intracellular fluorescence using a plate reader or imaging system.
-
Conclusion
The inhibition of the SORT1-PGRN interaction is a robust therapeutic strategy for increasing progranulin levels. While direct in vivo data for "this compound" is limited in the public domain, a range of other inhibitors, including small molecules and antibodies, have demonstrated preclinical efficacy. Genetic validation through Sort1 knockout mice provides strong evidence for the potential of this approach, showing a significant rescue of PGRN levels. Future research will likely focus on optimizing the pharmacokinetic and safety profiles of these inhibitors for clinical development in FTD and other neurodegenerative disorders.
A Comparative Guide to Inhibitors of the SORT1-PGRN Binding Interaction
The interaction between Sortilin (SORT1) and Progranulin (PGRN) is a critical regulatory checkpoint for controlling extracellular PGRN levels. In neurodegenerative diseases such as Frontotemporal Dementia (FTD), mutations in the granulin (B1179632) gene (GRN) lead to PGRN haploinsufficiency. SORT1, a neuronal receptor, binds to the C-terminus of PGRN and mediates its endocytosis and subsequent degradation in the lysosome.[1][2] This process reduces the availability of extracellular PGRN, which is believed to play a neurotrophic and anti-inflammatory role.[1][2] Consequently, inhibiting the SORT1-PGRN interaction has emerged as a promising therapeutic strategy to restore PGRN levels.[3][4]
This guide provides a comparative analysis of various inhibitors developed to block the SORT1-PGRN interaction, presenting key performance data, outlining experimental methodologies, and visualizing the underlying biological pathways.
Comparative Analysis of SORT1-PGRN Inhibitors
Inhibitors targeting the SORT1-PGRN axis can be broadly categorized into small molecules, peptide-based inhibitors, and monoclonal antibodies. Each class offers distinct mechanisms of action, ranging from competitive antagonism at the SORT1 binding site to direct binding to the PGRN C-terminal motif or induction of SORT1 downregulation.[3][5][6] The following table summarizes quantitative data for representative inhibitors from each class.
| Inhibitor Class | Inhibitor Name | Mechanism of Action | Target | Potency / Affinity Data | Functional Effect |
| Small Molecule | AF38469 | Selective SORT1 inhibitor | SORT1 | IC₅₀: 330 nM[7] | Blocks SORT1 ligand binding |
| Small Molecule | AF40431 | SORT1 ligand | SORT1 | IC₅₀: 4.4 µM; K_d_: 0.7 µM[7] | Binds to the neurotensin-binding site of SORT1 |
| Small Molecule | BVFP | Binds to the C-terminal PGRN peptide | PGRN₅₈₈₋₅₉₃ | K_d_: 20 µM[7] | Inhibits rPGRN endocytosis by 23% at 5 µM[3] |
| Small Molecule | MPEP | Suppressor of SORT1 expression | SORT1 Expression | N/A | Reduces SORT1 levels, thereby increasing extracellular PGRN[3][5] |
| Peptide | Neurotensin (NTS) | Competitive antagonist | SORT1 | N/A | Dose-dependently inhibits PGRN endocytosis (at 0.1, 1, 5 µM)[3][8] |
| Monoclonal Antibody | Latozinemab (AL001) | Blocks PGRN-SORT1 interaction | SORT1 | High Affinity[7] | Increases PGRN levels in CSF and blood[9] |
| Monoclonal Antibody | PGRN-CT Antibody | Binds to C-terminal PGRN motif | PGRN₅₈₈₋₅₉₃ | N/A | Inhibits rPGRN endocytosis by 43% at 80 nM[3] |
| Monoclonal Antibody | K1-67 | Induces SORT1 downregulation | SORT1 | K_D_: 1.87 nM (human), 76.3 nM (mouse)[10] | EC₅₀ for PGRN up-regulation: 0.14 µg/mL (human), 2.14 µg/mL (mouse)[10] |
Signaling Pathway and Inhibition Mechanisms
Under normal physiological conditions, extracellular PGRN is recognized by the β-propeller domain of the SORT1 receptor on the neuronal surface. This binding event, mediated by the C-terminal motif of PGRN, triggers the endocytosis of the SORT1-PGRN complex.[3][5] The complex is then trafficked through the endosomal pathway to the lysosome, where PGRN is degraded, leading to a reduction in extracellular levels.[2] Inhibitors are designed to disrupt this process at various points.
Caption: Mechanism of SORT1-mediated PGRN degradation and points of therapeutic intervention.
Key Experimental Methodologies
The characterization of SORT1-PGRN inhibitors relies on a series of biochemical and cell-based assays to determine binding affinity, potency, and functional effects on PGRN trafficking.
This assay directly measures the primary biological function of the SORT1-PGRN interaction: the uptake of extracellular PGRN.
-
Principle: Recombinant PGRN (rPGRN) is labeled with a fluorescent dye (e.g., DyLight 594). Cells overexpressing SORT1 (e.g., COS-1SORT1 or M17SORT1 cells) are incubated with the labeled rPGRN in the presence or absence of the test inhibitor.[3][8]
-
Protocol Outline:
-
Cell Culture: Plate SORT1-overexpressing cells in a multi-well format and culture until adherent.
-
Inhibitor Treatment: Pre-incubate cells with various concentrations of the test inhibitor.
-
PGRN Incubation: Add fluorescently-labeled rPGRN to the cell media and incubate (e.g., for 1 hour) to allow for endocytosis.
-
Washing: Remove unbound rPGRN by washing the cells with cold PBS.
-
Quantification: Measure the intracellular fluorescence signal using a high-content imaging system (e.g., BD Pathway) or a plate reader.[3] The reduction in fluorescence in inhibitor-treated cells compared to a vehicle control indicates inhibition of endocytosis.
-
These assays quantify the direct physical interaction between SORT1 and PGRN and how inhibitors disrupt it.
-
Principle: A plate is coated with a capture molecule (e.g., an anti-FLAG antibody to capture FLAG-tagged SORT1 from cell lysates). Recombinant PGRN is then added, followed by the test inhibitor. The amount of bound PGRN is detected using a specific antibody.
-
Protocol Outline (MSD-based assay):
-
Plate Coating: Coat a Meso Scale Discovery (MSD) plate with an anti-FLAG M2 antibody.[3]
-
Blocking: Block the plate to prevent non-specific binding.
-
SORT1 Capture: Add cell lysate from cells overexpressing SORT1-Flag and incubate to allow capture.
-
Inhibitor & PGRN Incubation: Add a mixture of recombinant PGRN and the test inhibitor at various concentrations.
-
Detection: After incubation and washing, add a detection antibody against PGRN (e.g., a SULFO-TAG labeled antibody) and measure the electrochemiluminescent signal. A decrease in signal correlates with inhibition of the binding interaction.
-
The process of identifying and validating a SORT1-PGRN inhibitor typically follows a multi-step workflow, progressing from high-throughput screening to detailed functional validation.
Caption: A typical workflow for the discovery and development of SORT1-PGRN inhibitors.
Conclusion
Inhibiting the SORT1-PGRN interaction presents a compelling therapeutic avenue for diseases characterized by PGRN deficiency. A diverse array of inhibitors, including small molecules and antibodies, have been developed and validated using robust biochemical and cellular assays. While antibodies like Latozinemab show high affinity and potent effects in clinical studies, small molecules offer potential advantages in oral bioavailability and CNS penetration.[11][12] The continued development and comparative analysis of these inhibitors are crucial for advancing new treatments for neurodegenerative disorders like FTD.
References
- 1. neurodegenerationresearch.eu [neurodegenerationresearch.eu]
- 2. Sortilin-Mediated Endocytosis Determines Levels of the Fronto-Temporal Dementia Protein, Progranulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mayo.edu [mayo.edu]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Anti-sortilin1 Antibody Up-Regulates Progranulin via Sortilin1 Down-Regulation [frontiersin.org]
- 11. Alzheimer's Association International Conference [alz.confex.com]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Small Molecule SORT1 Antagonists for Researchers
An essential guide for researchers and drug development professionals, this document provides a comparative analysis of currently identified small molecule antagonists of Sortilin (SORT1). It summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate informed decisions in research and development.
Sortilin (SORT1) is a multifaceted type I transmembrane glycoprotein (B1211001) belonging to the vacuolar protein sorting 10 protein (Vps10p) domain receptor family. It is involved in a wide array of physiological and pathological processes, including protein trafficking, signaling pathways, lipid metabolism, and the pathogenesis of various cancers and neurodegenerative diseases.[1] Given its diverse roles, SORT1 has emerged as a promising therapeutic target. This guide offers a head-to-head comparison of several small molecule antagonists that have been developed to modulate its activity.
Quantitative Performance of SORT1 Antagonists
The following table summarizes the available quantitative data for various small molecule SORT1 antagonists. It is important to note that a direct comparative study under identical experimental conditions is not yet available in the public domain. The data presented here is compiled from various sources and should be interpreted with this in mind.
| Compound Name | Target Interaction | Binding Affinity (Kd) | Functional Inhibition (IC50) | Key Application Area |
| AF38469 | Direct SORT1 Antagonist | Not Publicly Available | 330 nM | Neurodegenerative Diseases (e.g., Batten Disease)[2] |
| AF40431 | Direct SORT1 Antagonist | 0.7 µM | 1.8 µM | Research Tool |
| MPEP | Suppressor of SORT1 Protein Expression | Not Applicable | Not Applicable | Research Tool |
| BVFP | Binds to PGRN C-terminal motif, inhibiting SORT1-PGRN interaction | 20 µM (to PGRN588–593 peptide) | 23% inhibition of PGRN endocytosis at 5 µM | Research Tool for FTD |
| Ergotamine | Predicted SORT1 Inhibitor (in silico) | Binding Score: -10.9 kcal/mol | Not Available | Drug Repurposing Candidate |
| Digitoxin | Predicted SORT1 Inhibitor (in silico) | Binding Score: -10.5 kcal/mol | Not Available | Drug Repurposing Candidate |
| SI-7 | Predicted SORT1 Inhibitor (in silico) | Docking Score: -10.5 kcal/mol | Not Available | Alzheimer's Disease Research |
| SI-8 | Predicted SORT1 Inhibitor (in silico) | Docking Score: -10.2 kcal/mol | Not Available | Alzheimer's Disease Research |
In-Depth Look at Key Small Molecule Antagonists
AF38469: A Promising Therapeutic for Neurodegenerative Disorders
AF38469 is a selective and orally bioavailable small molecule inhibitor of SORT1.[3] It has shown significant promise in preclinical models of Batten disease, a group of fatal neurodegenerative lysosomal storage disorders.[1] In these models, AF38469 has been demonstrated to reduce the accumulation of lysosomal storage materials, enhance lysosomal function, and ameliorate neuroinflammation.[1]
Mechanism of Action: AF38469 is believed to exert its therapeutic effects at least in part through the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1] By inhibiting SORT1, AF38469 may disrupt signaling pathways that normally suppress TFEB activity, leading to increased lysosomal gene expression and enhanced cellular clearance.
MPEP: A Modulator of SORT1 Expression
MPEP (2-Methyl-6-(phenylethynyl)pyridine) is not a direct antagonist that binds to SORT1. Instead, it has been identified as a suppressor of SORT1 protein expression.[4][5] In cellular models, treatment with MPEP leads to a dose-dependent reduction in SORT1 protein levels, which in turn increases the extracellular levels of progranulin (PGRN), a ligand of SORT1 implicated in frontotemporal dementia (FTD).[4] This effect is achieved by increasing the degradation of the SORT1 protein.[4]
BVFP: An Indirect Inhibitor of SORT1-PGRN Interaction
BVFP (4-[2-(3-bromophenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone) represents an indirect approach to antagonizing SORT1 function. This small molecule was identified in a screen for compounds that bind to the C-terminal motif of progranulin (PGRN588–593), the region responsible for its interaction with SORT1.[6] By binding to this motif, BVFP competitively inhibits the binding of PGRN to SORT1, thereby blocking its subsequent endocytosis and lysosomal degradation.[6]
SORT1 Signaling Pathways
SORT1 is involved in multiple signaling pathways that are critical in both health and disease. The diagrams below, generated using the DOT language, illustrate two key pathways where SORT1 plays a pivotal role.
SORT1 in Neurodegeneration
In the context of neurodegenerative diseases like Frontotemporal Dementia (FTD), SORT1 acts as a receptor for progranulin (PGRN). The binding of PGRN to SORT1 leads to its internalization and subsequent degradation in the lysosome. Reduced levels of extracellular PGRN are associated with FTD. Small molecule antagonists can either directly block the SORT1-PGRN interaction or, in the case of MPEP, reduce the expression of SORT1, both leading to increased extracellular PGRN levels.
Caption: SORT1-mediated endocytosis of Progranulin (PGRN) and points of intervention by small molecules.
SORT1 in Cancer
In several types of cancer, SORT1 is overexpressed and has been implicated in promoting tumor progression, metastasis, and drug resistance. One proposed mechanism involves the interaction of SORT1 with the p38 MAPK signaling pathway, leading to the stabilization of β-catenin and subsequent upregulation of genes involved in cell migration and invasion, such as ZEB1.
Caption: Proposed SORT1 signaling pathway in promoting cancer metastasis.
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate evaluation and comparison of small molecule antagonists. Below are generalized methodologies for key experiments cited in the literature.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of a compound for its target receptor.
Objective: To quantify the affinity of a small molecule antagonist for SORT1.
General Protocol:
-
Preparation of Membranes: Membranes from cells overexpressing human SORT1 are prepared by homogenization and centrifugation.
-
Radioligand: A radiolabeled ligand known to bind SORT1 with high affinity (e.g., [125I]-labeled neurotensin) is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled small molecule antagonist.
-
Incubation: The reaction is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Separation: Bound radioligand is separated from unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the antagonist, which can then be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Workflow Diagram:
References
- 1. Sortilin inhibition treats multiple neurodegenerative lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of sortilin in lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The identification of AF38469: an orally bioavailable inhibitor of the VPS10P family sorting receptor Sortilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mayo.edu [mayo.edu]
- 6. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for SORT-PGRN Interaction Inhibitor 1
This guide provides essential safety and logistical information for the proper disposal of SORT-PGRN interaction inhibitor 1, a compound identified as harmful if swallowed, in contact with skin, or inhaled. Adherence to these procedural steps is critical for ensuring personnel safety and regulatory compliance. This information is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Classification
This compound is classified as an acute toxicant. It is imperative that all personnel handling this compound are familiar with its hazard profile.
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling this compound for disposal, ensure the following safety measures are in place.
-
Engineering Controls : All handling of the solid compound and preparation of waste must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE) :
-
Gloves : Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection : Use safety glasses or goggles.
-
Lab Coat : A standard laboratory coat is required.
-
Respiratory Protection : If there is a risk of aerosol generation and a fume hood is not available, a respirator may be necessary.
-
Step-by-Step Disposal Protocol
Disposal of this compound must be treated as hazardous waste and must not be disposed of down the drain or in regular trash.
3.1. Preparation of Waste
-
Work Area Designation : Perform all waste handling procedures in a designated area within a chemical fume hood.
-
Weighing Solid Waste : If weighing of the solid inhibitor is necessary for waste records, do so within the fume hood. Alternatively, use the tare method: pre-weigh a sealed container, add the waste inside the fume hood, seal the container, and then re-weigh it outside the hood.[1][2]
-
Contaminated Materials : Any materials that have come into contact with the inhibitor, such as gloves, absorbent paper, and pipette tips, must also be disposed of as hazardous chemical waste.[3]
3.2. Waste Containerization
-
Select a Compatible Container : Use a clearly labeled, leak-proof container made of a material compatible with the chemical. Plastic containers are often preferred for solid waste.
-
Labeling : Immediately label the waste container with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Acute Toxicity")
-
The date the waste was first added to the container.
-
-
Segregation : Store the waste container in a designated Satellite Accumulation Area (SAA).[4][5] This area should be at or near the point of generation and under the control of laboratory personnel.[6] Ensure the container is segregated from incompatible chemicals, such as strong oxidizing agents.[5]
-
Keep Container Closed : The waste container must remain sealed at all times, except when adding waste.[4][7]
3.3. Request for Waste Pickup
-
Accumulation Limits : Do not exceed the accumulation limits for hazardous waste in your SAA (typically 55 gallons, or 1 quart for acutely toxic P-listed wastes).[4]
-
Schedule Pickup : Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EH&S) department to arrange for a hazardous waste pickup.[4]
3.4. Disposal of Empty Containers
-
Triple Rinsing : An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or another solvent in which the inhibitor is soluble) before it can be disposed of as non-hazardous waste.[7]
-
Collect Rinsate : The rinsate from the triple-rinsing process is considered hazardous waste and must be collected in a properly labeled hazardous waste container.[7]
-
Deface Label : After triple-rinsing, deface or remove the original chemical label from the container.
-
Final Disposal : The clean, defaced container can then typically be disposed of in the regular trash or recycling, depending on institutional policies.[7]
Spill and Emergency Procedures
-
Minor Spill : In the event of a small spill within a chemical fume hood, use an appropriate absorbent material to clean the area. The cleanup materials must be disposed of as hazardous waste.
-
Major Spill : For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's EH&S or emergency response team immediately.
-
Personnel Exposure :
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[7]
-
Eye Contact : Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation : Move the affected person to fresh air.
-
Ingestion : Rinse the mouth with water. Do not induce vomiting.
-
In all cases of exposure, seek immediate medical attention and have the Safety Data Sheet (SDS) available.
-
Visualized Workflows
References
- 1. ehs.stanford.edu [ehs.stanford.edu]
- 2. SOP: Acutely Toxic Chemicals | PennEHRS [ehrs.upenn.edu]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. vumc.org [vumc.org]
Personal protective equipment for handling SORT-PGRN interaction inhibitor 1
Essential Safety and Handling Guide for SORT-PGRN Interaction Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical procedures for handling this compound (CAS No. 100957-85-5) in a laboratory setting. Adherence to these guidelines is essential to ensure personal safety and maintain a secure research environment. This inhibitor is a potent bioactive small molecule and should be handled with caution as its long-term toxicological properties may not be fully known.[1]
Hazard Assessment and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are summarized below.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
Source: MedChemExpress Safety Data Sheet[2]
Signal Word: Warning[2]
Hazard Pictogram:
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted for all procedures involving this compound.[1] The following table outlines the minimum required PPE for handling this compound.[1][3]
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Nitrile Gloves | Wear two pairs of disposable nitrile gloves.[1][3] Change gloves immediately if they become contaminated and after each use. Always wash hands thoroughly after removing gloves.[1] |
| Eyes/Face | Safety Goggles with Side-Shields / Face Shield | Safety goggles are the minimum requirement.[2][3] A face shield should be worn in addition to goggles whenever there is a splash hazard, such as when preparing solutions or handling larger quantities.[3][4] |
| Body | Laboratory Coat | A fully buttoned lab coat is required to protect clothing and skin from potential splashes.[1][4] For procedures with a higher risk of splashes, consider a chemical-resistant or disposable gown over the lab coat.[1] |
| Respiratory | Use in a Well-Ventilated Area | Work should be conducted in a chemical fume hood or an area with appropriate exhaust ventilation to avoid inhalation of dust or aerosols.[2] If ventilation is inadequate, a suitable respirator may be necessary.[4] |
| Feet | Closed-Toe Shoes | Prevent foot injuries from dropped objects or spills.[4] |
Operational and Handling Procedures
The following workflow diagrams illustrate the standard procedures for handling, preparing solutions, and disposing of this compound.
Caption: Standard laboratory workflow for handling, experimental use, and disposal of this compound.
Emergency Procedures
First Aid Measures
Immediate action is crucial in the event of exposure.[2]
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and shoes.[2] Seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart.[2][5] Remove contact lenses if present and easy to do.[2] Promptly call a physician.[2] |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[2] If breathing is difficult, provide respiratory support.[2] Seek immediate medical attention. |
| Ingestion | Rinse mouth with water.[2] Do NOT induce vomiting.[2] Call a physician immediately.[2] |
Spill Cleanup
In the event of a spill, follow these procedures while wearing appropriate PPE.
Caption: Step-by-step workflow for responding to a chemical spill.
For large spills (greater than 1 liter), or spills of highly volatile material, evacuate the area and contact emergency services immediately.[6]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[2][7]
Waste Segregation and Collection
Caption: Segregation and disposal plan for different types of waste.
Key Disposal Principles:
-
Do Not Drain Dispose: Hazardous chemicals must never be poured down the drain.[7]
-
Proper Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.[8]
-
Container Integrity: Ensure waste containers are in good condition, compatible with the waste, and kept securely closed except when adding waste.[9][10]
-
Segregation: Store incompatible waste types separately to prevent dangerous reactions.[8]
Disclaimer: This document provides guidance based on available safety information. It is not exhaustive and should be used as a supplement to, not a replacement for, institutional safety protocols and professional judgment. The user is solely responsible for the safe handling of this material.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 6. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehs.stanford.edu [ehs.stanford.edu]
- 10. danielshealth.com [danielshealth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
